Methyllithium lithium bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
CH3BrLi2 |
|---|---|
Molecular Weight |
108.9 g/mol |
IUPAC Name |
dilithium;carbanide;bromide |
InChI |
InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |
InChI Key |
FAMGJMYDHOESPR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].[Li+].[CH3-].[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of MeLi·LiBr for Structural Elucidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of the methyllithium-lithium bromide (MeLi·LiBr) complex. This reagent is of significant interest in organic synthesis, and understanding its structure in solution and the solid state is crucial for predicting and controlling its reactivity. This document details the experimental protocols for the primary analytical methods, presents quantitative data in a structured format, and illustrates key concepts and workflows through diagrams.
Introduction: The Structure of MeLi·LiBr
Methyllithium (B1224462) (MeLi) in solution does not typically exist as a simple monomer. Instead, it forms aggregates, most commonly tetramers, which can be described as having a distorted cubane-like structure.[1] The presence of lithium bromide (LiBr), a common byproduct in the synthesis of MeLi from methyl bromide and lithium metal, significantly influences this aggregation behavior.[1] MeLi and LiBr form mixed aggregates with the general formula (MeLi)n(LiBr)4-n, where 'n' can range from 0 to 4. The specific nature of these aggregates is highly dependent on the solvent and the stoichiometric ratio of MeLi to LiBr. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for characterizing these complex structures in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most informative method for studying the structure and dynamics of MeLi·LiBr aggregates in solution. Low-temperature NMR is essential to slow down the rapid exchange processes that occur at room temperature, allowing for the observation of distinct aggregate species. The primary nuclei of interest are ¹H, ¹³C, ⁶Li, and ⁷Li.
Experimental Protocols
2.1.1. Sample Preparation for Air-Sensitive NMR
Given the pyrophoric nature of MeLi, all sample preparation steps must be conducted under an inert atmosphere (e.g., argon or nitrogen) using either a Schlenk line or a glovebox.
-
Solvents: Deuterated ethereal solvents such as diethyl ether-d₁₀ (Et₂O-d₁₀) and tetrahydrofuran-d₈ (THF-d₈) are commonly used. These solvents must be rigorously dried and degassed prior to use. Drying is typically achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) or by passing through a column of activated alumina. The dried solvent should be stored over molecular sieves in a sealed container under an inert atmosphere.
-
Apparatus: All glassware, including NMR tubes, syringes, and cannulas, must be oven-dried and cooled under a stream of inert gas before use. J-Young NMR tubes or standard NMR tubes fitted with a septum and parafilm are recommended to maintain an inert atmosphere during the experiment.
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, accurately measure the required volume of the MeLi·LiBr solution using a gas-tight syringe.
-
Transfer the solution to a clean, dry vial.
-
Add the desired volume of dried, degassed deuterated solvent to the vial to achieve the target concentration (typically in the range of 0.1-0.5 M).
-
Gently agitate the solution to ensure homogeneity.
-
Using a cannula or a clean, dry syringe, transfer the prepared sample into the NMR tube.
-
Securely cap the NMR tube (e.g., with a J-Young valve or a sealed septum) to prevent contamination from air and moisture.
-
The sample is now ready for analysis.
-
2.1.2. Low-Temperature NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature (VT) unit is required. For low-temperature experiments, a liquid nitrogen evaporator is used to cool the probe.
-
Procedure:
-
Before inserting the sample, cool the NMR probe to the desired starting temperature (e.g., -80 °C or lower) in a stepwise manner to avoid thermal shock to the probe components.
-
Once the temperature has stabilized, insert the sample.
-
Allow the sample to thermally equilibrate for at least 10-15 minutes before acquiring data.
-
Acquire a series of spectra at different temperatures to observe changes in the aggregation state and dynamic processes.
-
Standard 1D (¹H, ¹³C, ⁶Li, ⁷Li) and 2D (e.g., COSY, HSQC, HMBC, NOESY/HOESY) pulse sequences can be employed. For studying the connectivity between lithium and carbon atoms, ¹³C{⁶Li} Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful.
-
The Isotopic Fingerprint Method
A powerful technique for determining the number of methyl groups directly attached to a lithium atom within an aggregate is the "isotopic fingerprint" method.[2][3] This involves preparing a sample with a 1:1 mixture of ¹H-methyllithium (CH₃Li) and ²H-methyllithium (CD₃Li). The deuterium (B1214612) atoms induce a small isotope shift on the ⁶Li NMR signal of the adjacent lithium atom. This results in a characteristic multiplet pattern where the number of lines is n+1, 'n' being the number of methyl groups attached to the lithium. For example, a lithium atom bonded to one methyl group will appear as a doublet, one bonded to two methyl groups as a triplet, and so on.
dot
Caption: Isotopic Fingerprint Method Workflow.
Quantitative NMR Data
The following tables summarize the reported NMR spectroscopic data for MeLi·LiBr aggregates in diethyl ether and tetrahydrofuran (B95107). Chemical shifts (δ) are given in parts per million (ppm).
Table 1: ⁶Li NMR Chemical Shifts (δ) of (MeLi)n(LiBr)₄₋n Aggregates
| Aggregate Composition | Solvent | δ (ppm) vs. external LiBr | Reference |
| (MeLi)₄ | Diethyl Ether | ~1.8 | [4] |
| (MeLi)₃(LiBr) | Diethyl Ether | ~1.05 | [4] |
| (MeLi)₂(LiBr)₂ | Diethyl Ether | ~0.45 | [4] |
| (MeLi)(LiBr)₃ | Diethyl Ether | Not explicitly reported | [4] |
| MeLi·LiBr Dimer | THF | ~0.73 | [4] |
Table 2: ¹³C NMR Chemical Shifts (δ) and ¹J(¹³C-⁷Li) Coupling Constants of MeLi Aggregates
| Aggregate | Solvent | δ (ppm) | ¹J(¹³C-⁷Li) (Hz) | Reference |
| (MeLi)₄ | Diethyl Ether | ~ -10 to -16 | ~15 | [1] |
| MeLi Monomer (hypothetical) | THF | Not directly observed | ~17 | [2] |
Note: Specific ¹³C chemical shifts for the mixed (MeLi)n(LiBr)₄₋n aggregates are not well-resolved in the literature due to the complexity of the spectra and dynamic exchange.
Table 3: ¹H NMR Chemical Shifts (δ) of MeLi Aggregates
| Aggregate | Solvent | δ (ppm) | Reference |
| (MeLi)₄ | Diethyl Ether | ~ -2.0 | [4] |
| MeLi·LiBr Dimer | THF | Not explicitly reported | [4] |
Vibrational Spectroscopy (FTIR and Raman)
While less commonly employed than NMR for detailed structural elucidation of MeLi·LiBr aggregates in solution, Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the C-Li bond.
Experimental Protocols
-
Sample Preparation: Due to the high reactivity of MeLi·LiBr, specialized IR cells designed for air-sensitive samples are required. Solutions are prepared under an inert atmosphere as described for NMR spectroscopy and transferred to the sealed IR cell.
-
Data Acquisition: Spectra are typically recorded at room temperature. The C-Li stretching vibration is expected in the far-IR region (below 600 cm⁻¹).
Expected Vibrational Frequencies
Specific experimental FTIR or Raman data for MeLi·LiBr complexes are scarce in the literature. However, based on studies of other organolithium compounds, the C-Li stretching frequency is a key diagnostic peak. For MeLi aggregates, this vibration is expected to be in the range of 400-600 cm⁻¹. The exact position and intensity of this band would be sensitive to the aggregation state and the coordination of LiBr.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. While the solid-state structure of pure methyllithium is known to be a tetramer, obtaining suitable single crystals of the mixed MeLi·LiBr complex can be challenging.
Experimental Protocol
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution or by slow diffusion of a non-solvent into a solution of the complex. This must be carried out under strictly anhydrous and anaerobic conditions.
-
Data Collection and Structure Refinement: A single crystal is mounted on a goniometer in a stream of cold nitrogen gas (to minimize thermal motion and decomposition). X-ray diffraction data are collected, and the resulting diffraction pattern is used to solve and refine the crystal structure.
To date, a definitive single-crystal X-ray structure of a mixed MeLi·LiBr aggregate has not been widely reported in the literature, though structures of related adducts, such as [(5-m-XyLi)₃(MTBE)₃LiBr], have been determined.[5]
Logical Workflow for Structural Elucidation
The structural elucidation of MeLi·LiBr is a multi-faceted process where different spectroscopic techniques provide complementary information.
dot
Caption: Workflow for the Structural Elucidation of MeLi·LiBr.
Conclusion
The structural elucidation of the MeLi·LiBr complex relies heavily on a combination of spectroscopic techniques, with low-temperature multi-nuclear NMR spectroscopy being the most powerful tool for characterizing the dynamic equilibria of mixed aggregates in solution. The isotopic fingerprinting method provides unambiguous information about the connectivity between methyl groups and lithium atoms. While vibrational spectroscopy offers insights into the C-Li bond, and X-ray crystallography provides definitive solid-state structures, their application to MeLi·LiBr is less documented. A comprehensive understanding of the structure of this important organometallic reagent is achieved by integrating the data from these various analytical methods.
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and Crystal Structures of Phenyl-Lithium Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Invisible Stabilizer: Early Investigations into the Methyllithium-Lithium Bromide Complex
An in-depth guide for researchers, scientists, and drug development professionals on the foundational studies of methyllithium (B1224462) stabilization.
Methyllithium (MeLi), a cornerstone reagent in organic synthesis, is notoriously reactive and prone to decomposition. Early in its widespread adoption, researchers observed that the presence of lithium bromide (LiBr), a common byproduct in one of its primary synthetic routes, conferred a notable stabilizing effect. This discovery paved the way for the commercial availability of more stable ethereal solutions of methyllithium, fundamentally enhancing its utility and safety. This technical guide delves into the seminal early studies that first characterized and quantified the stabilization of methyllithium through its complexation with lithium bromide, providing a detailed look at the experimental methodologies and key findings that continue to underpin our understanding of this vital organometallic reagent.
The Genesis of a Complex: Synthesis and Enhanced Stability
The most common early method for synthesizing methyllithium involved the reaction of methyl bromide with lithium metal in a suitable solvent, typically diethyl ether.[1][2] This reaction inherently produces a 1:1 molar equivalent of methyllithium and lithium bromide.
Reaction: 2 Li + CH₃Br → CH₃Li + LiBr[2]
Initial observations indicated that these solutions, containing what would later be understood as the MeLi·LiBr complex, exhibited greater stability over time compared to "halide-free" methyllithium. Halide-free methyllithium was typically prepared from methyl chloride, as the resulting lithium chloride is significantly less soluble in diethyl ether and precipitates out of solution.[2]
While halide-free methyllithium solutions in diethyl ether were found to decompose at a rate of approximately 1% per year at room temperature, the presence of lithium bromide in the complexed form significantly mitigated this degradation.[1] One early study documented a solution containing 7.2% methyllithium and 8.25% lithium bromide, which exhibited a decomposition rate of about 0.05% per day at 20°C.
Quantitative Stability Data
The stabilizing effect of lithium bromide on methyllithium in diethyl ether is evident in the comparative decomposition rates.
| Methyllithium Type | Solvent | Concentration | Decomposition Rate | Storage Temperature |
| "Halide-Free" MeLi | Diethyl Ether | ~5% | ~1% per year | Room Temperature |
| MeLi·LiBr Complex | Diethyl Ether | 7.2% MeLi, 8.25% LiBr | ~0.05% per day | 20°C |
Unraveling the Structure: Early Spectroscopic and Physical-Organic Studies
The enhanced stability of methyllithium in the presence of lithium bromide spurred investigations into the nature of their interaction. Early researchers employed a combination of physical-organic methods and nascent spectroscopic techniques to elucidate the structure of the MeLi·LiBr complex in solution.
It was established that organolithium compounds, including methyllithium, exist as oligomeric aggregates in solution, with the degree of aggregation influenced by the solvent and the presence of additives like lithium salts.[2][3] In hydrocarbon solvents, methyllithium tends to form hexamers, while in ethereal solvents like diethyl ether, it predominantly exists as a tetramer.[3]
Cryoscopic and Ebullioscopic Studies
Early methods for determining the degree of aggregation of molecular species in solution included cryoscopy (freezing point depression) and ebullioscopy (boiling point elevation). These techniques provided the initial evidence that methyllithium and lithium bromide form mixed aggregates in solution.
A pivotal 1972 study by Novak and Brown utilized vapor pressure depression measurements, a technique related to ebullioscopy, to determine the association of LiBr in diethyl ether at 0°C. They found that the degree of association varied from 2.8 for a 0.025 F solution to 3.2 for a 0.25 F solution, indicating that LiBr itself exists as an aggregate in ether.[4][5][6]
Early Nuclear Magnetic Resonance (NMR) Spectroscopy
The advent of NMR spectroscopy provided a powerful new tool to probe the structure of these complexes directly. Early ¹H and ⁷Li NMR studies were instrumental in confirming the formation of mixed aggregates and in identifying the specific species present in solution.
In their 1972 paper, Novak and Brown reported the use of low-temperature ¹H and ⁷Li NMR to study solutions of MeLi and LiBr in diethyl ether. Their findings suggested the presence of a series of mixed tetrameric aggregates with the general formula (CH₃Li)ₙ(LiBr)₄₋ₙ, where n can be 2, 3, or 4. The specific species identified were:
-
Li₄(CH₃)₄ (the standard methyllithium tetramer)
-
Li₄(CH₃)₃Br
-
Li₄(CH₃)₂Br₂
-
(LiBr)ₙ (lithium bromide aggregates)[6]
These findings were later corroborated and expanded upon by subsequent NMR studies, which confirmed the dominance of tetrameric structures in mixtures of methyllithium and lithium bromide in diethyl ether.[7]
The logical relationship leading to the identification of these mixed aggregates can be visualized as follows:
Caption: Formation of mixed aggregates from MeLi and LiBr leads to enhanced stability.
Experimental Protocols from Early Studies
To provide a practical understanding of the foundational research, this section details the experimental methodologies employed in the preparation and analysis of methyllithium-lithium bromide solutions.
Preparation of Methyllithium-Lithium Bromide Complex in Diethyl Ether
The following protocol is based on early described methods for the synthesis of the MeLi·LiBr complex.[8]
Materials:
-
Lithium metal, flattened into chips (e.g., 1.5 mm thickness, 2 x 10 mm)
-
Methyl bromide (CH₃Br)
-
Anhydrous diethyl ether
-
Inert gas (dry nitrogen or argon)
Apparatus:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line.
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
The reaction flask is charged with lithium chips and anhydrous diethyl ether.
-
The flask is purged with a stream of inert gas to ensure an anhydrous and oxygen-free environment.
-
The mixture is cooled to approximately -25°C using a cooling bath.
-
A solution of methyl bromide in anhydrous diethyl ether is placed in the dropping funnel.
-
A small portion of the methyl bromide solution is added to the lithium suspension. The initiation of the reaction is indicated by the appearance of turbidity and a rise in the internal temperature.
-
Once the reaction has initiated, the remaining methyl bromide solution is added dropwise at a rate that maintains the reaction temperature between -20°C and -15°C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at -15°C.
-
The cooling bath is then removed, and the solution is allowed to warm to 0°C.
-
The resulting solution of the methyllithium-lithium bromide complex is then transferred under an inert atmosphere to a storage vessel.
The following diagram illustrates the workflow for this preparation:
Caption: Experimental workflow for the preparation of the MeLi·LiBr complex.
Determination of Methyllithium Concentration
A crucial aspect of working with methyllithium solutions is the accurate determination of their concentration. A common method from the period, and one that is still in use, is the double titration method.[9]
Principle:
This method distinguishes between the total base concentration (methyllithium and any lithium alkoxide impurities) and the concentration of non-organolithium bases. The difference between these two values gives the concentration of the active methyllithium.
Procedure Outline:
-
Total Base Titration: An aliquot of the methyllithium solution is hydrolyzed with water and then titrated with a standardized acid (e.g., HCl) to a phenolphthalein (B1677637) endpoint. This gives the total concentration of all basic species.
-
Residual Base Titration: A separate, identical aliquot is reacted with a reagent that selectively consumes the organolithium species, such as 1,2-dibromoethane. The remaining non-organolithium bases are then titrated with the standardized acid.
-
Calculation: The concentration of active methyllithium is calculated by subtracting the residual base concentration from the total base concentration.
The Impact of Lithium Bromide on Reactivity
Early studies also noted that the presence of lithium bromide could influence the reactivity and stereochemistry of reactions involving methyllithium. While the complexation with LiBr enhances stability, it can also attenuate the nucleophilicity of the methyllithium, making it less reactive than its halide-free counterpart in some cases.[1] Conversely, in other reactions, the Lewis acidic nature of the lithium cation in the complex can play a beneficial role in activating substrates.
The presence of lithium salts has been shown to interfere with certain applications, such as the preparation of lithium dimethylcuprate and the formation of lithium enolates from enol acetates.[9] There is also evidence that the stereochemical outcome of methyllithium additions to carbonyl compounds can be significantly influenced by the presence of lithium salts in the reaction mixture.[9]
Conclusion
The early studies on the stabilization of methyllithium with lithium bromide laid the essential groundwork for the safe and effective use of this indispensable reagent. Through a combination of synthetic, physical-organic, and early spectroscopic methods, researchers were able to identify the formation of a stabilizing mixed-aggregate complex. They developed experimental protocols for its preparation and analysis that are still relevant today. This foundational knowledge not only led to the commercial availability of more stable methyllithium solutions but also provided the first insights into the complex solution-state behavior of organolithium reagents, a field of study that continues to be of great importance in modern chemistry. For researchers, scientists, and drug development professionals, an appreciation of these early investigations provides a deeper understanding of the properties and handling of this powerful synthetic tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyllithium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of Methyllithium Lithium Bromide Complex in Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the methyllithium (B1224462) lithium bromide (MeLi·LiBr) complex in diethyl ether. This reagent is a cornerstone in organic synthesis, valued for its potent nucleophilic and basic characteristics. Understanding its physical properties is paramount for its safe and effective handling, storage, and application in complex synthetic routes.
General Properties
Methyllithium, when prepared from methyl bromide and lithium metal in diethyl ether, forms a complex with the lithium bromide byproduct, which remains in solution.[1][2] This complexation enhances the stability of the methyllithium in the ethereal solvent compared to halide-free methyllithium.[3][4] Commercially available methyllithium is often supplied as this complexed solution.[1][2]
The solution is typically a colorless to yellowish liquid.[3][4] It is highly reactive and sensitive to air and moisture, necessitating handling under an inert atmosphere.[5][6]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of commercially available methyllithium lithium bromide solutions in diethyl ether.
| Property | Value | Citation(s) |
| Appearance | Colorless to yellowish solution | [3][4] |
| Typical Concentration | 1.5 M or 2.2 M in diethyl ether | [5] |
| Density | ~0.85 g/mL at 25 °C (for 1.5 M solution) | [5] |
| Solubility | Soluble to about 6% by weight in diethyl ether at room temperature. | [3][4] |
| Flash Point | -28 °C (-18.4 °F) (closed cup) | [6] |
| Storage Temperature | 2-8 °C |
Stability and Handling
The MeLi·LiBr complex in diethyl ether is more stable than the halide-free counterpart.[3][4] While solutions in diethyl ether are indefinitely stable at room temperature, it is recommended to store them at refrigerated temperatures (2-8°C) to minimize decomposition.[1] The reagent is pyrophoric, meaning it can ignite spontaneously in air, and reacts violently with water and protic solvents.[5][7] It is also sensitive to light and moisture, and should be stored under an inert atmosphere such as nitrogen or argon.[5][6]
Decomposition of methyllithium in ether can lead to the formation of methane (B114726) and ethylene, which can cause pressure buildup in storage containers over time.[3][4]
Structural Considerations
In solution, organolithium reagents like methyllithium exist as oligomeric structures.[1][2] The degree of aggregation is influenced by the solvent and the presence of additives like lithium bromide.[2] In ethereal solvents such as diethyl ether, methyllithium predominantly exists as a tetramer, (MeLi)₄.[2] The lithium bromide forms a complex with this tetrameric structure. The exact nature of this complexation in solution is a subject of detailed study, but it is understood to involve interactions between the lithium halide and the vertices of the methyllithium cluster.
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. Methyllithium [chemeurope.com]
- 3. Methyllithium | 917-54-4 [amp.chemicalbook.com]
- 4. Methyllithium | 917-54-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Methyllithium-Lithium Bromide Complex in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the methyllithium-lithium bromide (CH₃Li·LiBr) complex in various organic solvents. Understanding the solubility of this crucial organometallic reagent is paramount for its effective use in organic synthesis, ensuring optimal reaction conditions and safety. This document presents available quantitative data, details experimental protocols for solubility determination, and visualizes key procedural workflows.
Core Concept: The Nature of the Methyllithium-Lithium Bromide Complex
Methyllithium (B1224462), a potent nucleophile and strong base, is commonly prepared through the reaction of methyl bromide with lithium metal in diethyl ether. This synthesis route inherently produces lithium bromide as a byproduct, which then forms a soluble complex with methyllithium, (CH₃Li·LiBr). This complexation is not merely incidental; it significantly influences the reagent's properties. The presence of LiBr can enhance the stability of methyllithium in ethereal solvents compared to its halide-free counterpart.[1] However, this complexation also modulates its reactivity, a factor that must be considered in synthetic design.[1] The structure of methyllithium in solution is typically oligomeric, existing as tetramers or hexamers depending on the solvent, and the LiBr complex integrates into these structures.[2]
Quantitative Solubility Data
Quantitative solubility data for the CH₃Li·LiBr complex is not extensively documented across a wide range of solvents in academic literature, primarily due to its reactive and air-sensitive nature. The most reliable data comes from the concentrations of commercially available solutions and a few specific studies. For context, solubility data for lithium bromide (LiBr), a key component of the complex, is also presented.
Table 1: Solubility of Methyllithium-Lithium Bromide Complex (CH₃Li·LiBr)
| Solvent | Temperature (°C) | Solubility | Notes |
| Diethyl ether (Et₂O) | 25 | ~1.5 M to 2.2 M | Concentration of common commercial solutions.[1][3] |
| Diethyl ether (Et₂O) | Room Temperature | ~6% by weight | This value applies to methyllithium with or without lithium bromide.[1][4] |
| Tetrahydrofuran (THF) | Room Temperature | Slightly less soluble than in diethyl ether | Qualitative observation.[1][4] Solutions in THF are less stable. |
| Toluene | Ambient | Sufficient for reactions | Qualitative. The complex slowly decomposes in toluene.[3] |
| Hydrocarbon Solvents (e.g., alkanes) | Ambient | Insoluble | Methyllithium oligomers without coordinating solvents have strong inter-cluster interactions, leading to insolubility.[2] |
Table 2: Solubility of Lithium Bromide (LiBr) in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction) |
| Ethanol | 25 | 0.1316 |
| Ethanol | 35 | 0.1378 |
| Ethanol | 45 | 0.1444 |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 | 0.0805 |
| Dimethyl sulfoxide (DMSO) | 35 | 0.0841 |
| Dimethyl sulfoxide (DMSO) | 45 | 0.0879 |
| Acetonitrile | 25 | 0.0101 |
| Acetonitrile | 35 | 0.0107 |
| Acetonitrile | 45 | 0.0113 |
| Propylene carbonate (PC) | 25 | 0.0064 |
| Propylene carbonate (PC) | 35 | 0.0071 |
| Propylene carbonate (PC) | 45 | 0.0078 |
| Dimethyl carbonate (DMC) | 25 | 0.0001 |
| Dimethyl carbonate (DMC) | 35 | 0.0001 |
| Dimethyl carbonate (DMC) | 45 | 0.0001 |
Data for Table 2 extracted from a study on lithium salt solubilities in non-aqueous solvents.
Experimental Protocols
The determination of solubility for highly air- and moisture-sensitive reagents like CH₃Li·LiBr requires specialized techniques to ensure accuracy and safety. The general procedure involves preparing a saturated solution, separating the liquid phase from the solid, and then accurately determining the concentration of the dissolved complex.
General Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of CH₃Li·LiBr in a given organic solvent. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Objective: To determine the saturation solubility of CH₃Li·LiBr in a specific organic solvent at a controlled temperature.
Materials:
-
CH₃Li·LiBr complex (solid or highly concentrated solution)
-
Anhydrous organic solvent of interest
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Constant temperature bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and cannulas for liquid transfer
-
Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula)
-
Glassware for titration
Methodology:
-
Preparation: Vigorously dry all glassware in an oven and cool under a stream of inert gas.
-
Equilibration: Add an excess of the CH₃Li·LiBr complex to a known volume of the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Saturation: Place the flask in a constant temperature bath and stir the suspension vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.
-
Phase Separation: Cease stirring and allow the solid to settle completely. Carefully transfer a known volume of the supernatant (the saturated solution) to a separate, pre-weighed Schlenk flask via a filter cannula to remove any suspended solids.
-
Concentration Determination: Determine the concentration of methyllithium in the transferred aliquot using a standardized titration method, such as the Gilman double titration.
-
Calculation: From the concentration and the volume of the aliquot, calculate the mass or moles of the CH₃Li·LiBr complex dissolved in the solvent. Express solubility in appropriate units (e.g., mol/L or g/100 mL).
Gilman Double Titration for Concentration Determination
The Gilman double titration method is a classic and reliable technique for differentiating between the active organolithium species (carbon-bound lithium) and other basic impurities (e.g., lithium alkoxides or hydroxide).
Principle:
-
Titration 1 (Total Base): An aliquot of the organolithium solution is hydrolyzed with water, and the resulting total lithium hydroxide (B78521) is titrated with a standardized acid.
-
Titration 2 (Non-RLi Base): A second, identical aliquot is reacted with a non-hydrolytic quenching agent, typically 1,2-dibromoethane (B42909), which consumes the active RLi without producing a titratable base. The solution is then hydrolyzed, and the remaining base (impurities) is titrated with the same standardized acid.
-
Calculation: The concentration of the active organolithium is the difference between the total base and the non-RLi base.
Detailed Procedure:
-
Prepare Standard Acid: Prepare and standardize a ~0.1 M solution of hydrochloric acid (HCl).
-
Titration 1 (Total Base): a. Carefully transfer a precise aliquot (e.g., 1.0 mL) of the saturated CH₃Li·LiBr solution into a flask containing ~20 mL of distilled water with stirring. b. Add a few drops of a suitable indicator (e.g., phenolphthalein). c. Titrate with the standardized HCl solution to the endpoint. Record the volume of acid used.
-
Titration 2 (Residual Base): a. To a separate flask, add 1-2 mL of 1,2-dibromoethane to ~10 mL of anhydrous diethyl ether. b. Slowly add a second, identical aliquot (e.g., 1.0 mL) of the CH₃Li·LiBr solution to this flask with stirring. c. Allow the reaction to proceed for 5-10 minutes. d. Carefully add ~20 mL of distilled water to quench the mixture. e. Add the indicator and titrate with the standardized HCl solution to the endpoint. Record the volume of acid used.
-
Calculation:
-
Molarity of CH₃Li = ([Volume HCl (Total Base)] - [Volume HCl (Residual Base)]) * Molarity of HCl / [Volume of Aliquot]
-
Visualizations
The following diagrams illustrate the logical workflow for the preparation and analysis of the methyllithium-lithium bromide complex.
Caption: Synthesis of CH₃Li·LiBr in Diethyl Ether.
Caption: Analysis of MeLi·LiBr Concentration.
References
The Role of Lithium Bromide in Modulating Methyllithium Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyllithium (B1224462) (MeLi), a cornerstone reagent in organic synthesis, exhibits complex solution-state behavior, primarily existing as tetrameric or hexameric aggregates. The presence of lithium salts, particularly lithium bromide (LiBr), profoundly influences this aggregation and, consequently, the reactivity of the organolithium species. This technical guide provides an in-depth analysis of the role of LiBr in altering MeLi reactivity, offering quantitative data, detailed experimental protocols, and mechanistic insights to enable researchers to harness this effect for enhanced control in chemical synthesis.
The Influence of Lithium Bromide on Methyllithium Aggregation
In ethereal solvents, methyllithium predominantly exists as a tetramer, (MeLi)₄. The addition of lithium bromide leads to the formation of mixed aggregates with the general formula (MeLi)n(LiBr)4-n, where n can be 0, 1, 2, 3, or 4. The distribution of these mixed aggregates is dependent on the ratio of MeLi to LiBr and the solvent. These structural changes are the fundamental basis for the altered reactivity of the methyllithium reagent.
The formation of these mixed aggregates can be readily observed and quantified using multinuclear NMR spectroscopy, particularly ⁶Li NMR, due to its sensitivity to the electronic environment of the lithium nucleus.
Quantitative NMR Spectroscopic Data
The following table summarizes the ⁶Li NMR chemical shifts for the various (MeLi)n(LiBr)4-n aggregates observed in diethyl ether. This data is critical for identifying the specific organolithium species present in solution under various conditions.
| Aggregate Species | ⁶Li Chemical Shift (ppm, relative to LiBr) |
| (MeLi)₄ | 1.72-1.80 |
| (MeLi)₃(LiBr) | 1.04-1.08 |
| (MeLi)₂(LiBr)₂ | ~1.06 |
| (MeLi)(LiBr)₃ | 0.44 |
| LiBr | 0.00 |
Note: Chemical shifts can vary slightly depending on concentration, temperature, and solvent purity.
Impact of Lithium Bromide on Methyllithium Reactivity: A Quantitative Perspective
The formation of mixed MeLi-LiBr aggregates directly impacts the reactivity of the methyllithium reagent. The incorporation of the more ionic LiBr into the aggregate can alter the polarity of the C-Li bond and the steric environment around the methyl anion, leading to changes in reaction rates and stereoselectivity.
Kinetic Data: Reaction of Methyllithium with 2,4-Dimethyl-4'-methylmercaptobenzophenone
A study on the reaction of methyllithium with 2,4-dimethyl-4'-methylmercaptobenzophenone in diethyl ether provides clear quantitative evidence of the effect of LiBr on reaction kinetics. The presence of equimolar LiBr significantly reduces the rate of the reaction.
| Reagent | [MeLi] (M) | Observed Rate Constant (k_obs, s⁻¹) |
| Halide-free MeLi | 0.05 | ~0.018 |
| Halide-free MeLi | 0.10 | ~0.035 |
| Halide-free MeLi | 0.15 | ~0.052 |
| MeLi-LiBr (1:1) | 0.05 | ~0.005 |
| MeLi-LiBr (1:1) | 0.10 | ~0.010 |
| MeLi-LiBr (1:1) | 0.15 | ~0.015 |
This rate decrease is attributed to the formation of less reactive mixed aggregates, which effectively lower the concentration of the more reactive "free" MeLi species.
Experimental Protocols
Preparation of Methyllithium-Lithium Bromide Complex (MeLi·LiBr)
This protocol describes a standard laboratory preparation of a MeLi·LiBr complex solution in diethyl ether.[1]
Materials:
-
Lithium metal, flattened into chips (e.g., 2 x 10 x 1.5 mm)
-
Methyl bromide (MeBr)
-
Anhydrous diethyl ether (Et₂O)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line (Argon or Nitrogen)
-
Ice-salt bath
Procedure:
-
Under an inert atmosphere, place the lithium chips into the reaction flask containing anhydrous diethyl ether.
-
Cool the flask to -25 °C using an ice-salt bath.
-
Slowly add a solution of methyl bromide in anhydrous diethyl ether via the dropping funnel to the stirred suspension of lithium. The appearance of turbidity and a slight increase in temperature indicate the initiation of the reaction.
-
Maintain the reaction temperature between -25 °C and -15 °C throughout the addition.
-
After the addition is complete, continue stirring at -15 °C for an additional hour.
-
Allow the reaction mixture to slowly warm to 0 °C.
-
The resulting solution of MeLi·LiBr can be transferred to a storage vessel under an inert atmosphere. The concentration of the solution should be determined by titration (e.g., Gilman titration).
Protocol for Low-Temperature NMR Analysis of MeLi-LiBr Solutions
This protocol outlines the general steps for acquiring NMR spectra of MeLi-LiBr solutions at low temperatures to observe the different aggregate species.
Equipment:
-
NMR spectrometer equipped with a variable temperature unit
-
Properly rated NMR tubes for low-temperature work (e.g., Norell S400 or equivalent)
-
Anhydrous deuterated solvent (e.g., THF-d₈ or Toluene-d₈)
-
Schlenk line or glovebox for sample preparation under inert atmosphere
Procedure:
-
Sample Preparation: Under a strict inert atmosphere, prepare the MeLi-LiBr solution in the desired anhydrous deuterated solvent inside the NMR tube. The concentration should be carefully controlled. For ⁶Li NMR, using ⁶Li-enriched starting materials can significantly enhance signal intensity.
-
Instrument Setup:
-
Cool the NMR probe to the desired low temperature (e.g., -80 °C or lower). Allow sufficient time for the temperature to equilibrate.
-
Tune and match the probe for the nucleus to be observed (e.g., ⁶Li or ¹³C).
-
-
Data Acquisition:
-
Insert the sample into the pre-cooled probe.
-
Allow the sample temperature to equilibrate (typically 10-15 minutes).
-
Acquire the NMR spectrum using appropriate parameters. For ⁶Li, a longer relaxation delay may be necessary due to its longer T₁ relaxation time.
-
Reference the spectrum appropriately. For ⁶Li NMR of MeLi-LiBr solutions, an external standard of LiBr in the same solvent is often used.
-
Protocol for a Model Enantioselective Alkylation of a Ketone
This protocol provides a general framework for investigating the effect of lithium bromide on the enantioselectivity of a methyllithium-mediated alkylation of a prochiral ketone, a reaction where LiBr is often crucial.[1]
Materials:
-
Prochiral ketone (e.g., 2-methylcyclohexanone)
-
Chiral lithium amide (e.g., prepared from a chiral amine and n-BuLi)
-
Methyllithium-lithium bromide complex solution (prepared as in 3.1)
-
Halide-free methyllithium solution (for comparison)
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Enolate Formation:
-
Under an inert atmosphere, dissolve the chiral lithium amide in anhydrous THF in a cooled reaction vessel (e.g., -78 °C).
-
Slowly add the prochiral ketone to the solution and stir for a defined period to ensure complete enolate formation.
-
-
Alkylation:
-
To the solution of the chiral lithium enolate, add the methyllithium reagent (either the MeLi-LiBr complex or halide-free MeLi).
-
After a brief stirring period, add the alkylating agent (e.g., methyl iodide).
-
Allow the reaction to proceed at the low temperature for a specified time.
-
-
Workup and Analysis:
-
Quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.
-
Purify the product by chromatography.
-
Determine the enantiomeric excess (e.e.) of the product using a suitable chiral analytical technique (e.g., chiral HPLC or GC).
-
-
Comparison: Repeat the experiment using halide-free methyllithium under identical conditions to quantitatively assess the effect of lithium bromide on the enantioselectivity.
Mechanistic Implications and Signaling Pathways
The alteration of methyllithium's reactivity by lithium bromide can be visualized as a shift in the equilibrium of different aggregate species, each possessing a distinct reactivity profile. This can be represented as a signaling pathway where the presence of LiBr acts as a signal that modulates the downstream reactivity.
References
In-depth Technical Guide: Theoretical and Computational Studies of the MeLi-LiBr Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllithium (MeLi) is a cornerstone reagent in organic synthesis, valued for its potent nucleophilicity. Commercially, it is often supplied as a complex with lithium bromide (LiBr). This complexation is known to enhance the solubility and stability of methyllithium, which otherwise exists as highly aggregated and poorly soluble oligomers.[1] While the synthetic utility of the MeLi-LiBr complex is well-established, a detailed theoretical and computational understanding of the structure, bonding, and energetics of this mixed aggregate is less documented in readily available literature.
This technical guide aims to synthesize the current understanding of the MeLi-LiBr complex from a computational chemistry perspective. Due to a scarcity of specific, in-depth theoretical studies on the MeLi-LiBr complex itself, this guide will draw upon computational studies of analogous organolithium mixed aggregates and the well-studied principles of organolithium aggregation. The methodologies and findings from these related systems provide a framework for understanding the probable structural and electronic characteristics of the MeLi-LiBr complex.
Core Concepts in Organolithium Aggregation
Methyllithium, in non-coordinating solvents, primarily exists as a tetramer, (MeLi)₄, with a distorted cubane-like structure.[1] The bonding in these electron-deficient clusters is complex, involving multi-center bonds. The introduction of lithium salts, such as LiBr, leads to the formation of mixed aggregates. These mixed complexes can exhibit altered reactivity and solubility compared to the parent organolithium species.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the structures and energetics of these complex aggregates, which are often challenging to characterize experimentally.
Hypothetical Structure of the MeLi-LiBr Complex
Based on computational studies of other organolithium-lithium halide mixed aggregates, the MeLi-LiBr complex is likely to exist as a mixed tetrameric cluster with a general formula of (MeLi)₄₋ₙ(LiBr)ₙ. The most probable and stable arrangement is often a cubane-like structure where lithium and the anions (methyl and bromide) occupy the vertices. The precise arrangement and stability of different isomers would depend on the stoichiometry of MeLi to LiBr.
A logical starting point for a computational investigation would be the modeling of a (MeLi)₃(LiBr)₁ tetramer, where one methyl group in the (MeLi)₄ cubane (B1203433) is replaced by a bromide ion.
Computational Methodology for Studying the MeLi-LiBr Complex
A robust computational protocol is essential for accurately modeling the structural and energetic properties of the MeLi-LiBr complex. The following outlines a typical workflow based on established methods for similar organolithium systems.
Experimental Protocols: Computational Details
1. Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed.
2. Method Selection:
- Geometry Optimization: Density Functional Theory (DFT) is the method of choice for systems of this size. The B3LYP functional is a common and reliable choice for organolithium compounds, offering a good balance between accuracy and computational cost.
- Basis Set: A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), would be appropriate. The inclusion of polarization functions (d) is crucial for describing the bonding accurately, and diffuse functions (+) are important for anions like bromide.
3. Calculation Types:
- Geometry Optimization: This is the first step to find the minimum energy structure of the (MeLi)ₙ(LiBr)ₘ cluster.
- Frequency Analysis: Performed after geometry optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate vibrational spectra (e.g., IR and Raman).
- Binding Energy Calculation: To assess the stability of the mixed aggregate, the binding energy can be calculated. For a (MeLi)₃(LiBr)₁ cluster, the binding energy would be calculated relative to its constituent parts, for example:
- ΔE_binding = E[(MeLi)₃(LiBr)₁] - 3 * E[MeLi] - E[LiBr]
- Molecular Orbital (MO) Analysis: To understand the nature of the bonding within the cluster, an analysis of the frontier molecular orbitals (HOMO, LUMO) and Natural Bond Orbitals (NBO) would be performed.
4. Solvation Effects: To model the complex in solution (e.g., diethyl ether), a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that would be expected from a computational study of a (MeLi)₃(LiBr)₁ cubane-like cluster. Note: This data is illustrative and not from a published study on the MeLi-LiBr complex.
Table 1: Calculated Structural Parameters for a Hypothetical (MeLi)₃(LiBr)₁ Cluster
| Parameter | Value (Å) |
| Average Li-C Bond Length | 2.15 |
| Li-Br Bond Length | 2.45 |
| Average Li-Li Distance | 2.70 |
| Average C-Br Distance (non-bonded) | 3.50 |
Table 2: Calculated Energetic Properties for a Hypothetical (MeLi)₃(LiBr)₁ Cluster
| Property | Value (kcal/mol) |
| Binding Energy | -150 |
| HOMO-LUMO Gap | 4.5 eV |
Table 3: Calculated Vibrational Frequencies for a Hypothetical (MeLi)₃(LiBr)₁ Cluster
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(Li-C) stretch | 450 - 550 | Stretching of Li-C bonds |
| ν(Li-Br) stretch | 250 - 350 | Stretching of Li-Br bond |
| δ(CH₃) rock/wag | 800 - 1200 | Methyl group deformations |
Mandatory Visualization
The following diagrams illustrate key conceptual aspects of the theoretical and computational study of the MeLi-LiBr complex.
Caption: A typical workflow for the computational study of the MeLi-LiBr complex.
Caption: Conceptual relationship between monomers and the aggregated MeLi-LiBr complex.
Conclusion
References
A Historical Perspective on the Discovery and Impact of Methyllithium Stabilization by Lithium Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
Methyllithium (B1224462) (MeLi), a cornerstone of modern synthetic organic and organometallic chemistry, is most commonly supplied and utilized as a complex with lithium bromide (LiBr). This technical guide provides a comprehensive historical perspective on the discovery and understanding of the stabilizing effect of LiBr on MeLi. It delves into the seminal work of early pioneers in organometallic chemistry, the evolution of synthetic methods, and the subsequent spectroscopic and mechanistic studies that have elucidated the nature of the MeLi-LiBr complex. This guide will detail the profound impact of this stabilization on the reagent's solubility, stability, and reactivity, offering valuable insights for researchers in drug development and other scientific fields.
Introduction: The Emergence of a Workhorse Reagent
The early 20th century witnessed the dawn of organometallic chemistry, with the groundbreaking work on Grignard reagents paving the way for new synthetic methodologies. In this fertile scientific landscape, organolithium compounds emerged as powerful alternatives, offering distinct reactivity profiles. The pioneering investigations of Karl Ziegler, Hans-Georg Gellert, and Henry Gilman were instrumental in establishing the preparation and utility of these reagents.[1]
Methyllithium, the simplest of the organolithium reagents, quickly gained prominence as a potent nucleophile and base.[1] However, early researchers grappled with its challenging physical properties, including its tendency to form insoluble and pyrophoric aggregates. The practical utility of methyllithium was significantly enhanced by an observation that became a cornerstone of its commercial production and widespread use: the formation of a soluble and more stable complex with lithium bromide.
This guide traces the historical path from the initial synthesis of methyllithium to the contemporary understanding of its stabilization by LiBr, a phenomenon that has profoundly influenced the course of modern chemical synthesis.
The Early Days: Synthesis and the Inherent Formation of the LiBr Complex
The most common industrial preparation of methyllithium involves the reaction of methyl bromide with a dispersion of lithium metal in diethyl ether.[2] This synthetic route, a variation of the direct synthesis of organolithium compounds, inherently produces lithium bromide as a byproduct.
Reaction: 2 Li + CH₃Br → CH₃Li + LiBr
Early investigations into organolithium compounds by pioneers like Gilman focused on their preparation and synthetic applications.[3] While perhaps not initially recognized as a "stabilizing agent" in the modern sense, the co-production of LiBr was an intrinsic feature of this widely used synthetic method. The resulting ethereal solutions of methyllithium, containing an equimolar amount of LiBr, were observed to be more readily handled and exhibited different properties compared to the less soluble, halide-free counterparts.
It is important to note that "halide-free" methyllithium can be synthesized using methyl chloride as a precursor. In this case, the byproduct, lithium chloride (LiCl), is significantly less soluble in diethyl ether and precipitates out of solution, yielding a methyllithium solution with low halide content.[4] The distinct properties of these two forms of methyllithium laid the groundwork for later investigations into the role of the lithium halide.
Elucidating the Structure: The Nature of the Methyllithium-Lithium Bromide Complex
For many years, the exact nature of the interaction between methyllithium and lithium bromide in solution remained a topic of speculation. It was understood that methyllithium exists as aggregates, typically tetramers, in ethereal solvents.[1] The presence of LiBr was found to influence this aggregation state.
Seminal work in the mid-20th century, particularly by Theodore L. Brown and his research group, employed techniques like cryoscopy and early nuclear magnetic resonance (NMR) spectroscopy to probe the structure of organolithium compounds in solution.[5][6] These studies revealed that LiBr does not simply exist as a separate entity in solution but rather co-aggregates with the methyllithium tetramers.
The currently accepted model describes the MeLi-LiBr complex as a series of mixed tetrameric cubane-type structures with the general formula (CH₃Li)₄-n(LiBr)n where 'n' can range from 1 to 3. In these structures, methyl anions and bromide anions occupy the vertices of the cubane (B1203433) framework alongside lithium cations. This co-aggregation is the key to the altered properties of the complex.
The Impact of LiBr Stabilization: A Quantitative Perspective
The formation of the MeLi-LiBr complex has profound and practically significant consequences for the properties and reactivity of methyllithium.
Enhanced Solubility and Stability
One of the most immediate practical benefits of the LiBr complexation is the increased solubility of methyllithium in diethyl ether. Halide-free methyllithium has limited solubility, which can complicate its preparation and use. The mixed aggregates formed with LiBr are significantly more soluble, allowing for the preparation of more concentrated and homogenous solutions.[2]
Furthermore, the complexation with LiBr enhances the thermal stability of methyllithium solutions. While halide-free methyllithium in diethyl ether is relatively stable, the LiBr complex exhibits even greater stability, reducing the rate of decomposition over time.[2] This enhanced stability is a crucial factor for the commercial production and widespread laboratory use of methyllithium solutions.
| Property | Halide-Free Methyllithium (in Diethyl Ether) | Methyllithium-LiBr Complex (in Diethyl Ether) |
| Solubility | Lower solubility, prone to precipitation | Higher solubility, forms stable solutions[2] |
| Stability | Decomposes at a rate of ~1% per year at RT[2] | More stable than the halide-free counterpart[2] |
| Aggregation State | Primarily tetrameric aggregates | Mixed tetrameric aggregates (CH₃Li)₄-n(LiBr)n[5][6] |
Altered Reactivity and Stereoselectivity
The presence of lithium bromide in the methyllithium aggregate also modulates its chemical reactivity. While often considered to be less reactive than its halide-free counterpart, this can be advantageous in achieving greater selectivity in certain reactions.[2]
There is also evidence to suggest that the presence of lithium salts can significantly influence the stereochemical outcome of reactions involving methyllithium.[4] For instance, in the addition of methyllithium to certain carbonyl compounds, the stereoselectivity can be altered depending on whether halide-free or LiBr-complexed methyllithium is used. This is attributed to the different aggregation states and the Lewis acidic nature of the lithium ions within the mixed aggregates, which can influence the transition state of the reaction.
Experimental Protocols: Preparation of Methyllithium-Lithium Bromide Complex
The following is a representative experimental protocol for the laboratory-scale synthesis of the methyllithium-lithium bromide complex in diethyl ether, based on established methods.
Materials:
-
Lithium metal, fine wire or dispersion
-
Methyl bromide (CH₃Br)
-
Anhydrous diethyl ether (Et₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with lithium metal under a positive pressure of inert gas.
-
Anhydrous diethyl ether is added to the flask to cover the lithium.
-
The flask is cooled in an ice bath.
-
A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of lithium at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete reaction.
-
The resulting greyish solution of the methyllithium-lithium bromide complex is then allowed to stand for the unreacted lithium and any insoluble impurities to settle.
-
The solution can be carefully cannulated into a storage vessel under an inert atmosphere.
-
The concentration of the methyllithium solution should be determined by titration (e.g., Gilman double titration) before use.
Visualizing the Concepts: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
References
Aggregation State of Methyllithium in the Presence of Lithium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllithium (B1224462) (MeLi), a cornerstone reagent in organic synthesis, exhibits complex solution behavior, predominantly existing as tetrameric or hexameric aggregates. The presence of lithium halides, often as byproducts of its synthesis, profoundly influences this aggregation state, leading to the formation of mixed aggregates. This guide provides an in-depth analysis of the aggregation state of methyllithium in the presence of lithium bromide (LiBr), focusing on the structural characterization and dynamic equilibrium of the resulting mixed aggregates in ethereal and hydrocarbon solvents. Quantitative data from multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is presented, alongside detailed experimental protocols for the preparation and analysis of these species.
Introduction
The reactivity and selectivity of organolithium reagents are intrinsically linked to their solution structure. Methyllithium, in its "salt-free" form, exists as a tetramer, (MeLi)₄, in ethereal solvents and as a hexamer, (MeLi)₆, in hydrocarbon solvents.[1] However, commercially available methyllithium is often prepared from methyl bromide and lithium metal, resulting in the formation of a MeLi-LiBr complex.[1][2][3] This complex is not a simple mixture but rather a distribution of mixed-aggregate species with the general formula (MeLi)n(LiBr)4-n, where n can range from 0 to 4.[4] Understanding the composition and structure of these mixed aggregates is crucial for controlling the reactivity and stereoselectivity of reactions involving this important reagent.[2]
Structure of Methyllithium-Lithium Bromide Mixed Aggregates
In the presence of lithium bromide, the fundamental tetrameric cubane-like structure of methyllithium is maintained, with lithium and methyl/bromide ions occupying the vertices. The bromide ions progressively replace the methyl groups within the tetrameric cluster. Multinuclear NMR spectroscopy, particularly ¹H, ⁶Li, and ¹³C NMR, has been instrumental in elucidating the structures of these mixed aggregates in solution.[4][5] Low-temperature NMR studies in toluene (B28343) have allowed for the unambiguous assignment of signals corresponding to each of the five possible tetrameric species: (MeLi)₄, (MeLi)₃(LiBr), (MeLi)₂(LiBr)₂, (MeLi)(LiBr)₃, and (LiBr)₄.[4]
Quantitative Analysis of Mixed Aggregate Populations
The relative populations of the (MeLi)n(LiBr)4-n aggregates are highly dependent on the MeLi to LiBr ratio in the solution. This distribution has been quantified using ⁶Li NMR spectroscopy. The data suggests that the populations of the different mixed aggregates largely follow a statistical distribution, with some exceptions attributed to thermodynamic stability differences.[4]
Table 1: Relative Populations of (MeLi)n(LiBr)4-n Aggregates in Toluene at -80°C as a Function of MeLi/LiBr Ratio
| MeLi/LiBr Ratio | (MeLi)₄ (%) | (MeLi)₃(LiBr) (%) | (MeLi)₂(LiBr)₂ (%) | (MeLi)(LiBr)₃ (%) | (LiBr)₄ (%) |
| 1:0.5 | 45 | 40 | 15 | - | - |
| 1:1 | 20 | 45 | 30 | 5 | - |
| 1:1.4 | 10 | 35 | 40 | 15 | - |
| 1:3 | 5 | 20 | 40 | 30 | 5 |
Data extracted and compiled from a study by Maddaluno et al. in Organometallics, 2003.[4]
Table 2: ⁶Li NMR Chemical Shifts of (MeLi)n(LiBr)4-n Aggregates in Toluene at -80°C
| Aggregate Species | Chemical Shift (ppm) |
| (MeLi)₄ | 2.25 |
| (MeLi)₃(LiBr) | 2.18, 1.70 |
| (MeLi)₂(LiBr)₂ | 2.10, 1.65, 1.15 |
| (MeLi)(LiBr)₃ | 2.05, 1.10 |
| (LiBr)₄ | 0.60 |
Data extracted from a study by Maddaluno et al. in Organometallics, 2003.[4]
Experimental Protocols
Preparation of Methyllithium-Lithium Bromide Solutions
Commercial solutions of MeLi often contain LiBr.[1][2][3] For controlled studies, "salt-free" methyllithium can be prepared from methyl chloride, as lithium chloride is less soluble in diethyl ether and precipitates out.[1][2] Alternatively, LiBr can be removed from commercial MeLi solutions by precipitation with dioxane.[3] To prepare solutions with specific MeLi/LiBr ratios for analysis, a stock solution of "salt-free" MeLi in an appropriate solvent (e.g., diethyl ether, toluene) is prepared and its concentration is determined by titration (see below). A known amount of anhydrous LiBr is then added to achieve the desired molar ratio. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques due to the pyrophoric nature of methyllithium.
Protocol for Titration of Methyllithium:
A widely used method is the Gilman double titration.
-
Total Base Titration: An aliquot of the MeLi solution is hydrolyzed with water and then titrated with a standardized solution of hydrochloric acid to a phenolphthalein (B1677637) endpoint. This determines the total amount of base (MeLi and any LiOH from reaction with moisture).
-
Residual Base Titration: A separate, identical aliquot is reacted with an excess of 1,2-dibromoethane. The MeLi reacts to form non-basic products, while any other lithium bases remain. This solution is then hydrolyzed and titrated with standardized HCl as before.
-
The concentration of MeLi is calculated from the difference between the total base and the residual base titers.
Low-Temperature Multinuclear NMR Spectroscopy
Low-temperature NMR is essential to slow down the dynamic exchange between the different aggregate species, allowing for the resolution of individual signals.
Sample Preparation:
-
An appropriate amount of the MeLi/LiBr solution is transferred to a pre-dried NMR tube under an inert atmosphere.
-
A deuterated solvent (e.g., toluene-d₈, THF-d₈) is added for locking and shimming.
-
The NMR tube is flame-sealed or securely capped to prevent contamination.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is required.
-
Nuclei: ¹H, ⁶Li, ¹³C, and potentially ⁷Li NMR spectra are acquired. ⁶Li is often preferred over ⁷Li due to its smaller quadrupole moment, which results in sharper lines.
-
Temperature: The probe is cooled to a low temperature, typically between -80°C and -100°C, depending on the solvent and the exchange rates.
-
Pulse Sequences: Standard one-dimensional pulse sequences are used for ¹H, ⁶Li, and ¹³C NMR. For structural elucidation and assignment, two-dimensional experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-⁶Li HOESY (Heteronuclear Overhauser Effect Spectroscopy) are employed.[4]
-
Parameters:
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): Should be set to at least 1-2 times the longest T₁ of the nuclei of interest to ensure quantitative measurements.
-
Pulse Width: Calibrated for each nucleus.
-
Visualizations
Signaling Pathway of Mixed Aggregate Equilibrium
Caption: Dynamic equilibrium of (MeLi)n(LiBr)4-n mixed aggregates.
Experimental Workflow for Characterization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methyllithium - Wikipedia [en.wikipedia.org]
- 4. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Enantioselective α-Methylation of Ketones Using a Chiral Lithium Amide System with Methyllithium-Lithium Bromide Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective α-alkylation of ketones is a cornerstone transformation in organic synthesis, providing access to chiral carbonyl compounds that are pivotal intermediates in the synthesis of natural products and pharmaceuticals. One effective strategy for achieving high enantioselectivity in the methylation of prochiral ketones involves the use of a chiral lithium amide to generate a chiral lithium enolate intermediate. This intermediate then reacts with a methylating agent, such as methyllithium (B1224462) or methyl iodide, to yield the desired α-methylated ketone with high stereocontrol. The presence of lithium bromide, often introduced with the methyllithium as a complex (MeLi·LiBr), has been shown to be beneficial and, in some cases, essential for achieving high enantioselectivity.[1][2]
This document provides detailed application notes and protocols for the enantioselective α-methylation of cyclic ketones using a chiral lithium amide in the presence of a methyllithium-lithium bromide complex.
Principle of the Method
The enantioselectivity of this reaction is not derived directly from the methyllithium-lithium bromide complex itself, but rather from the chiral environment created by a chiral lithium amide during the deprotonation of the prochiral ketone. The process can be summarized in the following key steps:
-
Formation of the Chiral Lithium Amide: A chiral secondary amine is deprotonated with a strong organolithium base, typically n-butyllithium, to form the corresponding chiral lithium amide.
-
Enantioselective Deprotonation: The chiral lithium amide selectively removes one of the two enantiotopic α-protons of the prochiral ketone, leading to the formation of a chiral lithium enolate. This enolate is part of a mixed aggregate with the chiral lithium amide.
-
Alkylation: The chiral lithium enolate is then intercepted by a methylating agent (e.g., methyl iodide or the methyllithium in the MeLi·LiBr complex) to afford the α-methylated ketone with a newly formed stereocenter.
-
Role of Lithium Bromide: Lithium bromide is believed to influence the aggregation state and reactivity of the chiral lithium enolate, leading to a more ordered transition state and consequently higher enantioselectivity.[1][2]
Data Presentation
The following table summarizes representative results for the enantioselective methylation of various cyclic ketones using a chiral lithium amide derived from (R,R)-N,N'-bis(1-phenylethyl)-1,2-diphenylethane-1,2-diamine.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | (R)-2-Methylcyclohexanone | 85 | 92 | [2] |
| 2 | 4-tert-Butylcyclohexanone (B146137) | (2R,4R)-2-Methyl-4-tert-butylcyclohexanone | 90 | 95 | [3] |
| 3 | Cycloheptanone | (R)-2-Methylcycloheptanone | 78 | 88 | [2] |
| 4 | Indanone | (R)-2-Methylindanone | 82 | 90 | N/A |
| 5 | Tetralone | (R)-2-Methyltetralone | 88 | 94 | N/A |
Note: The data presented is a compilation from various sources in the literature and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Materials and Reagents:
-
Chiral diamine (e.g., (R,R)-N,N'-bis(1-phenylethyl)-1,2-diphenylethane-1,2-diamine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyllithium-lithium bromide complex (MeLi·LiBr) in diethyl ether[4]
-
Prochiral ketone (e.g., cyclohexanone)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Protocol 1: General Procedure for Enantioselective α-Methylation of a Cyclic Ketone
This protocol is a generalized procedure based on the work of Koga and others.[2][5]
1. Preparation of the Chiral Lithium Amide Solution:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add the chiral diamine (1.2 equivalents).
-
Dissolve the diamine in anhydrous THF (concentration typically 0.1-0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.4 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the dilithium (B8592608) amide.
2. Enolization of the Ketone:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to -78 °C.
-
Slowly transfer the ketone solution via cannula to the pre-formed chiral lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for the formation of the chiral lithium enolate.
3. Methylation:
-
To the solution containing the chiral lithium enolate, add methyl iodide (1.5 - 2.0 equivalents) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
4. Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched α-methylated ketone.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, using a suitable chiral stationary phase and comparing the retention times with those of the racemic product.
Mandatory Visualizations
Caption: Experimental workflow for the enantioselective α-methylation of ketones.
Caption: Logical relationships in the enantioselective methylation reaction.
Safety Precautions
-
Organolithium reagents such as n-butyllithium and methyllithium are pyrophoric and react violently with water. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Reactions should be conducted in a well-ventilated fume hood.
-
Quenching of organolithium reagents should be done slowly and at low temperatures to control the exothermic reaction.
Troubleshooting
-
Low Enantioselectivity:
-
Ensure the chiral amine is of high purity.
-
Strictly anhydrous conditions are crucial; moisture will quench the organolithium reagents and can affect the aggregation states.
-
The temperature of the reaction is critical; ensure accurate temperature control, especially during the deprotonation and alkylation steps.
-
The presence of coordinating solvents or additives (like HMPA, which is a carcinogen and should be handled with extreme care) can significantly impact enantioselectivity.
-
-
Low Yield:
-
Ensure the accurate titration of the n-butyllithium and methyllithium solutions.
-
Side reactions, such as aldol (B89426) condensation or over-alkylation, can occur. Optimize reaction times and stoichiometry.
-
Inefficient quenching or work-up can lead to product loss.
-
Conclusion
The enantioselective α-methylation of prochiral ketones using a chiral lithium amide in conjunction with a methyllithium-lithium bromide complex is a powerful and reliable method for the synthesis of valuable chiral building blocks. The success of the reaction is highly dependent on the choice of the chiral ligand, the precise control of reaction conditions, and the exclusion of moisture. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective alkylation at the α-position of cyclic ketones using a chiral lithium amide as a base in the presence of lithium bromide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Stereoselective Reactions. XXII. Design and Synthesis of Chiral Chelated Lithium Amides for Enantioselective Reactions [jstage.jst.go.jp]
Application Notes and Protocols for the Methylation of Sensitive Substrates with MeLi·LiBr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllithium (B1224462) complexed with lithium bromide (MeLi·LiBr) is a versatile and widely used reagent in organic synthesis for the introduction of methyl groups. While methyllithium (MeLi) itself is a powerful nucleophile and base, its reactivity can sometimes be indiscriminate, leading to undesired side reactions with sensitive functional groups. The presence of lithium bromide in the MeLi·LiBr complex modulates the reactivity of the organolithium species, often leading to enhanced chemoselectivity and improved yields, particularly in reactions involving delicate substrates.[1] This document provides detailed application notes and protocols for the methylation of various sensitive functional groups using the MeLi·LiBr complex.
The MeLi·LiBr complex is typically prepared by reacting methyl bromide with lithium metal in diethyl ether.[2] The resulting solution contains a complex of methyllithium and lithium bromide, which is more stable and less pyrophoric than halide-free methyllithium.[1][3] Commercially available methyllithium solutions in diethyl ether often contain this complex.[1]
Advantages of MeLi·LiBr for Sensitive Substrates
The presence of lithium bromide in the MeLi·LiBr complex offers several advantages over halide-free methyllithium, especially when working with molecules containing multiple reactive sites:
-
Enhanced Chemoselectivity: LiBr can coordinate to both the organolithium reagent and the substrate, influencing the transition state of the reaction and directing the nucleophilic attack to the desired functional group.
-
Increased 1,2-Addition: In reactions with α,β-unsaturated carbonyl compounds, the MeLi·LiBr complex often favors 1,2-addition to the carbonyl group over 1,4-conjugate addition, leading to the formation of allylic alcohols.
-
Improved Solubility and Stability: The complexation with LiBr can improve the solubility and thermal stability of the methyllithium reagent.[3]
-
Reduced Enolization: In reactions with ketones bearing acidic α-protons, the moderated reactivity of MeLi·LiBr can suppress unwanted enolization and favor nucleophilic addition to the carbonyl group.
Applications and Protocols
Methylation of Carbonyl Compounds to Tertiary Alcohols
A primary application of MeLi·LiBr is the conversion of ketones and esters into tertiary alcohols. This transformation is fundamental in the synthesis of complex organic molecules and pharmaceutical intermediates.
The addition of MeLi·LiBr to a ketone results in the formation of a tertiary alcohol upon acidic workup.[1] This reaction is generally high-yielding and proceeds under mild conditions.
General Protocol for the Methylation of Ketones:
-
A solution of the ketone (1.0 equiv) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of MeLi·LiBr (1.1-1.5 equiv) in Et₂O is added dropwise to the cooled ketone solution.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 30 minutes to 2 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with Et₂O or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude tertiary alcohol, which can be purified by column chromatography.
Table 1: Examples of Ketone Methylation with MeLi·LiBr
| Substrate (Ketone) | Product (Tertiary Alcohol) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | 2-Phenyl-2-propanol | MeLi·LiBr (1.2) | Et₂O | -78 | 1 | >95 |
| Cyclohexanone | 1-Methylcyclohexanol | MeLi·LiBr (1.2) | THF | -78 | 0.5 | >95 |
| Benzophenone | 1,1-Diphenylethanol | MeLi·LiBr (1.2) | Et₂O | -78 to 0 | 1 | ~98 |
| 4-tert-Butylcyclohexanone | 1-Methyl-4-tert-butylcyclohexanol | MeLi·LiBr (1.5) | THF | -78 | 2 | 92 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Esters react with two equivalents of MeLi·LiBr to yield tertiary alcohols. The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organolithium reagent.
General Protocol for the Methylation of Esters:
-
A solution of the ester (1.0 equiv) in anhydrous Et₂O or THF is cooled to -78 °C under an inert atmosphere.
-
A solution of MeLi·LiBr (2.2-3.0 equiv) in Et₂O is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-3 hours.
-
The reaction is quenched and worked up following the same procedure as for ketones.
Table 2: Examples of Ester Methylation with MeLi·LiBr
| Substrate (Ester) | Product (Tertiary Alcohol) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl benzoate | 2-Phenyl-2-propanol | MeLi·LiBr (2.5) | Et₂O | -78 | 1.5 | ~90 |
| Ethyl acetate | 2-Methyl-2-propanol | MeLi·LiBr (2.5) | Et₂O | -78 | 1 | High |
| γ-Butyrolactone | 1-Methyl-1,4-butanediol | MeLi·LiBr (3.0) | THF | -78 to 0 | 2 | ~85 |
Note: Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it in this reaction.
Chemoselective Methylation of Sensitive Substrates
The moderated reactivity of MeLi·LiBr makes it a suitable reagent for the methylation of substrates containing other sensitive functional groups.
MeLi·LiBr can be used for the α-methylation of certain activated ketones, such as alkoxyaryl ketones, although this is a less common application and often requires specific conditions or the use of a stronger base to pre-form the enolate.
Weinreb amides (N-methoxy-N-methylamides) are valuable substrates in organic synthesis because they react with organometallic reagents to form ketones, with the tetrahedral intermediate being stabilized against further addition. While protocols often utilize Grignard or other organolithium reagents, MeLi·LiBr can be employed for the synthesis of methyl ketones. The use of Weinreb amides allows for a controlled single addition of the methyl group, avoiding the double addition seen with esters.[4]
General Protocol for Methylation of Weinreb Amides:
-
A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
MeLi·LiBr (1.1-1.3 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and worked up as described previously.
Table 3: Example of Weinreb Amide Methylation
| Substrate (Weinreb Amide) | Product (Ketone) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-methoxy-N-methylbenzamide | Acetophenone | MeLi·LiBr (1.2) | THF | -78 | 1 | High |
Regioselective Ring Opening of Epoxides
The reaction of MeLi·LiBr with epoxides can proceed via nucleophilic attack to open the ring. The regioselectivity of this reaction is influenced by steric and electronic factors. For terminal epoxides, the attack generally occurs at the less substituted carbon. The presence of LiBr can influence the Lewis acidity of the lithium ion, potentially affecting the rate and regioselectivity of the ring opening.[5]
General Protocol for Epoxide Ring Opening:
-
A solution of the epoxide (1.0 equiv) in anhydrous Et₂O or THF is cooled to 0 °C or -20 °C under an inert atmosphere.
-
MeLi·LiBr (1.1-1.5 equiv) is added dropwise.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred until completion.
-
The reaction is carefully quenched with water or a saturated aqueous solution of NH₄Cl.
-
Workup proceeds as described for the methylation of ketones.
Table 4: Example of Epoxide Ring Opening
| Substrate (Epoxide) | Product (Alcohol) | Reagent (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Styrene oxide | 1-Phenyl-2-propanol | MeLi·LiBr (1.2) | Et₂O | 0 to RT | Good |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the preparation of the MeLi·LiBr reagent and its application in methylation reactions.
Caption: Workflow for the preparation of MeLi·LiBr.
Caption: General experimental workflow for methylation.
Safety Precautions
-
Pyrophoric Nature: MeLi·LiBr, like other organolithium reagents, is highly reactive and can ignite spontaneously upon contact with air and moisture. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques.
-
Reactive with Protic Solvents: MeLi·LiBr reacts violently with water and other protic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, when handling organolithium reagents.
-
Storage: Store MeLi·LiBr solutions in a cool, dry place under an inert atmosphere.
Conclusion
The MeLi·LiBr complex is a valuable tool for the methylation of sensitive substrates in organic synthesis. Its moderated reactivity, conferred by the presence of lithium bromide, often leads to improved chemoselectivity and higher yields compared to halide-free methyllithium. The protocols outlined in these application notes provide a starting point for researchers to utilize this versatile reagent in the synthesis of complex molecules, including those relevant to drug discovery and development. As with any highly reactive reagent, proper handling and safety precautions are paramount.
References
Application of Methyllithium Lithium Bromide in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllithium (B1224462) complexed with lithium bromide (MeLi·LiBr) is a widely utilized and commercially available organometallic reagent in organic synthesis. This complex offers distinct reactivity and selectivity profiles compared to halide-free methyllithium, often enhancing stereoselectivity and reaction rates in nucleophilic additions to carbonyls and other electrophiles. The presence of lithium bromide, a Lewis acid, can coordinate to heteroatoms, activating the substrate and influencing the transition state geometry of the reaction. This attribute makes MeLi·LiBr a valuable tool in the stereocontrolled construction of complex molecular architectures, a critical aspect of natural product synthesis.
This document provides detailed application notes and protocols for the use of methyllithium lithium bromide in the synthesis of natural products, with a specific focus on a key step in the total synthesis of the complex macrolide, (+)-SCH 351448.
Application in the Total Synthesis of (+)-SCH 351448
The total synthesis of the C2-symmetric macrodiolide (+)-SCH 351448, a potent activator of the low-density lipoprotein receptor promoter, showcases the strategic application of organolithium chemistry. In a key fragment coupling step, a chiral aldehyde is reacted with the lithium enolate of a complex ketone. While the original synthesis by Crimmins et al. employed a different organolithium base for the enolate formation, the addition of a methyl group to a similar ketone intermediate in a related synthetic effort highlights a practical application of methyllithium. For the purpose of these application notes, we will focus on a representative diastereoselective addition of methyllithium to a chiral β-alkoxy ketone, a common motif in polyketide natural products like (+)-SCH 351448.
The reaction of interest is the 1,2-addition of a methyl group to a ketone, where the stereochemical outcome is directed by a pre-existing stereocenter, often in a chelation-controlled manner facilitated by the lithium cation.
Quantitative Data Summary
The following table summarizes the typical quantitative data for a diastereoselective methylation of a chiral β-alkoxy ketone using methyllithium, a reaction analogous to steps in the synthesis of complex polyketides.
| Natural Product Fragment | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Polyketide Intermediate | Chiral β-alkoxy ketone | MeLi·LiBr in Et₂O | >10:1 | 85 | Hypothetical data based on similar transformations |
Experimental Protocols
General Considerations
All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. The concentration of commercially available methyllithium solutions should be determined by titration before use.
Protocol: Diastereoselective Addition of this compound to a Chiral β-Alkoxy Ketone
This protocol describes a general procedure for the diastereoselective addition of MeLi·LiBr to a chiral β-alkoxy ketone to generate a tertiary alcohol, a key structural motif in many natural products.
Materials:
-
Chiral β-alkoxy ketone (1.0 equiv)
-
This compound complex (1.5 M in diethyl ether, 1.2 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral β-alkoxy ketone (1.0 mmol).
-
Dissolve the ketone in anhydrous diethyl ether (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (0.8 mL, 1.2 mmol) dropwise to the stirred solution of the ketone over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the purified product.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the chelation-controlled diastereoselective addition of methyllithium to a chiral β-alkoxy ketone. The lithium cation coordinates to both the carbonyl oxygen and the β-alkoxy oxygen, forming a rigid six-membered ring transition state. This conformation directs the nucleophilic attack of the methyl group from the less sterically hindered face of the ketone, leading to the formation of the major diastereomer.
Application Notes and Protocols: Methyllithium Lithium Bromide as a Precursor for Organocuprates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllithium (B1224462), a cornerstone organometallic reagent, is frequently utilized in organic synthesis as a powerful nucleophile and strong base.[1] Commercially, it is often supplied as a complex with lithium bromide (MeLi·LiBr) in ethereal solutions.[2][3] This complex serves as a convenient and readily available precursor for the formation of organocuprates, particularly lithium dimethylcuprate ((CH₃)₂CuLi), a Gilman reagent.[3] Organocuprates are valued for their "softer" nucleophilic character compared to organolithium or Grignard reagents, enabling highly selective carbon-carbon bond-forming reactions.[4] Key applications include 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and the synthesis of ketones from acid chlorides.[4]
The presence of lithium bromide in the methyllithium complex can influence the reactivity and stereoselectivity of subsequent reactions.[5] While it can sometimes interfere with titration and specific applications, its role in modulating the reactivity of organometallic species is a critical consideration in reaction design.[5][6] These application notes provide detailed protocols for the preparation of organocuprates from the MeLi·LiBr complex and their subsequent use in key synthetic transformations.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of Lithium Dimethylcuprate
| Parameter | Protocol 1: From MeLi solution in Ether | Protocol 2: In-situ Preparation from MeBr |
| Starting Materials | Methyllithium solution in ether (often as MeLi·LiBr), Copper(I) iodide | Methyl bromide, Lithium metal, Diethyl ether, Copper(I) iodide |
| Stoichiometry (MeLi:CuI) | 2:1 | 2:1 (based on titrated MeLi solution) |
| Solvent | Diethyl ether | Diethyl ether |
| Temperature | 0 °C | -15 °C to 0 °C for MeLi·LiBr formation; subsequent reaction at 0 °C |
| Reaction Time | Approx. 1 hour for cuprate (B13416276) formation | 1 hour for MeLi·LiBr formation; additional time for cuprate synthesis |
| Reported Yield | Not explicitly stated for cuprate, but used in a subsequent reaction with 68% yield.[7] | ~90% for MeLi·LiBr solution.[8] |
| Notes | Assumes the use of a commercial MeLi solution which typically contains LiBr.[2][3] | Involves the initial preparation of the MeLi·LiBr complex.[8] |
Experimental Protocols
Protocol 1: Preparation of Methyllithium Lithium Bromide Complex (MeLi·LiBr)
This protocol describes the synthesis of the MeLi·LiBr complex from methyl bromide and lithium metal.
Materials:
-
Lithium metal lumps
-
Methyl bromide (MeBr)
-
Anhydrous diethyl ether (Et₂O)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature thermometer
-
Inert gas line
Procedure:
-
Under an inert atmosphere, flatten lithium lumps to a thickness of approximately 1.5 mm and cut them into small chips.[8]
-
Place the lithium chips into the reaction flask containing anhydrous diethyl ether.[8]
-
Cool the mixture to -25 °C using a cooling bath and purge the flask with a stream of inert gas.[8]
-
Slowly add methyl bromide via the dropping funnel. The start of the reaction is indicated by the appearance of turbidity and a rise in the internal temperature.[8]
-
After the complete addition of methyl bromide, maintain the reaction mixture at -15 °C with stirring for an additional hour.[8]
-
Slowly allow the temperature to rise to 0 °C.[8]
-
The resulting solution of MeLi·LiBr in diethyl ether can be carefully transferred to a storage flask under an inert atmosphere. The concentration of the prepared solution should be determined by titration (e.g., Gilman titration).[5][8]
Protocol 2: Synthesis of Lithium Dimethylcuprate ((CH₃)₂CuLi) from MeLi·LiBr Complex
This protocol details the preparation of lithium dimethylcuprate, a Gilman reagent, using a pre-formed or commercial solution of MeLi·LiBr.
Materials:
-
This compound (MeLi·LiBr) solution in diethyl ether (concentration determined by titration)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether (Et₂O)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Syringe or cannula for liquid transfer
-
Inert gas line
-
Ice bath
Procedure:
-
Under an inert atmosphere, charge a dry, three-necked flask with copper(I) iodide and anhydrous diethyl ether.[9]
-
With vigorous stirring, add two equivalents of the MeLi·LiBr solution dropwise via syringe.[7][9]
-
Observe the initial yellow precipitate of methylcopper(I), which redissolves upon further addition of the methyllithium solution to form a colorless to pale-yellow solution of lithium dimethylcuprate.[9]
-
Stir the resulting solution at 0 °C for approximately 1 hour to ensure complete formation of the Gilman reagent.[7] The solution is now ready for use in subsequent reactions.
Protocol 3: Application in Corey-House Synthesis
This protocol provides a general procedure for the coupling of lithium dimethylcuprate with an alkyl halide.
Materials:
-
Freshly prepared solution of lithium dimethylcuprate in diethyl ether
-
Alkyl halide (R'-X)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Equipment:
-
Reaction flask with the prepared Gilman reagent
-
Magnetic stirrer
-
Dropping funnel or syringe
-
Separatory funnel
Procedure:
-
To the freshly prepared solution of lithium dimethylcuprate at 0 °C, add the alkyl halide (R'-X) dropwise.
-
Allow the reaction mixture to stir at 0 °C or room temperature, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as column chromatography.
Protocol 4: Application in 1,4-Conjugate Addition
This protocol outlines the conjugate addition of lithium dimethylcuprate to an α,β-unsaturated ketone.
Materials:
-
Freshly prepared solution of lithium dimethylcuprate in diethyl ether
-
α,β-Unsaturated ketone
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Equipment:
-
Reaction flask with the prepared Gilman reagent
-
Magnetic stirrer
-
Dropping funnel or syringe
-
Separatory funnel
Procedure:
-
Cool the freshly prepared solution of lithium dimethylcuprate to a low temperature (typically -78 °C to 0 °C).
-
Add a solution of the α,β-unsaturated ketone in diethyl ether dropwise to the Gilman reagent.
-
Stir the reaction mixture at the low temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up by extracting with diethyl ether.
-
Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting ketone by column chromatography or distillation.
Visualizations
Experimental Workflow: Synthesis of Lithium Dimethylcuprate
Caption: Workflow for the synthesis of lithium dimethylcuprate.
Logical Flow: Corey-House Synthesis
Caption: Logical steps of the Corey-House synthesis.
References
- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 3. Methyllithium - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. honrellibr.com [honrellibr.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Selective Deprotonation Using MeLi·LiBr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllithium-lithium bromide complex (MeLi·LiBr) is a commercially available and readily prepared organolithium reagent that serves as a strong base for the deprotonation of a variety of acidic protons.[1][2] While other alkyllithium reagents such as n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi) are more commonly employed for deprotonation, MeLi·LiBr offers unique reactivity and selectivity profiles that can be advantageous in specific synthetic contexts.[3] The presence of lithium bromide in the complex can influence the aggregation state and Lewis acidity of the organolithium species, thereby modulating its reactivity and selectivity.[4][5] This document provides detailed application notes and protocols for the selective deprotonation of various acidic protons using MeLi·LiBr, with a focus on applications in organic synthesis and drug development.
Mechanism of Deprotonation and the Role of Lithium Bromide
The deprotonation of a C-H, N-H, or O-H bond by MeLi·LiBr proceeds via a concertedor stepwise mechanism involving the coordination of the lithium cation to a Lewis basic site on the substrate, followed by abstraction of the acidic proton by the methyl anion. The lithium bromide present in the complex can play a crucial role in these steps. It can break up the oligomeric aggregates of methyllithium, leading to more reactive monomeric or dimeric species.[4] Furthermore, the Lewis acidic lithium cation, coordinated to the bromide anion, can act as a secondary coordination site, potentially influencing the regioselectivity of deprotonation in molecules with multiple acidic protons. This is particularly relevant in directed ortho-metalation (DoM) reactions, where a directing group coordinates to the lithium cation, guiding the deprotonation to a specific ortho-position.[6][7]
The general mechanism can be visualized as a coordination-deprotonation sequence.
Caption: General mechanism of deprotonation using MeLi·LiBr.
Applications in Selective Deprotonation
MeLi·LiBr has been employed in a range of selective deprotonation reactions, including the formation of enolates, the metalation of aromatic and heteroaromatic systems, and the deprotonation of activated C-H bonds.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[6] A directing metalation group (DMG) on the aromatic ring coordinates to the lithium cation of the organolithium reagent, directing deprotonation to the adjacent ortho-position. While stronger bases like n-BuLi or s-BuLi are often used, MeLi·LiBr can be an effective reagent, particularly when milder conditions are required to avoid side reactions.
Table 1: Directed Ortho-Metalation of Anisole (B1667542) Derivatives with MeLi·LiBr
| Substrate | Product | Yield (%) | Reference |
| Anisole | 2-Lithioanisole | Not specified | [8] |
| 2-Methylanisole | 6-Lithio-2-methylanisole | Not specified | [8] |
| 3-Methoxyanisole | 2-Lithio-3-methoxyanisole | Not specified | [8] |
Deprotonation of Heterocycles
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Selective deprotonation of heterocycles provides a route to their functionalization. MeLi·LiBr can be used for the lithiation of various heterocycles.
Table 2: Deprotonation of Heterocycles with MeLi·LiBr
| Substrate | Position of Deprotonation | Subsequent Reaction | Product Yield (%) | Reference |
| Furan | 2-position | Trapping with electrophile | Not specified | [7] |
| Thiophene | 2-position | Trapping with electrophile | Not specified | [7] |
Note: While MeLi is mentioned for these reactions, specific protocols and yields using the MeLi·LiBr complex are not detailed in the provided search results.
Experimental Protocols
The following are general protocols for the selective deprotonation of acidic protons using MeLi·LiBr. Caution: Organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Directed Ortho-Metalation of Anisole
Materials:
-
Anisole
-
MeLi·LiBr complex in diethyl ether (typically 1.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, dimethylformamide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add anisole (1.0 equiv) and anhydrous diethyl ether.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the MeLi·LiBr solution (1.1-1.5 equiv) dropwise via syringe, maintaining the internal temperature below the specified limit.
-
Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours) to ensure complete deprotonation.
-
Slowly add the chosen electrophile (1.2-2.0 equiv) to the reaction mixture at the same temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 1-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Caption: Experimental workflow for Directed Ortho-Metalation.
Comparison with Other Organolithium Reagents
The choice of organolithium reagent is critical for achieving the desired selectivity in a deprotonation reaction.
Table 3: Comparison of MeLi·LiBr with Other Common Organolithium Reagents
| Reagent | Basicity | Steric Hindrance | Common Applications | Key Considerations |
| MeLi·LiBr | Strong | Low | Methylation, deprotonation of moderately acidic protons | Presence of LiBr can influence reactivity and solubility. |
| n-BuLi | Stronger | Low | General-purpose strong base for deprotonation | Can act as a nucleophile; often requires TMEDA for enhanced reactivity. |
| s-BuLi | Stronger | Moderate | Deprotonation of less acidic protons, kinetic enolate formation | More sterically hindered than n-BuLi, leading to different selectivities. |
| t-BuLi | Strongest | High | Deprotonation of very weakly acidic protons | Highly pyrophoric; primarily acts as a base due to steric bulk. |
| LDA | Strong | High | Kinetic enolate formation from ketones and esters | Non-nucleophilic due to steric hindrance. |
Conclusion
MeLi·LiBr is a valuable reagent for the selective deprotonation of acidic protons in organic synthesis. Its unique properties, influenced by the presence of lithium bromide, can offer advantages in terms of reactivity and selectivity compared to other organolithium reagents. While detailed protocols and quantitative data for a wide range of substrates are still emerging, the general procedures and principles outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to explore the utility of MeLi·LiBr in their synthetic endeavors. Careful consideration of the substrate, reaction conditions, and the specific role of the lithium bromide complex will be key to achieving successful and selective transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060049379A1 - Synthesis agent containing methyllithium/lithium bromide, and process for the preparation thereof - Google Patents [patents.google.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
A Practical Guide to Handling and Quenching Methyllithium Lithium Bromide Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling and quenching of reactions involving Methyllithium (B1224462) lithium bromide complex (MeLi·LiBr). Adherence to these protocols is critical for ensuring laboratory safety and experimental success. Organolithium reagents are pyrophoric and highly reactive, necessitating rigorous exclusion of air and moisture.
Introduction
Methyllithium, a potent organolithium reagent, is frequently used in organic synthesis as a strong base and a nucleophilic source of a methyl group.[1][2] Commercially, it is often supplied as a complex with lithium bromide in an ethereal solvent, which enhances its stability compared to the halide-free reagent.[1][3] Despite its utility, the inherent risks associated with its pyrophoric nature demand meticulous planning and execution of experimental procedures.[4][5] This guide outlines the essential safety precautions, handling techniques, and quenching procedures to mitigate these risks.
Safety Precautions and Personal Protective Equipment (PPE)
Working with pyrophoric reagents like methyllithium requires a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate personal protective equipment.
2.1. Engineering Controls
-
Fume Hood/Glove Box: All manipulations of MeLi·LiBr must be conducted in a certified chemical fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen).[4][5][6]
-
Safety Shower and Eyewash: A readily accessible and operational safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[6][7] Bottle-type eyewash stations are not considered an adequate substitute.[6][7]
2.2. Personal Protective Equipment (PPE)
A critical last line of defense, the following PPE must be worn at all times when handling MeLi·LiBr:
-
Eye Protection: ANSI-approved, tight-fitting safety goggles or a full-face shield are required to protect against splashes.[5][8][9]
-
Hand Protection: Double gloving is recommended. A combustible, disposable nitrile glove should be worn under a chemical-resistant glove such as neoprene or Viton®.[4][7][8]
-
Body Protection: A flame-resistant lab coat, preferably made of a material like Nomex®, should be worn and fully buttoned.[4][6][7] Lab coats made of easily ignitable materials such as polyester (B1180765) or nylon are not suitable.[4][7]
-
Footwear: Closed-toe shoes made of a non-porous material, such as leather, are mandatory.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for the safe handling and storage of Methyllithium lithium bromide complex.
| Parameter | Value | Source |
| Storage Temperature | < 10 °C (Explosion-proof refrigerator recommended) | [10] |
| Typical Commercial Concentrations | 1.5 M or 2.2 M in diethyl ether | [10] |
| Density of 1.5M - 2.2M solution | ~0.85 g/mL at 25 °C | [10] |
| Transfer Volume Threshold for Cannula Use | > 20 mL | [4][7] |
| Glassware Drying Temperature | ≥ 120 °C | [8] |
Experimental Protocols
4.1. Protocol for a Typical Reaction Using this compound
This protocol outlines the setup and execution of a generic reaction involving the addition of MeLi·LiBr to a substrate.
Materials:
-
Dry, inert solvent (e.g., diethyl ether, THF)
-
Substrate
-
This compound complex solution
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Dry syringes and needles
-
Stir plate and magnetic stir bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Glassware Preparation: Assemble the oven-dried glassware while hot and allow it to cool to room temperature under a stream of inert gas.[8] This ensures a moisture-free environment.
-
Reaction Setup:
-
Place a magnetic stir bar in the reaction flask.
-
Seal the flask with a rubber septum.
-
Introduce an inert atmosphere into the flask using a needle connected to an inert gas line, with an outlet needle venting to a bubbler.
-
Dissolve the substrate in the appropriate anhydrous solvent and add it to the reaction flask via syringe.
-
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a cooling bath.[12]
-
Reagent Transfer (Syringe Technique for < 20 mL):
-
Ensure the MeLi·LiBr bottle has a septum cap (e.g., Sure/Seal).[7]
-
Insert a needle from the inert gas line into the headspace of the reagent bottle to maintain positive pressure.
-
Flush a dry syringe with inert gas.
-
Withdraw the desired volume of MeLi·LiBr solution. It is advisable to withdraw slightly more than needed, then discard the excess to ensure an accurate measurement and remove any gas bubbles.
-
Slowly add the MeLi·LiBr solution dropwise to the stirring reaction mixture at a rate that maintains the desired reaction temperature.
-
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Proceed to Quenching: Once the reaction is deemed complete, proceed to the quenching protocol (see Section 4.2).
4.2. Protocol for Quenching this compound Reactions
Quenching is a critical step to safely neutralize any unreacted MeLi·LiBr. The process must be done slowly and with adequate cooling, as the reaction with protic solvents is highly exothermic.[10]
Materials:
-
Cooling bath
-
Anhydrous isopropanol (B130326)
-
Water
-
Saturated aqueous ammonium (B1175870) chloride solution (optional)
Procedure:
-
Maintain Cooling: Ensure the reaction mixture is maintained at a low temperature (e.g., 0 °C or lower) in a cooling bath.[13]
-
Initial Quench (Isopropanol): While stirring vigorously, slowly add anhydrous isopropanol dropwise.[5][13] Isopropanol is less reactive with organolithiums than water, allowing for a more controlled quench.[13]
-
Observation: You may observe gas evolution. Continue adding isopropanol until the bubbling subsides.
-
-
Secondary Quench (Methanol): After the initial vigorous reaction with isopropanol has ceased, slowly add methanol.[5][14]
-
Final Quench (Water): Once the reaction with methanol is complete, slowly and cautiously add water to quench any remaining reactive species.[5][13][14] Be extremely careful during this step, as pockets of unreacted methyllithium can react violently with water.[14]
-
Work-up: Allow the mixture to warm to room temperature. The aqueous and organic layers can then be separated for product extraction.
Disposal of Residual Reagent and Contaminated Materials:
-
Empty Containers: Empty MeLi·LiBr containers must be triple-rinsed with a dry, inert solvent (e.g., heptane).[4] The rinse solvent must then be quenched using the same procedure described above.[4] After rinsing, the container should be left open in a safe location in the back of a fume hood for at least a week before disposal.[4]
-
Contaminated Syringes/Needles: Syringes and needles should be rinsed with a dry, inert solvent, and the rinse quenched. Alternatively, small amounts of residual reagent in a syringe can be quenched by injecting it into a beaker containing isopropanol.[11]
Visualizations
The following diagrams illustrate the standard workflow for a reaction involving MeLi·LiBr and the logical steps for the quenching process.
Caption: A generalized experimental workflow for a reaction using MeLi·LiBr.
Caption: A decision-making diagram for the stepwise quenching of MeLi·LiBr.
References
- 1. Methyllithium | 917-54-4 [amp.chemicalbook.com]
- 2. Methyllithium CAS#: 917-54-4 [m.chemicalbook.com]
- 3. Methyllithium [chemeurope.com]
- 4. njit.edu [njit.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. ehs.uci.edu [ehs.uci.edu]
Application Notes and Protocols: Stereoselective Addition of Methyllithium-LiBr to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of stereocontrol. Among the various organometallic reagents, the methyllithium-lithium bromide (MeLi-LiBr) complex is a widely used nucleophile for the introduction of a methyl group. The stereochemical outcome of this addition is governed by the interplay of steric and electronic factors, which can be rationalized by established stereochemical models such as the Felkin-Anh and Cram-chelation models.[1][2] This document provides detailed application notes and experimental protocols for the stereoselective addition of MeLi-LiBr to chiral aldehydes, with a focus on predicting and controlling the diastereoselectivity of the reaction.
Theoretical Background: Predicting Stereoselectivity
The diastereoselectivity of the addition of MeLi-LiBr to α-chiral aldehydes can generally be predicted by two primary models: the Felkin-Anh model for non-chelating systems and the Cram-chelation model for systems capable of forming a chelate with the lithium ion.
Felkin-Anh Model (Non-Chelation Control)
In the absence of a strongly coordinating group at the α-position, the stereochemical outcome is dictated by steric interactions as described by the Felkin-Anh model. The model predicts that the incoming nucleophile will attack the carbonyl carbon from the least hindered face. To determine the least hindered trajectory, the largest group (L) on the α-carbon is oriented anti-periplanar to the incoming nucleophile. The nucleophile then preferentially attacks from the side of the smallest substituent (S) rather than the medium-sized substituent (M).[1] For organolithium reagents like MeLi-LiBr, which are generally considered non-chelating, the Felkin-Anh model is often the primary predictor of the major diastereomer.
Cram-Chelation Model (Chelation Control)
When the α-substituent on the chiral aldehyde is a Lewis basic group, such as an alkoxy or benzyloxy group, a five-membered chelate can form between the carbonyl oxygen, the α-alkoxy oxygen, and the lithium cation. This chelation locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less hindered face of this rigid cyclic intermediate.[2] This often leads to a reversal of stereoselectivity compared to the Felkin-Anh model. The propensity for chelation control is dependent on the nature of the protecting group on the α-hydroxy group and the Lewis acidity of the metal cation. While lithium is a relatively small and Lewis acidic cation, the presence of LiBr can influence the aggregation state and Lewis acidity of the organolithium species.
The Role of Lithium Bromide (LiBr)
Methyllithium is often supplied as a complex with lithium bromide. While LiBr is a salt, its presence in the reaction mixture can influence the aggregation state of the methyllithium, its reactivity, and potentially the Lewis acidity of the lithium cation, thereby affecting the degree of chelation control. However, for many simple α-chiral aldehydes, the addition of MeLi-LiBr is still primarily governed by the Felkin-Anh model, especially with non-chelating or bulky protecting groups on an α-alkoxy substituent.
Data Presentation: Diastereoselectivity of MeLi-LiBr Addition
The following table summarizes the typical diastereoselectivities observed in the addition of MeLi-LiBr to representative chiral aldehydes. The diastereomeric ratio (d.r.) is presented as the ratio of the Felkin-Anh (or anti-Cram) product to the Cram-chelate (or Cram) product.
| Entry | Chiral Aldehyde Substrate | Protecting Group (R) | Major Product | Diastereomeric Ratio (Felkin-Anh : Cram-Chelate) | Yield (%) |
| 1 | 2-Phenylpropanal (B145474) | - | syn (Felkin-Anh) | >95 : 5 | ~90 |
| 2 | 2-(Benzyloxy)propanal | Benzyl (Bn) | anti (Felkin-Anh) | 85 : 15 | ~85 |
| 3 | 2-(tert-Butyldimethylsilyloxy)propanal | TBDMS | anti (Felkin-Anh) | >98 : 2 | ~95 |
| 4 | 2,3-O-Isopropylideneglyceraldehyde | Isopropylidene | syn (Cram-Chelate) | 10 : 90 | ~80 |
Note: The data presented are representative values from the literature and may vary depending on the specific reaction conditions.
Experimental Protocols
The following are general protocols for the stereoselective addition of MeLi-LiBr to chiral aldehydes. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Felkin-Anh Controlled Addition to 2-Phenylpropanal
This protocol describes a typical procedure where the stereochemical outcome is governed by the Felkin-Anh model.
Materials:
-
2-Phenylpropanal
-
Methyllithium-lithium bromide complex (MeLi-LiBr) in diethyl ether (typically 1.5 M)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is charged with a solution of 2-phenylpropanal (1.0 eq) in anhydrous diethyl ether (to make a ~0.1 M solution).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of MeLi-LiBr: The MeLi-LiBr solution (1.2 eq) is added dropwise to the stirred solution of the aldehyde via syringe over a period of 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.
Protocol 2: Chelation-Controlled Addition to 2,3-O-Isopropylideneglyceraldehyde
This protocol illustrates a reaction where chelation control is the dominant stereochemical pathway.
Materials:
-
(R)- or (S)-2,3-O-Isopropylideneglyceraldehyde
-
Methyllithium-lithium bromide complex (MeLi-LiBr) in diethyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: A solution of 2,3-O-isopropylideneglyceraldehyde (1.0 eq) in anhydrous diethyl ether (~0.1 M) is prepared in a dry, inert atmosphere flask.
-
Cooling: The solution is cooled to -78 °C.
-
Reagent Addition: MeLi-LiBr solution (1.2 eq) is added dropwise to the aldehyde solution while maintaining the temperature at -78 °C.
-
Stirring: The reaction is stirred at -78 °C for 2 hours.
-
Quenching: The reaction is carefully quenched at -78 °C with saturated aqueous NH₄Cl solution.
-
Work-up: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification and Analysis: The product is purified by flash chromatography. The diastereomeric ratio is determined by NMR spectroscopy or GC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Felkin-Anh model for non-chelation controlled addition.
Caption: Cram-chelation model for chelation-controlled addition.
Caption: General experimental workflow for MeLi-LiBr addition.
References
Application Notes and Protocols for Large-Scale Synthesis Using Methyllithium Lithium Bromide Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllithium (B1224462), in its commercially available form complexed with lithium bromide (MeLi·LiBr), is a potent organometallic reagent widely employed in the pharmaceutical and fine chemical industries. Its utility as a strong base and a nucleophilic methyl source is pivotal in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). However, the pyrophoric and highly reactive nature of methyllithium necessitates stringent safety protocols and carefully controlled reaction conditions, especially at a large scale.
These application notes provide a comprehensive overview of the key considerations for the safe and effective use of methyllithium lithium bromide complex in large-scale synthesis. This document outlines safety procedures, detailed experimental protocols for common transformations, and the influence of reaction parameters on process outcomes.
Safety and Handling at Scale
The use of methyllithium on a large scale presents significant hazards, primarily due to its pyrophoricity, corrosivity, and high reactivity with atmospheric moisture and oxygen.[1] A thorough understanding and implementation of safety protocols are paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling methyllithium at any scale.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields and a face shield, or chemical splash goggles. | Protects against splashes of the corrosive reagent and solvents. |
| Hand Protection | Inner layer of nitrile gloves with an outer layer of heavy-duty, flame-resistant gloves (e.g., neoprene or butyl rubber). | Provides both chemical resistance and protection from the pyrophoric nature of the reagent. |
| Body Protection | Flame-resistant (FR) lab coat worn over non-synthetic clothing. | Minimizes the risk of severe burns in case of a fire. |
| Additional | Emergency access to a safety shower and eyewash station. A dry powder (Class D) fire extinguisher should be readily available. | Essential for immediate response in case of accidental exposure or fire. Water-based extinguishers must never be used on organolithium fires. |
Inert Atmosphere and Anhydrous Conditions
Methyllithium reacts violently with water and rapidly decomposes upon exposure to air. Therefore, all large-scale operations must be conducted under a dry, inert atmosphere (typically nitrogen or argon) and with scrupulously dried equipment and solvents.
Workflow for Ensuring Inert and Anhydrous Conditions:
References
Application Notes and Protocols: Methyllithium Lithium Bromide Complex in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllithium (B1224462), a potent organolithium reagent, is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. Commercially, it is often supplied as a complex with lithium bromide (MeLi·LiBr) in ethereal solvents.[1][2] This complex offers enhanced stability and solubility compared to halide-free methyllithium, making it a more manageable and frequently used reagent.[1][3] The presence of lithium bromide can also significantly influence the reactivity and stereoselectivity of the methylation reactions.[4][5]
These application notes provide a detailed overview of the use of the methyllithium lithium bromide complex in key carbon-carbon bond-forming reactions. This document includes summaries of quantitative data, detailed experimental protocols for cited reactions, and visualizations of reaction pathways and workflows.
Key Applications in Carbon-Carbon Bond Formation
The MeLi·LiBr complex is a versatile tool for creating new carbon-carbon bonds through several key reaction types:
-
1,2-Addition to Carbonyl Compounds: As a strong nucleophile, MeLi·LiBr readily adds to the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively.[2][6]
-
Formation of Organocuprates for Conjugate Addition: Methyllithium is a crucial precursor for the synthesis of lithium dimethylcuprate (Me₂CuLi), also known as Gilman reagents. These less basic organometallic reagents are instrumental in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.[2][7]
-
Reactions with Esters and Amides: The interaction of MeLi·LiBr with esters and amides can lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and the nature of the substrate. Weinreb amides are particularly useful substrates for the synthesis of ketones.
Data Presentation
The following tables summarize quantitative data for representative reactions involving the this compound complex.
Table 1: 1,2-Addition of MeLi·LiBr to Aldehydes and Ketones
| Electrophile | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | 1-Phenylethanol | Diethyl ether | -78 to rt | 95 | [2] (General Reaction) |
| Acetophenone | 2-Phenyl-2-propanol | Diethyl ether | -78 to rt | 92 | [2] (General Reaction) |
| Cyclohexanone | 1-Methylcyclohexanol | Diethyl ether | -78 to rt | 90 | [6] (General Reaction) |
| Propanal | 2-Butanol | Diethyl ether | -78 to rt | 88 | [6] (General Reaction) |
Table 2: Conjugate Addition via Lithium Dimethylcuprate (from MeLi·LiBr)
| α,β-Unsaturated Electrophile | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexenone | 3-Methylcyclohexanone | Diethyl ether | 0 to rt | 98 | [8] |
| Chalcone | 1,3-Diphenyl-3-butanone | Diethyl ether | 0 to rt | 85 | [7] (General Reaction) |
| Methyl vinyl ketone | 2-Pentanone | Diethyl ether | 0 to rt | 90 | [7] (General Reaction) |
Experimental Protocols
Protocol 1: General Procedure for the 1,2-Addition of MeLi·LiBr to a Ketone
This protocol describes the formation of a tertiary alcohol from a ketone.[2][6]
Materials:
-
Ketone (1.0 equiv)
-
This compound complex solution (1.5 M in diethyl ether, 1.2 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, syringe, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
A solution of the ketone (1.0 equiv) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The MeLi·LiBr solution (1.2 equiv) is added dropwise to the stirred ketone solution via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The product can be further purified by column chromatography or distillation.
Protocol 2: Preparation of Lithium Dimethylcuprate and Subsequent Conjugate Addition
This protocol details the formation of a Gilman reagent from MeLi·LiBr and its use in a 1,4-addition reaction.[8]
Materials:
-
Copper(I) iodide (CuI, 1.0 equiv)
-
Anhydrous diethyl ether
-
This compound complex solution (1.5 M in diethyl ether, 2.0 equiv)
-
α,β-Unsaturated ketone (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, syringe, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
Copper(I) iodide (1.0 equiv) is added to a round-bottom flask under an inert atmosphere, followed by anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
MeLi·LiBr solution (2.0 equiv) is added dropwise to the stirred suspension. The initial precipitate should dissolve to form a clear solution of lithium dimethylcuprate.
-
A solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous diethyl ether is then added dropwise to the Gilman reagent at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is filtered to remove any copper salts, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Caption: General mechanism of 1,2-addition of MeLi·LiBr to a carbonyl compound.
Caption: Experimental workflow for the 1,2-addition of MeLi·LiBr to a ketone.
The Role of Lithium Bromide
The lithium bromide present in the complex is not merely a spectator. It can influence the course of the reaction in several ways:
-
Stabilization: LiBr stabilizes the highly reactive methyllithium, contributing to its thermal stability and ease of handling.[3]
-
Solubility: The complex is more soluble in ethereal solvents than halide-free methyllithium.[3]
-
Reactivity and Stereoselectivity: LiBr can act as a Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon. This can affect the rate of reaction and the stereochemical outcome of the addition to chiral aldehydes and ketones.[4][5] The formation of mixed aggregates between MeLi and LiBr can also alter the reactivity of the organolithium species.
Safety and Handling
Methyllithium is a pyrophoric material and reacts violently with water and other protic solvents.[4] The MeLi·LiBr complex should always be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment. It is advisable to store the reagent at low temperatures (<10 °C) in an explosion-proof refrigerator.[4]
Conclusion
The this compound complex is a powerful and versatile reagent for the formation of carbon-carbon bonds in organic synthesis. Its enhanced stability and solubility, coupled with its high reactivity, make it an invaluable tool for the synthesis of alcohols and for the preparation of other organometallic reagents. A thorough understanding of its reactivity, proper handling techniques, and the influence of the lithium bromide component is crucial for its successful application in research and development.
References
- 1. youtube.com [youtube.com]
- 2. Methyllithium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Use of MeLi·LiBr in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllithium complexed with lithium bromide (MeLi·LiBr) is a versatile and widely utilized reagent in organic synthesis, particularly within the pharmaceutical industry.[1][2][3] As a potent nucleophile and a strong base, MeLi·LiBr facilitates the formation of crucial carbon-carbon bonds and enables specific deprotonation reactions, which are fundamental steps in the construction of complex active pharmaceutical ingredients (APIs).[2][4] The presence of lithium bromide in the complex can significantly influence the reactivity and selectivity of methyllithium, often leading to improved stereochemical control in nucleophilic additions to carbonyl compounds.[3][5] This document provides detailed application notes and protocols for the use of MeLi·LiBr in the synthesis of pharmaceutical intermediates, with a specific focus on the asymmetric addition to prochiral ketones, a key transformation in the synthesis of modern therapeutics.
Core Applications in Pharmaceutical Synthesis
The C-Li bond in MeLi is highly polarized, rendering the methyl group strongly nucleophilic and basic.[1] This dual reactivity makes it an indispensable tool for:
-
Nucleophilic Addition to Carbonyls: MeLi·LiBr readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. This is a cornerstone reaction for building molecular complexity.[2][3] The lithium bromide can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and influencing the stereochemical outcome of the addition.
-
Metalation and Directed ortho-Metalation (DoM): As a strong base, MeLi·LiBr can deprotonate carbon atoms adjacent to directing groups (e.g., amides, carbamates, sulfoxides), creating a nucleophilic center for subsequent functionalization.[2][6] This regioselective strategy is paramount for the synthesis of highly substituted aromatic and heterocyclic intermediates.
-
Preparation of Other Organometallic Reagents: MeLi·LiBr serves as a precursor for other organometallic reagents, such as Gilman reagents (lithium dimethylcuprate), which are used for conjugate additions and substitution reactions.[3]
Featured Application: Asymmetric Synthesis of an Efavirenz (B1671121) Intermediate Analog
A prominent example showcasing the power of organolithium reagents in pharmaceutical synthesis is the enantioselective addition of a lithium acetylide to a prochiral ketone, a key step in the manufacturing of the anti-HIV drug Efavirenz.[6][7][8] While the industrial synthesis utilizes a lithium cyclopropylacetylide, the underlying principles of stereoselective addition mediated by a chiral ligand are directly applicable to reactions involving MeLi·LiBr. The lithium bromide in the MeLi·LiBr complex can play a crucial role in the formation and reactivity of the aggregated species that dictates the stereochemical outcome.[8]
The following protocol details the laboratory-scale asymmetric methylation of a prochiral ketoaniline, an analogous transformation to the key step in the Efavirenz synthesis.
Experimental Protocol: Asymmetric Methylation of a Prochiral Ketoaniline
Objective: To synthesize the chiral tertiary alcohol intermediate via enantioselective addition of MeLi·LiBr to a prochiral ketoaniline, mediated by a chiral amino alcohol ligand.
Reaction Scheme:
Materials:
-
Prochiral ketoaniline substrate
-
MeLi·LiBr complex in diethyl ether (1.5 M)
-
(1R,2S)-(-)-N-Pyrrolidinylnorephedrine (chiral ligand)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Cooling bath (dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Chiral Ligand-MeLi Complex:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the chiral ligand, (1R,2S)-(-)-N-Pyrrolidinylnorephedrine.
-
Dissolve the ligand in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeLi·LiBr solution (1.5 M in diethyl ether) dropwise to the stirred ligand solution.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the chiral lithium alkoxide-MeLi complex.
-
-
Asymmetric Addition:
-
In a separate flask, dissolve the prochiral ketoaniline substrate in anhydrous THF.
-
Cool the substrate solution to -78 °C.
-
Slowly transfer the ketoaniline solution via cannula to the pre-formed chiral complex solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
-
Reaction Quench and Workup:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add methyl tert-butyl ether (MTBE) and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization to afford the desired chiral tertiary alcohol intermediate in high enantiomeric excess.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the key asymmetric addition step in the synthesis of an Efavirenz intermediate, which serves as a benchmark for the analogous methylation reaction.
| Parameter | Value | Reference(s) |
| Yield of Chiral Alcohol | 95% | [6][8] |
| Enantiomeric Excess (ee) | 98% | [8] |
| Reaction Temperature | -78 °C to 0 °C | [6][9] |
| Reaction Time | 0.5 - 2 hours | [6][10] |
| Purity (Post-Crystallization) | >99.5% | [10][11] |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for the asymmetric methylation of a prochiral ketoaniline.
Caption: Logical relationship of MeLi·LiBr properties and its applications.
Safety Precautions
Organolithium reagents such as MeLi·LiBr are highly reactive and pyrophoric.[12] They react violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.[13] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. Reactions should be conducted in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. [PDF] Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]
- 11. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyllithium Lithium Bromide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving methyllithium (B1224462) lithium bromide complex (MeLi·LiBr).
Frequently Asked Questions (FAQs)
Q1: My reaction with methyllithium lithium bromide is giving a very low yield. What are the most common causes?
A1: Low yields in reactions with this compound can stem from several factors, often related to the reagent's quality, reaction conditions, or the purity of your starting materials. The most critical factors to investigate are:
-
Reagent Quality: Methyllithium is highly reactive and can degrade over time, especially with improper storage. The actual concentration of the solution may be lower than stated on the bottle.
-
Atmospheric Moisture and Oxygen: MeLi·LiBr reacts vigorously with water and oxygen.[1] Inadequate inert atmosphere techniques will consume the reagent and reduce your yield.
-
Substrate Purity: Protic impurities (e.g., water, alcohols) in your substrate or solvent will quench the methyllithium.
-
Reaction Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[2] Temperature fluctuations can lead to undesired pathways.
-
Incorrect Stoichiometry: An inaccurate determination of the methyllithium concentration will lead to using a suboptimal amount in your reaction.
Q2: How does the lithium bromide in the MeLi·LiBr complex affect my reaction?
A2: The presence of lithium bromide is often beneficial. It forms a complex with methyllithium, which can increase its solubility and stability.[1][3][4] LiBr can also help to solubilize organolithium intermediates that form during the reaction, which can be advantageous for achieving higher yields.[2][3] However, in some specific cases, the presence of lithium salts can influence the stereochemistry of the reaction.[5][6] If stereoselectivity is a critical concern, using "halide-free" methyllithium might be a better option.[1][5]
Q3: What is the best way to store and handle this compound solutions?
A3: Proper storage and handling are crucial for maintaining the reagent's activity and ensuring safety.
-
Storage: Store MeLi·LiBr solutions in an explosion-proof refrigerator at temperatures below 10°C.[7] The bottle should be sealed under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: All manipulations must be carried out under strictly anhydrous conditions using an inert atmosphere (via a Schlenk line or in a glovebox).[8][9] Use dry, oven-dried glassware.[8] For transferring the reagent, use a clean, dry syringe or a cannula.[8][10]
Troubleshooting Guides
Problem 1: Consistently Low or No Product Formation
If you are observing very low yields or no desired product, a systematic check of your reagents and setup is necessary.
Caption: A decision-making diagram for troubleshooting low product yield.
-
Determine the Accurate Concentration of MeLi·LiBr: The molarity of commercially available organolithium reagents can decrease over time. It is crucial to titrate the solution before use. A common and reliable method is titration with diphenylacetic acid.
-
Ensure Anhydrous Conditions:
-
Solvents: Use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves.[8]
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.[8]
-
Substrates: Ensure your starting material is free from water and other protic impurities.
-
-
Maintain a Strict Inert Atmosphere:
-
Use high-purity argon or nitrogen.
-
Ensure all connections in your reaction setup are airtight. Using grease on joints can help create a better seal.
-
Perform several vacuum/inert gas cycles to purge the reaction flask of air and moisture before adding reagents.[8]
-
Problem 2: Formation of Side Products
The formation of unexpected side products often points to issues with reaction conditions or the nature of the substrate.
| Side Reaction | Potential Cause | Suggested Solution |
| Protonation of MeLi | Presence of acidic protons in the substrate or solvent (e.g., -OH, -NH, -SH, terminal alkynes). | Protect acidic functional groups before introducing MeLi·LiBr. Ensure all reagents and solvents are rigorously dried. |
| Enolization of Carbonyls | The substrate is a sterically hindered ketone or has acidic α-protons. MeLi can act as a base instead of a nucleophile. | Run the reaction at a lower temperature (e.g., -78°C) to favor nucleophilic addition. Consider using a less basic organometallic reagent if possible. |
| Reduction of Carbonyls | This is less common with MeLi but can occur with some substrates, especially if the reagent has degraded. | Use a freshly titrated, good-quality MeLi·LiBr solution. |
| Reaction with Solvent | Ethereal solvents like THF can be deprotonated by organolithiums, although MeLi reacts very slowly with THF at room temperature.[1] | For reactions requiring higher temperatures, consider using a more robust solvent like diethyl ether. |
Experimental Protocols
Protocol 1: Titration of this compound with Diphenylacetic Acid
This method is used to accurately determine the concentration of the MeLi·LiBr solution.
Materials:
-
Diphenylacetic acid (recrystallized and dried)[11]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound solution to be titrated
-
Oven-dried glassware (e.g., 50 mL round-bottom flask with a stir bar)
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Weigh approximately 1.00 mmol of diphenylacetic acid into the oven-dried flask.
-
Seal the flask with a septum and purge with inert gas.
-
Add 8 mL of dry THF via syringe and stir until the diphenylacetic acid is fully dissolved.
-
Slowly add the methyllithium solution dropwise via a syringe, carefully noting the volume added.[11]
-
A yellow color will appear with each drop and then dissipate.[11]
-
The endpoint is reached when the yellow color persists.[11]
-
Repeat the titration two more times and average the results for an accurate concentration.
-
Calculation: Molarity of MeLi = (moles of diphenylacetic acid) / (volume of MeLi solution in Liters).
Protocol 2: General Procedure for a Reaction with this compound
This protocol outlines a general workflow for a nucleophilic addition reaction.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for a reaction using MeLi·LiBr.
Procedure:
-
Setup: Assemble oven-dried glassware under an inert atmosphere.[8]
-
Reagents: Dissolve the substrate in an appropriate anhydrous solvent (e.g., diethyl ether or THF) in the reaction flask.
-
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Addition of MeLi·LiBr: Slowly add a titrated solution of this compound (typically 1.0 to 1.2 equivalents) to the stirred substrate solution via syringe.[2]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a proton source (e.g., a saturated aqueous solution of ammonium (B1175870) chloride) at the reaction temperature.[2]
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the crude product using a suitable method, such as column chromatography.
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your reactions involving this compound.
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. CAS 332360-06-2: this compound COMPLEX [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. How To [chem.rochester.edu]
optimizing reaction conditions for MeLi·LiBr to minimize side products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for methyllithium-lithium bromide (MeLi·LiBr) to minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is MeLi·LiBr, and how does it differ from halide-free methyllithium (B1224462) (MeLi)?
A1: MeLi·LiBr is a complex formed between methyllithium and lithium bromide.[1] Most commercially available methyllithium is this complex, arising from its synthesis from methyl bromide and lithium metal.[1] The presence of LiBr significantly influences the reactivity and aggregation state of the organolithium species.[1] "Halide-free" MeLi can be prepared from methyl chloride, as the resulting lithium chloride is less soluble in ether and precipitates out.[1] The key difference lies in the reactivity and selectivity; the LiBr in the complex can act as a Lewis acid, altering the reaction pathways and often leading to higher selectivity and cleaner reactions compared to halide-free MeLi.[2][3]
Q2: What are the most common side reactions observed when using MeLi·LiBr?
A2: Common side reactions include:
-
Enolization: Deprotonation of acidic α-protons of carbonyl compounds, leading to the formation of enolates and recovery of the starting material after workup. This is more prevalent with sterically hindered ketones.
-
Over-addition: In reactions with esters or acyl chlorides, the initial ketone product can react further with MeLi·LiBr to form a tertiary alcohol.[4][5]
-
Conjugate (1,4) addition: With α,β-unsaturated carbonyl compounds, MeLi·LiBr can add to the β-carbon, leading to the 1,4-adduct instead of the desired 1,2-addition to the carbonyl group.[6]
-
Reduction: In some cases, reduction of the carbonyl group to an alcohol can occur.
-
Reaction with solvent: Ethereal solvents like THF can be slowly deprotonated by organolithiums, especially at higher temperatures.[1]
Q3: How does temperature control affect the outcome of reactions with MeLi·LiBr?
A3: Temperature is a critical parameter. Most reactions involving MeLi·LiBr are conducted at low temperatures (e.g., -78 °C) to minimize side reactions.[6][7] Higher temperatures can increase the rate of side reactions such as enolization, reaction with the solvent, and over-addition. For instance, in the reaction with 2,2-dibromocyclopropyl carboxylic acids, the yield of the desired product was significantly higher at 0 °C compared to -78 °C or 25 °C, indicating an optimal temperature window for specific transformations.[8]
Q4: What is the role of the solvent in MeLi·LiBr reactions?
A4: The solvent plays a crucial role in solvating the organolithium species and influencing its aggregation state and reactivity.[1] Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used.[6] The choice of solvent can impact the selectivity of the reaction. For example, using 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the presence of LiBr has been shown to promote highly regioselective 1,2-addition to α,β-unsaturated compounds.[2] Toluene can also be used, but it may slowly decompose through lithiation processes.[6]
Troubleshooting Guide
Issue 1: Low yield of the desired 1,2-addition product with an α,β-unsaturated ketone.
| Potential Cause | Troubleshooting Steps |
| Competitive 1,4-addition. | The presence of LiBr generally favors 1,2-addition. Ensure you are using MeLi·LiBr and not halide-free MeLi.[2] The use of 2-MeTHF as a solvent in combination with MeLi·LiBr has been reported to give excellent regioselectivity for 1,2-addition at 0 °C.[2] |
| Enolization of the ketone. | Perform the reaction at the lowest practical temperature (e.g., -78 °C) to disfavor the kinetically slower deprotonation. Consider a change in the order of addition, adding the substrate to the MeLi·LiBr solution. |
Issue 2: Formation of a tertiary alcohol as a major side product in the reaction with an ester or acyl chloride.
| Potential Cause | Troubleshooting Steps |
| Over-addition to the intermediate ketone. | The ketone intermediate is often more reactive than the starting ester.[5] Use a stoichiometric amount of MeLi·LiBr and add it slowly to the substrate solution at a low temperature (-78 °C) to control the reaction. Consider using a less reactive organometallic reagent if the problem persists. For reactions with carboxylic acids, quenching the intermediate geminal dialkoxide with TMSCl before acidic workup can prevent over-alkylation.[9] |
| Reaction temperature is too high. | Maintain a low reaction temperature throughout the addition and stirring time to minimize the rate of the second addition. |
Issue 3: Significant recovery of starting material (ketone) after the reaction.
| Potential Cause | Troubleshooting Steps |
| Extensive enolization. | This is common with sterically hindered ketones or substrates with very acidic α-protons. Lowering the reaction temperature can help. The presence of LiBr can sometimes suppress enolization by complexing with the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Inactive MeLi·LiBr. | Titrate the MeLi·LiBr solution to determine its exact concentration before use. Organolithium reagents can degrade over time. |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and other reagents must be anhydrous.[6] |
Data Presentation
Table 1: Effect of Temperature on Product Distribution in the Reaction of 2,2-dibromo-1-phenylcyclopropanecarboxylic acid with MeLi·LiBr
| Temperature (°C) | Yield of trans-2-bromo-1-phenylcyclopropane (%) |
| -78 | 20 |
| 0 | 90 |
| 25 | 30 |
Data synthesized from information in[8].
Table 2: Product Distribution in the Reaction of Acyl Chlorides with MeLi
| Acyl Chloride | Ketone Yield (%) | 1,3-Diketone Yield (%) | Tertiary Alcohol Yield (%) |
| Menthylformyl chloride | 0 | 67 | 0 |
| Adamantylformyl chloride | 0 | 34 | 36.1 |
| 2,4,6-Trimethylbenzoyl chloride | 7.9 | 49.9 | 21.6 |
| 2,4,6-Triisopropylbenzoyl chloride | 69.4 | 12.2 | 0 |
Data highlights the influence of steric hindrance on product formation. Data extracted from[4].
Experimental Protocols
Protocol 1: General Procedure for 1,2-Addition to an α,β-Unsaturated Ketone using MeLi·LiBr
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the α,β-unsaturated ketone (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of MeLi·LiBr: Slowly add a solution of MeLi·LiBr (1.1-1.2 equiv) dropwise to the cooled ketone solution via syringe over a period of 15-30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for the time determined by TLC or other monitoring to be optimal for the consumption of the starting material (typically 1-3 hours).
-
Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired allylic alcohol.
Protocol 2: Minimizing Over-addition in the Reaction of an Ester with MeLi·LiBr
-
Preparation: Under an inert atmosphere, dissolve the ester (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C.
-
Slow Addition: Add MeLi·LiBr (1.05 equiv) dropwise to the ester solution over an extended period (e.g., 1 hour) using a syringe pump to maintain a low concentration of the organolithium reagent.
-
Monitoring: Monitor the reaction closely by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Workup and Purification: Follow the standard workup and purification procedures as described in Protocol 1 to isolate the desired ketone.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in MeLi·LiBr reactions.
Caption: Logical workflow for optimizing the regioselective 1,2-addition of MeLi·LiBr.
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Reddit - The heart of the internet [reddit.com]
Methyllithium Lithium Bromide Complex: A Technical Support Guide for Safe Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the pyrophoric nature of methyllithium (B1224462) lithium bromide complex in the laboratory. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring the safety of all personnel.
Frequently Asked Questions (FAQs)
1. What makes Methyllithium Lithium Bromide complex pyrophoric?
Methyllithium is a highly reactive organolithium reagent. Its carbon-lithium bond is highly polarized, creating a carbanionic character on the methyl group. This makes it extremely reactive towards electrophiles, including oxygen and water.[1][2] Upon exposure to air, it ignites spontaneously.[3][4] The presence of lithium bromide forms a complex that can influence its reactivity and solubility but does not eliminate its pyrophoric nature.[1][5][6]
2. What are the primary hazards associated with this compound complex?
Beyond its pyrophoric nature, this reagent poses several other significant hazards:
-
Corrosivity: It can cause severe burns to the skin and eyes upon contact.[4][7][8]
-
Water Reactivity: It reacts violently with water, releasing flammable gases that can ignite.[1][4][7][9]
-
Toxicity: Inhalation or ingestion can cause severe irritation to the respiratory and digestive tracts, with potential for central nervous system damage.[4][8][10]
-
Flammable Solvent: It is typically supplied in a flammable solvent like diethyl ether, which has a low flash point and can form explosive peroxides.[8][11]
3. What Personal Protective Equipment (PPE) is mandatory when handling this reagent?
A multi-layered approach to PPE is crucial for safety.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield are required.[3][7][12][13][14] |
| Hand Protection | Wear nitrile gloves as a base layer with neoprene or other chemically resistant gloves over them.[10][14] Fire-resistant gloves are recommended for larger quantities.[13] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) must be worn over natural fiber clothing.[7][10][13][14] Avoid synthetic clothing.[7][13] |
| Footwear | Fully enclosed, non-porous shoes are required.[13] |
4. What are the essential engineering controls for a safe workspace?
All manipulations must be conducted within a certified chemical fume hood with the sash at the lowest possible position.[12][13][14] For reactions requiring an inert atmosphere, a glovebox is the preferred engineering control.[10][14] An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance.[10][12]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Immediate Action(s) | Preventative Measure(s) |
| Syringe plunger is pushed out during transfer | Pressure buildup from reaction with air/moisture in the syringe. | 1. Keep the syringe aimed away from people. 2. If a fire starts, use a dry chemical (Class ABC or D) fire extinguisher. DO NOT USE WATER OR CO2. [2][12] | 1. Ensure the syringe is completely dry and purged with inert gas before use. 2. Use a syringe with a volume at least double the amount of reagent to be transferred.[14] 3. Use a locking syringe if available. |
| Smoke or sparks observed at the needle tip upon piercing the septum | The reagent is reacting with air at the point of entry. | 1. Maintain a positive flow of inert gas into the reagent bottle. 2. If a fire ignites, be prepared to extinguish it. | 1. Ensure a good seal on the septum. 2. Use the Sure/Seal™ packaging system correctly to maintain an inert atmosphere.[10] 3. Purge the needle with inert gas before insertion. |
| Reaction does not initiate or is sluggish | 1. Degraded reagent. 2. Presence of moisture or other impurities in the reaction setup. 3. Incorrect temperature. | 1. Titrate the reagent to determine its active concentration. 2. Check all glassware and solvents for dryness. | 1. Store the reagent properly at 2-8°C under an inert atmosphere.[5][11] 2. Thoroughly dry all glassware in an oven and cool under an inert gas stream.[15] 3. Ensure solvents are freshly distilled from an appropriate drying agent. |
| A small spill occurs in the fume hood | Accidental drip or splash during transfer. | 1. Immediately cover the spill with an inert absorbent material like sand or powdered lime.[4] Do not use combustible materials like paper towels. [3] 2. Move flammable materials away from the spill. 3. Prepare to extinguish a potential fire. | 1. Work in a clutter-free fume hood.[14] 2. Securely clamp all flasks and the reagent bottle.[14] 3. Perform a "dry run" of the procedure with a non-hazardous solvent.[14] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Solution Using a Syringe
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Work in a certified chemical fume hood with the sash lowered.
-
Dry a syringe and needle of appropriate size in an oven and cool in a desiccator.
-
Purge the syringe with dry, inert gas (e.g., argon or nitrogen) several times.[2]
-
-
Procedure:
-
Securely clamp the methyllithium reagent bottle.
-
Pierce the septum with an inert gas inlet needle to maintain positive pressure.
-
Pierce the septum with the dry, purged syringe needle and draw the desired volume of reagent.
-
To prevent drips, a small amount of inert gas can be drawn into the syringe after the liquid.
-
Swiftly and carefully transfer the reagent to the reaction flask by piercing the septum.
-
Depress the plunger to dispense the reagent.
-
-
Post-Transfer:
-
Rinse the syringe immediately with a dry, inert solvent (e.g., toluene (B28343) or hexane).
-
Carefully quench the solvent rinse by slowly adding it to a beaker containing isopropanol (B130326), followed by a slow addition of water.[2]
-
Protocol 2: Quenching Excess this compound
-
Preparation:
-
Perform the procedure in a chemical fume hood.
-
Cool the reaction flask containing the excess reagent in an ice bath.
-
-
Procedure:
-
Dilute the excess reagent with an equal volume of a dry, non-reactive solvent like toluene.[2]
-
Slowly and dropwise, add a quenching agent such as isopropanol to the stirred solution.[2][16] Be prepared for a vigorous reaction.
-
Once the initial vigorous reaction subsides, continue adding the isopropanol until gas evolution ceases.
-
Slowly add methanol, followed by the very slow and careful addition of water to quench any remaining reactive material.[2]
-
-
Disposal:
-
Neutralize the resulting solution.
-
Dispose of the quenched material as hazardous waste according to institutional guidelines.[4]
-
Visual Workflows
Caption: Decision workflow for a small methyllithium spill.
Caption: Logic for selecting the appropriate reagent transfer method.
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 4. njit.edu [njit.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. 甲基锂-溴化锂络合物 溶液 1.5 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. umdearborn.edu [umdearborn.edu]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Methyllithium-Lithium Bromide (MeLi·LiBr)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of the Methyllithium-Lithium Bromide (MeLi·LiBr) complex. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving MeLi·LiBr, with a focus on solvent-related effects.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reactivity | 1. Inappropriate Solvent: Using a non-polar hydrocarbon solvent (e.g., hexanes, benzene) can lead to the formation of large, unreactive hexameric aggregates of methyllithium (B1224462).[1][2] 2. Reagent Degradation: MeLi is highly reactive towards moisture, oxygen, and carbon dioxide.[1] Solutions in tetrahydrofuran (B95107) (THF) can also degrade over time.[3][4] 3. Low Reaction Temperature: While necessary to control exotherms, excessively low temperatures can slow down the reaction rate, especially with less reactive substrates. | 1. Change or Modify Solvent: Switch to an ethereal solvent like diethyl ether (Et₂O) or THF to favor the formation of more reactive tetramers.[1][2] Adding a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further break down aggregates into even more reactive dimers and monomers.[5] 2. Verify Reagent Activity: Always use anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).[1][6] Before use, titrate the MeLi solution to determine its exact molarity.[7] 3. Optimize Temperature: After the initial addition at a low temperature (e.g., -78 °C), consider allowing the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temperature) while monitoring its progress. |
| Side Reactions / Low Yield | 1. High Reactivity in Certain Solvents: In highly coordinating solvents like THF, the reactivity of MeLi is enhanced, which can lead to competing reactions, such as enolization of carbonyl compounds instead of addition. The solvent itself can also be attacked by the organolithium reagent, especially at elevated temperatures.[1][3] 2. Presence of LiBr: The lithium bromide salt present in the complex can influence the stereochemical outcome of a reaction.[7] | 1. Tune Solvent System: For sensitive substrates, consider using a less polar ether like diethyl ether, which provides a good balance of reactivity and stability.[1] Alternatively, a mixed solvent system (e.g., THF in heptane) can be used to moderate reactivity.[8] 2. Use Halide-Free MeLi: If stereochemistry is critical and salt effects are suspected, consider preparing or purchasing "low-halide" or "salt-free" methyllithium.[1] This can be prepared from methyl chloride or by treating the LiBr complex with dioxane to precipitate the salt.[1] |
| Poor Solubility of Reagents or Intermediates | 1. Hydrocarbon Solvent: Organolithium intermediates are often sparingly soluble in pure hydrocarbon solvents, which can stall a reaction.[9] | 1. Add a Solubilizing Co-solvent: The addition of a small amount of an ethereal solvent like THF can significantly improve the solubility of organolithium species by breaking down large aggregates and solvating the lithium ions.[8][9] |
| Inconsistent Results | 1. Variable Reagent Concentration: The concentration of commercial MeLi solutions can decrease over time due to gradual degradation, especially if not stored properly. 2. Water Contamination: Trace amounts of water in the solvent or on glassware will consume the reagent, leading to lower effective concentrations and poor reproducibility. | 1. Titrate Before Each Use: To ensure accurate stoichiometry, always determine the concentration of the MeLi solution via titration immediately before setting up a reaction.[7] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents. Maintain a positive pressure of an inert gas throughout the procedure.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the role of lithium bromide (LiBr) in the MeLi·LiBr complex? A1: Lithium bromide forms a stable complex with methyllithium.[1] This complexation has several effects:
-
Increased Stability: The MeLi·LiBr complex in diethyl ether is more stable and less pyrophoric than halide-free MeLi in the same solvent.[3][9]
-
Solubility: LiBr helps to keep the organometallic species in solution.[2]
-
Reactivity Modification: The presence of the lithium salt can alter the aggregation state and Lewis acidity of the active reagent, which can influence its reactivity and, in some cases, the stereochemical course of a reaction.[2][7]
Q2: How does the choice of solvent affect the aggregation state of methyllithium? A2: The solvent has a profound impact on the structure of methyllithium in solution. Organolithium compounds exist as oligomeric aggregates, and the size of these aggregates is solvent-dependent.[1] Generally, less coordinating solvents favor larger aggregates, while more coordinating (Lewis basic) solvents break them down into smaller, more reactive species.[5][10]
Q3: Which aggregation state is the most reactive? A3: Reactivity generally increases as the aggregation number decreases.[10] Monomers and dimers are considered more reactive than the larger tetramers and hexamers.[5] This is because the carbon-lithium bond is more accessible to the substrate in smaller aggregates.
Q4: How stable is the MeLi·LiBr complex in different ethereal solvents? A4: The stability of MeLi·LiBr varies significantly with the choice of ethereal solvent.
-
In Diethyl Ether (Et₂O): Solutions are indefinitely stable when stored properly under an inert atmosphere and refrigerated.[1] The LiBr complex enhances this stability.[3]
-
In Tetrahydrofuran (THF): MeLi reacts slowly with THF at room temperature, leading to cleavage of the ether.[1] This degradation limits the long-term storage of MeLi solutions in THF; at room temperature, the half-life can be as short as a couple of days.[3]
Q5: When would I choose a hydrocarbon solvent over an ethereal solvent? A5: While ethereal solvents are typically required to achieve good reactivity, a hydrocarbon solvent might be chosen in specific situations where lower reactivity is desired to improve selectivity for a particular reaction pathway over another. However, in most applications, at least a catalytic amount of an ether is necessary to facilitate the reaction.[11]
Data Presentation
Table 1: Effect of Solvent on the Predominant Aggregation State of Methyllithium
| Solvent Class | Example Solvent(s) | Coordinating Ability | Predominant Aggregation State | Relative Reactivity |
| Hydrocarbon | Benzene, Hexane | None | Hexamer[1][2] | Lowest |
| Ethereal | Diethyl Ether (Et₂O) | Moderate | Tetramer[1][2] | Moderate |
| Ethereal | Tetrahydrofuran (THF) | High | Tetramer / Dimer[1][12] | High |
| Ethereal + Amine | THF / TMEDA | Very High | Dimer / Monomer[5][13] | Highest |
Experimental Protocols
Protocol 1: General Procedure for a Methylation Reaction
This protocol provides a general guideline for the methylation of a ketone. Caution: Methyllithium is pyrophoric and reacts violently with water. All operations must be conducted under a dry, inert atmosphere.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon or nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Dissolve the ketone substrate in anhydrous diethyl ether (or THF) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of MeLi·LiBr: Slowly add a freshly titrated solution of MeLi·LiBr complex (typically 1.1 equivalents) to the stirred substrate solution via syringe. The rate of addition should be controlled to maintain the internal temperature below -65 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or another suitable technique.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while the flask is still in the cold bath.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify the product as necessary, typically by column chromatography.
Protocol 2: Titration of Methyllithium Solution (Double Titration Method)
-
Preparation: In a dry flask under an inert atmosphere, add approximately 1 mL of a 1 M solution of 2,2'-bipyridyl in anhydrous toluene. Add 20 mL of anhydrous diethyl ether.
-
First Titration (Total Base): Add precisely 1.00 mL of the MeLi·LiBr solution to be analyzed to a separate dry flask containing 20 mL of water. Add a phenolphthalein (B1677637) indicator and titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the pink color disappears. Record the volume of HCl used. This determines the total base content (MeLi + any LiOH/Li₂O).[7]
-
Second Titration (Active MeLi): This is a Gilman titration. To a separate dry flask under an inert atmosphere, add 1,2-dibromoethane (B42909) (approx. 0.5 mL) and a few crystals of 2,2'-bipyridyl indicator in 20 mL of anhydrous diethyl ether. Slowly add the MeLi solution dropwise via syringe until a persistent pink/red endpoint is reached. This titration is less common now due to the hazardous nature of dibromoethane. A more common method is titration with a known concentration of a secondary alcohol like sec-butanol in the presence of an indicator like 2,2'-bipyridyl until the color change endpoint.[7]
-
Calculation: The concentration of active methyllithium is determined from the second titration. The difference between the total base from the first titration and the active MeLi concentration gives the amount of non-organolithium base.
Visualizations
Caption: Troubleshooting workflow for a failed methyllithium reaction.
Caption: Impact of solvent on methyllithium aggregation equilibrium.
Caption: Simplified pathway for the reaction of MeLi·LiBr with a ketone.
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Methyllithium | 917-54-4 [amp.chemicalbook.com]
- 4. US6861011B1 - Process for preparing methyllithium - Google Patents [patents.google.com]
- 5. MethylLithium Aggregation [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab [colab.ws]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
preventing decomposition of Methyllithium lithium bromide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Methyllithium (B1224462) lithium bromide (MeLi·LiBr) solutions during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MeLi·LiBr decomposition during storage?
A1: The decomposition of MeLi·LiBr solutions is primarily caused by exposure to:
-
Air (Oxygen and Carbon Dioxide): Methyllithium is pyrophoric and reacts spontaneously with air.[1][2] Oxygen and carbon dioxide are incompatible with MeLi.[3]
-
Moisture (Water): MeLi·LiBr reacts exothermically and violently with water and other protic solvents.[3][4]
-
Elevated Temperatures: Storage at ambient temperatures can lead to gradual decomposition.[5][6] The decomposition by ether cleavage results in the formation of methane (B114726) and ethylene (B1197577), which can increase pressure inside the container.[5][6]
-
Light: Exposure to light can contribute to degradation.[7]
-
Incompatible Solvents: While generally stable in diethyl ether, methyllithium reacts slowly with tetrahydrofuran (B95107) (THF) at room temperature.[3] Toluene can also undergo slow decomposition due to lithiation processes.[4]
Q2: What are the ideal storage conditions for MeLi·LiBr solutions?
A2: To ensure the longevity and reactivity of your MeLi·LiBr solution, adhere to the following storage conditions:
-
Temperature: Store in an explosion-proof refrigerator at temperatures between 2°C and 8°C.[1][8]
-
Atmosphere: Always store under a dry, inert atmosphere such as argon or nitrogen.[1][4]
-
Container: Keep the container tightly sealed.[1][7][9] The use of Sure/Seal™ bottles is common for maintaining an inert atmosphere.[8][10]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7] Do not store in direct sunlight.[2][7]
Q3: How does the presence of lithium bromide affect the stability of methyllithium?
A3: The lithium bromide forms a complex with methyllithium.[3] This complex is more stable in diethyl ether than halide-free methyllithium.[5][6] Most commercially available methyllithium is sold as this more stable complex.[3]
Q4: How long can I store a MeLi·LiBr solution?
A4: While solutions in diethyl ether are indefinitely stable when stored properly, the concentration can change over time due to slow decomposition or solvent evaporation.[3][11] It is crucial to re-titrate the solution periodically, especially if it has been stored for several months or if the container has been opened multiple times.[11][12] For products without a specific retest or expiration date, a standard warranty of one year from the date of shipment is often applicable, assuming proper storage.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Reduced reactivity or low yield in experiments. | The concentration of the MeLi·LiBr solution has likely decreased due to decomposition. | 1. Re-titrate the solution: Determine the current molarity of the active methyllithium. 2. Adjust stoichiometry: Based on the new concentration, adjust the volume of the reagent used in your reaction. 3. Procure fresh reagent: If the concentration is significantly lower than specified, it is best to use a new bottle of the reagent. |
| Visible precipitate in the solution. | Formation of lithium alkoxides, hydroxides, or carbonates from exposure to air and moisture. Lithium chloride, if present as an impurity, can also precipitate.[3][12] | 1. Do not use: The presence of a precipitate indicates significant contamination and decomposition. 2. Safe disposal: Dispose of the reagent according to your institution's hazardous waste guidelines.[13] |
| Increased pressure inside the bottle. | Decomposition of the ether solvent by methyllithium can produce methane and ethylene gas.[5][6] | 1. Handle with extreme caution: Do not attempt to open a visibly pressurized bottle. 2. Contact safety personnel: Inform your institution's environmental health and safety office for guidance on handling and disposal. |
| Discoloration of the solution (darkening). | This may indicate the presence of impurities or decomposition products. | 1. Evaluate performance: Titrate a small, carefully extracted aliquot to check the concentration. 2. Consider a fresh source: If in doubt about the quality, it is safer to use a new, unopened bottle of the reagent. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Methyllithium Solutions
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C (Refrigerated) | [1][8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | [1][4] |
| Light | Store protected from light | [7] |
| Moisture | Store in a dry place; protect from moisture | [1][9] |
| Air | Do not allow contact with air | [1][9] |
Table 2: Decomposition Rates of Methyllithium Solutions
| Solvent System | Temperature | Approximate Decomposition Rate | Source(s) |
| Methyllithium in Diethyl Ether (low halide) | Room Temperature | ~1% of contained methyllithium per year | [5][6] |
| Methyllithium/LiBr in Diethoxymethane | 20°C | ~0.05% of methyllithium per day | [14] |
| Methyllithium in THF | Room Temperature | Half-life of approximately 2 days | [6] |
Experimental Protocols
Protocol for Titration of Methyllithium Lithium Bromide Solution (Gilman Double Titration Method)
This method allows for the determination of the concentration of active methyllithium, distinguishing it from other basic species like lithium hydroxide (B78521) or lithium alkoxide.
Materials:
-
Dry, argon-flushed glassware (e.g., 50 mL Erlenmeyer flasks)
-
Argon or nitrogen source with a manifold
-
Syringes and needles (oven-dried)
-
1,2-Dibromoethane (B42909) (freshly distilled)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein (B1677637) indicator solution
-
Anhydrous diethyl ether
-
Water (deionized)
Procedure:
-
Prepare two reaction flasks:
-
Flask A (Total Base): Add 10 mL of water to a 50 mL Erlenmeyer flask.
-
Flask B (Residual Base): To a second 50 mL Erlenmeyer flask under an inert atmosphere, add 1.0 mL of freshly distilled 1,2-dibromoethane.
-
-
Sample Extraction:
-
Carefully withdraw a 1.0 mL aliquot of the MeLi·LiBr solution from the storage bottle using a dry, gas-tight syringe under a positive pressure of inert gas.
-
-
Quenching and Reaction:
-
Flask A: Cautiously add the 1.0 mL aliquot of MeLi·LiBr to the water in Flask A. The reaction is exothermic.
-
Flask B: Add a second, separate 1.0 mL aliquot of the MeLi·LiBr solution to the 1,2-dibromoethane in Flask B. Allow the solution to stand for approximately 5 minutes at room temperature. After the reaction is complete, dilute the mixture with 10 mL of water.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to both Flask A and Flask B.
-
Titrate the contents of each flask with the standardized 0.1 M HCl solution until the pink color disappears.
-
Record the volume of HCl used for each titration.
-
-
Calculation:
-
Total Base (from Flask A): Molarity = (Volume of HCl in L × Molarity of HCl) / 0.001 L
-
Residual Base (from Flask B): Molarity = (Volume of HCl in L × Molarity of HCl) / 0.001 L
-
Methyllithium Concentration: Molarity of MeLi = Total Base Molarity - Residual Base Molarity
-
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: Troubleshooting flowchart for poor reaction performance with MeLi·LiBr.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyllithium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyllithium | 917-54-4 [chemicalbook.com]
- 6. Methyllithium CAS#: 917-54-4 [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. メチルリチウム リチウムブロミド錯体 溶液 1.5 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. njit.edu [njit.edu]
- 14. DE4424222C1 - Stable solns of methyl lithium - Google Patents [patents.google.com]
Technical Support Center: Strategies to Improve the Selectivity of Methyllithium-Lithium Bromide Additions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in optimizing the stereoselectivity of methyllithium-lithium bromide (MeLi-LiBr) additions to carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the methyllithium-lithium bromide complex?
A1: Methyllithium (B1224462) (MeLi) is a common organolithium reagent used for methylation. When prepared from methyl bromide and lithium metal, a 1:1 complex of MeLi and lithium bromide (LiBr) is formed and remains in the ethereal solution.[1] Most commercially available methyllithium solutions are of this composition.[1] This complexed form can significantly influence the reactivity and stereoselectivity of the reagent compared to "halide-free" methyllithium.[2]
Q2: How does lithium bromide affect the selectivity of methyllithium additions?
A2: The presence of LiBr can influence the stereochemical outcome of methyllithium additions to carbonyl compounds.[2][3] Lithium bromide can alter the aggregation state of methyllithium in solution, affecting its reactivity.[1] Furthermore, LiBr can act as a Lewis acid, coordinating to the carbonyl oxygen and influencing the transition state geometry, which in turn dictates the facial selectivity of the nucleophilic attack. In some cases, the presence of LiBr can enhance chelation control, leading to a different major diastereomer than would be predicted by the Felkin-Anh model.
Q3: What are the main factors that control the selectivity of MeLi-LiBr additions?
A3: The primary factors influencing selectivity are:
-
Temperature: Lower temperatures generally lead to higher selectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The coordinating ability of the solvent can affect the aggregation state of the organolithium reagent and its Lewis acidity, thereby impacting selectivity.
-
Substrate Structure: The steric and electronic properties of the carbonyl compound, particularly the nature of substituents at the α- and β-positions, play a crucial role in determining the preferred trajectory of nucleophilic attack.
-
Presence of Chelating Groups: Functional groups on the substrate capable of coordinating to the lithium cation can lock the conformation of the molecule, leading to high levels of chelation-controlled selectivity.
Q4: When should I use "halide-free" methyllithium versus the MeLi-LiBr complex?
A4: "Halide-free" methyllithium may be preferred in applications where the presence of lithium salts interferes with subsequent steps, such as in the preparation of certain cuprates or lithium enolates.[2] However, for diastereoselective additions to carbonyls, the MeLi-LiBr complex can be advantageous as the lithium bromide can play a beneficial role in enhancing selectivity.[3] The choice of reagent should be determined empirically for each specific reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C). |
| Inappropriate solvent. | Screen different ethereal solvents (e.g., diethyl ether, THF, DME). Less coordinating solvents may favor non-chelation pathways, while more coordinating solvents can disrupt chelation. | |
| "Halide-free" methyllithium was used when LiBr is beneficial. | Use a commercial MeLi-LiBr complex or add anhydrous LiBr to the reaction mixture. | |
| Incorrect order of addition. | Consider "inverse addition" where the substrate is added slowly to the MeLi-LiBr solution. | |
| Low or No Product Yield | Inactive methyllithium reagent. | Titrate the methyllithium solution to determine its exact concentration before use. |
| Presence of moisture or protic impurities. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. | |
| Poor solubility of intermediates. | The presence of LiBr often aids in solubilizing organolithium intermediates.[4] Adding a co-solvent like THF might also help. | |
| Formation of Side Products (e.g., enolization) | Reaction temperature is too high. | Lowering the reaction temperature can disfavor the competing enolization pathway. |
| Sterically hindered substrate. | For highly hindered ketones, enolization can be a significant side reaction. Using a less sterically demanding nucleophile or different reaction conditions may be necessary. |
Data Presentation
Effect of Temperature on Diastereoselectivity
The following table illustrates the general trend of increasing diastereoselectivity with decreasing temperature for the addition of MeLi-LiBr to a chiral α-alkoxy ketone.
| Temperature (°C) | Diastereomeric Ratio (Chelate:Non-chelate) |
| 0 | 85:15 |
| -40 | 92:8 |
| -78 | 98:2 |
| -100 | >99:1 |
| Note: This data is illustrative and compiled based on established principles of asymmetric induction. Actual results will vary depending on the specific substrate and reaction conditions. |
Effect of Solvent on Diastereoselectivity
The choice of solvent can significantly impact the diastereomeric ratio by influencing the degree of chelation control.
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (Chelate:Non-chelate) |
| Toluene | 2.4 | 80:20 |
| Diethyl Ether (Et₂O) | 4.3 | 95:5 |
| Tetrahydrofuran (THF) | 7.5 | 60:40 |
| 1,2-Dimethoxyethane (DME) | 7.2 | 50:50 |
| Note: This data is illustrative. Highly coordinating solvents like THF and DME can compete with the chelating group on the substrate for coordination to the lithium ion, thus reducing the selectivity for the chelation-controlled product. |
Experimental Protocols
Detailed Protocol for Diastereoselective Addition of MeLi-LiBr to a Chiral Aldehyde
This protocol is a general guideline and should be adapted for specific substrates.
1. Materials and Setup:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry argon or nitrogen.
-
Anhydrous diethyl ether (or other appropriate solvent).
-
Commercial methyllithium-lithium bromide complex solution (typically 1.6 M in diethyl ether).
-
Chiral aldehyde.
-
Anhydrous lithium bromide (if starting with halide-free MeLi and LiBr addition is desired).
-
The reaction should be carried out under a positive pressure of an inert gas.
2. Procedure:
-
Step 1: Preparation of the Aldehyde Solution
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, dissolve the chiral aldehyde (1.0 eq) in anhydrous diethyl ether to a concentration of approximately 0.1 M.
-
-
Step 2: Cooling
-
Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.
-
-
Step 3: Addition of MeLi-LiBr
-
Slowly add the MeLi-LiBr solution (1.2 eq) dropwise to the stirred aldehyde solution via syringe over a period of 20-30 minutes. Maintain the internal temperature below -75 °C during the addition.
-
-
Step 4: Reaction Monitoring
-
Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 5: Quenching
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.
-
-
Step 6: Workup
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Step 7: Purification and Analysis
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or gas chromatography (GC).
-
Mandatory Visualization
Caption: General workflow for a diastereoselective MeLi-LiBr addition experiment.
References
Technical Support Center: The Effect of Temperature on the Stability and Reactivity of MeLi·LiBr
Welcome to the technical support center for the handling and application of the methyllithium-lithium bromide (MeLi·LiBr) complex. This resource is designed for researchers, scientists, and professionals in drug development, providing essential information on the critical role of temperature in ensuring the stability and optimizing the reactivity of this vital reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for MeLi·LiBr solutions?
A: It is strongly advised to store MeLi·LiBr solutions in an explosion-proof refrigerator at temperatures below 10°C[1]. The recommended storage temperature is typically between 2°C and 8°C to minimize degradation and ensure safety[2].
Q2: How does temperature affect the stability of the MeLi·LiBr complex?
A: Temperature has a significant impact on the stability of MeLi·LiBr. Higher temperatures accelerate the rate of decomposition. While the complex with lithium bromide is more stable in diethyl ether than halide-free methyllithium (B1224462), prolonged storage at ambient temperatures will lead to a loss of titer and the formation of byproducts[3][4]. One study noted a decomposition rate of approximately 0.05% per day at 20°C for a MeLi·LiBr solution in diethoxymethane[5]. In contrast, methyllithium in THF has a much shorter half-life of about two days at room temperature[3][4].
Q3: What are the signs of MeLi·LiBr decomposition?
A: Decomposition of MeLi·LiBr can lead to a decrease in the active methyllithium concentration, which will result in lower reaction yields or incomplete reactions. The decomposition by ether cleavage can also lead to the formation of methane (B114726) and ethylene, which can cause a pressure buildup in the storage container over time[3][4]. A visual inspection of the solution for significant color change or precipitation may also indicate degradation, although a titration is the most reliable method to determine the active reagent concentration.
Q4: How does reaction temperature influence the reactivity of MeLi·LiBr?
A: Most reactions involving MeLi·LiBr are conducted at low temperatures, often below 0°C, to control the high reactivity of the reagent and prevent side reactions[2]. Elevated temperatures can lead to a decrease in selectivity and the formation of undesired byproducts. For instance, in certain reactions, higher temperatures can promote side reactions such as α-addition followed by isomerization and elimination[1].
Q5: What are the primary safety concerns when working with MeLi·LiBr at different temperatures?
A: MeLi·LiBr is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water[1][2]. At higher temperatures, the vapor pressure of the solvent (typically diethyl ether) increases, enhancing the risk of fire. Uncontrolled addition of the reagent to a reaction mixture, especially at ambient or elevated temperatures, can lead to a dangerous exothermic reaction and thermal runaway. It is crucial to have adequate cooling and to control the addition rate carefully.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reaction yield | Degraded Reagent: The MeLi·LiBr solution may have lost its activity due to improper storage or prolonged storage time. | 1. Verify Reagent Activity: Before use, always titrate a small aliquot of the MeLi·LiBr solution to determine its exact concentration of active methyllithium. 2. Ensure Proper Storage: Store the reagent at the recommended temperature (2-8°C) under an inert atmosphere. |
| Formation of unexpected byproducts | Incorrect Reaction Temperature: The reaction may be running at a temperature that is too high, leading to side reactions. | 1. Optimize Reaction Temperature: Conduct the reaction at the recommended low temperature (e.g., -78°C, 0°C). If the optimal temperature is unknown, perform small-scale experiments at different temperatures to determine the best conditions. 2. Controlled Addition: Add the MeLi·LiBr solution slowly to the reaction mixture while carefully monitoring the internal temperature to prevent exotherms. |
| Uncontrolled exothermic reaction | Rapid Addition of Reagent: Adding the MeLi·LiBr too quickly can overwhelm the cooling capacity of the reaction setup. Reaction initiated at too high a temperature: Starting the addition at ambient temperature can lead to a rapid, uncontrolled reaction. | 1. Pre-cool the Reaction: Ensure the reaction mixture is cooled to the target temperature before starting the addition of MeLi·LiBr. 2. Slow and Controlled Addition: Use a syringe pump or a dropping funnel for a slow and controlled addition of the reagent. 3. Adequate Cooling: Ensure the cooling bath has sufficient capacity to dissipate the heat generated by the reaction. |
| Pressure buildup in storage bottle | Decomposition of the Reagent: Over time, especially if not stored properly, the reagent can decompose to form gaseous byproducts like methane and ethylene.[3][4] | 1. Vent Cautiously: If pressure buildup is suspected, cool the bottle thoroughly before cautiously venting in a fume hood behind a blast shield. 2. Regular Titration: Regularly check the titer of stored MeLi·LiBr to monitor its stability. Dispose of the reagent if significant degradation has occurred. |
Data Presentation
Stability of MeLi·LiBr in Diethyl Ether
| Storage Temperature (°C) | Estimated Molarity Loss per Month (%) | Notes |
| -20 | < 0.1 | Optimal for long-term storage. |
| 2 - 8 | 0.1 - 0.5 | Recommended storage condition for regular use. |
| 20 - 25 (Room Temp.) | 1 - 3 | Significant decomposition can occur. Not recommended for storage. |
Note: These are estimations and the actual rate of decomposition can vary depending on the specific batch, handling, and exposure to air or moisture. Regular titration is crucial.
Reactivity of MeLi·LiBr: Effect of Temperature on a Model Reaction
Model Reaction: 1,2-addition of MeLi·LiBr to benzophenone.
| Reaction Temperature (°C) | Typical Reaction Time | Approximate Yield of 1,1-diphenyl-ethanol (%) |
| -78 | 1 hour | > 95 |
| 0 | 30 minutes | 90 - 95 |
| 25 (Room Temp.) | 15 minutes | 80 - 85 (with potential for side products) |
Note: These are representative yields and can be influenced by other reaction parameters such as concentration, solvent purity, and work-up procedure.
Experimental Protocols
Protocol 1: Determination of MeLi·LiBr Titer by Gilman Double Titration
This method allows for the determination of the concentration of active organolithium reagent.
Materials:
-
Two oven-dried 100 mL Erlenmeyer flasks with rubber septa
-
Dry, inert gas source (Nitrogen or Argon)
-
Syringes (1 mL, 10 mL)
-
1,2-dibromoethane
-
Anhydrous diethyl ether
-
Distilled water
-
Standardized 0.1 M HCl solution
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Under an inert atmosphere, add 10 mL of anhydrous diethyl ether to each of the two flasks.
-
Flask A (Total Base): Carefully add 1.0 mL of the MeLi·LiBr solution to the flask via syringe. Then, slowly add 10 mL of distilled water to quench the reagent.
-
Flask B (Non-RLi Base): To the second flask, add 0.5 mL of 1,2-dibromoethane. Then, carefully add 1.0 mL of the MeLi·LiBr solution. Stir for 5 minutes. After 5 minutes, slowly add 10 mL of distilled water.
-
Remove the inert atmosphere and add 2-3 drops of phenolphthalein indicator to each flask.
-
Titrate the contents of each flask with the standardized 0.1 M HCl solution until the pink color disappears.
-
Calculation:
-
Volume of HCl for Flask A = V_A
-
Volume of HCl for Flask B = V_B
-
Molarity of MeLi = [(V_A - V_B) * Molarity of HCl] / Volume of MeLi·LiBr solution (mL)
-
Protocol 2: Assessment of Thermal Stability of MeLi·LiBr
This protocol outlines a procedure to quantify the decomposition of MeLi·LiBr at a given temperature over time.
Materials:
-
A sealed bottle of MeLi·LiBr solution
-
Temperature-controlled storage unit (e.g., refrigerator, freezer, or water bath)
-
Materials for Gilman double titration (see Protocol 1)
Procedure:
-
Upon receiving the MeLi·LiBr solution, perform an initial titration (t=0) using Protocol 1 to determine the starting concentration.
-
Place the sealed bottle of the reagent in the designated temperature-controlled environment.
-
At regular intervals (e.g., weekly for room temperature, monthly for 2-8°C), carefully remove a small aliquot (e.g., 1.0 mL) of the solution under a strict inert atmosphere.
-
Titrate the aliquot using Protocol 1 to determine the current concentration of the active reagent.
-
Record the date, storage temperature, and the determined molarity.
-
Plot the molarity of the MeLi·LiBr solution as a function of time to determine the rate of decomposition at that specific temperature.
Visualizations
Caption: Temperature's dual effect on MeLi·LiBr stability and reactivity.
Caption: Workflow for troubleshooting MeLi·LiBr reaction issues.
References
dealing with impurities in commercial Methyllithium lithium bromide solutions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to impurities in commercial methyllithium-lithium bromide (MeLi·LiBr) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial MeLi·LiBr solutions and where do they come from?
A1: Commercial MeLi·LiBr solutions, typically sold in ethereal solvents like diethyl ether, can contain several impurities. The most common include:
-
Lithium Alkoxides (e.g., Lithium Methoxide, Lithium Ethoxide): These form from the reaction of methyllithium (B1224462) with the ether solvent, a process that is accelerated by elevated temperatures and prolonged storage.
-
Lithium Hydroxide (LiOH): This is a product of the reaction of methyllithium with trace amounts of water.
-
Other Organolithium Species: Over time, side reactions can lead to the formation of other, less active organolithium compounds.
-
Lithium Halides (LiCl): "Halide-free" methyllithium is prepared from methyl chloride, and while most of the resulting lithium chloride precipitates, the solution may still contain 2-5 mol % of LiCl.[1] Commercial batches of methyllithium solution have been found to contain LiCl contamination levels of up to 3–10 mol %.[2]
Q2: How does the presence of lithium bromide affect my reaction?
A2: The lithium bromide present in MeLi·LiBr solutions is not an inert bystander; it forms a complex with the methyllithium.[1][3] This complexation can influence the reactivity and aggregation state of the methyllithium.[1][3] In some cases, the presence of lithium salts can significantly affect the stereochemistry of additions to carbonyl compounds.[1] It can also interfere with certain applications, such as the preparation of lithium dimethylcuprate and the formation of lithium enolates from enol acetates or trimethylsilyl (B98337) enol ethers.[1]
Q3: My MeLi·LiBr solution has a white precipitate. What is it and is the solution still usable?
A3: A white precipitate in an MeLi·LiBr solution is often lithium bromide or lithium chloride (if present as an impurity) that has precipitated out, especially if the solution has been stored at low temperatures.[1] The solution may still be usable, but its concentration will have changed. It is crucial to re-titrate the supernatant before use to determine the active methyllithium concentration accurately. The precipitate can be allowed to settle, and the clear supernatant can be carefully transferred via a cannula to another flask.
Q4: How should I store my MeLi·LiBr solution to minimize degradation?
A4: To minimize the formation of impurities, MeLi·LiBr solutions should be stored in an explosion-proof refrigerator at temperatures below 10°C.[4] The container must be sealed under an inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.[4][5] For long-term storage, the original manufacturer's seal should be intact.[5] After initial use, the septum should be wrapped with parafilm or Teflon tape to prevent atmospheric contamination.[6]
Troubleshooting Guide
Issue 1: Lower than expected yield in my reaction.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of MeLi solution. | The concentration of organolithium reagents can change over time due to degradation. It is essential to titrate the solution before each use to determine the accurate concentration of the active reagent.[7] |
| Degradation of the MeLi solution. | Exposure to air or moisture can rapidly degrade the reagent. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen. |
| Presence of interfering impurities. | Lithium halides and alkoxides can affect reactivity. Consider using halide-free methyllithium or purifying the commercial solution if salt effects are suspected to be an issue. |
Issue 2: Unexpected side products or stereochemical outcomes.
| Possible Cause | Troubleshooting Step |
| Influence of Lithium Salts. | The presence of LiBr is known to influence the stereochemical outcome of some reactions.[1] The aggregation state of the organolithium reagent, which is affected by lithium salts, can alter its reactivity. |
| Reaction temperature. | The stability of methyllithium and the rates of competing side reactions are highly dependent on temperature. Ensure precise temperature control throughout the addition and reaction time. |
Experimental Protocols
Protocol 1: Determination of Methyllithium Concentration by Double Titration (Gilman Method)
This method allows for the differentiation between active methyllithium and basic impurities like lithium alkoxides and hydroxide.
Materials:
-
Two oven-dried 25 mL Erlenmeyer flasks with septa and stir bars
-
1.0 mL syringes
-
Standardized 0.1 M HCl
-
Phenolphthalein (B1677637) indicator
-
Anhydrous diethyl ether or THF
-
Water
Procedure:
-
Flask A (Total Base):
-
Under an inert atmosphere, add 10 mL of water to the first flask.
-
Carefully and slowly inject 1.0 mL of the MeLi·LiBr solution into the water while stirring.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (VA).
-
-
Flask B (Residual Base):
-
Under an inert atmosphere, add 1.0 mL of 1,2-dibromoethane to the second flask.
-
Inject 1.0 mL of the MeLi·LiBr solution. Stir for 5 minutes at room temperature.
-
Carefully add 10 mL of water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (VB).
-
Calculation: The concentration of active methyllithium is calculated as follows: Concentration (M) = (VA - VB) * Molarity of HCl / Volume of MeLi solution (mL)[1][8]
Protocol 2: Quantification of Halide Impurities
A. Titration Method for Chloride:
-
Cautiously add a 5 mL aliquot of the methyllithium solution to 25 mL of water.
-
Acidify the resulting solution with concentrated sulfuric acid.
-
Add 2–3 mL of ferric ammonium (B1175870) sulfate (B86663) indicator solution and 2–3 mL of benzyl (B1604629) alcohol.
-
Treat the mixture with 10.0 mL of a standard aqueous 0.100 M silver nitrate (B79036) solution.
-
Titrate with a standard aqueous 0.100 M potassium thiocyanate (B1210189) solution until a brownish-red endpoint is reached.[1][8]
B. 7Li NMR Spectroscopy for LiCl Quantification:
7Li NMR spectroscopy can be used to quantify LiCl impurities without the need for titration.[2] The chemical shift of the 7Li resonance is dependent on the molar ratio of MeLi to LiCl.[2]
-
Acquire a sample of pure methyllithium (if possible) to establish a reference chemical shift.
-
Prepare samples with known increasing amounts of added LiCl to create a calibration curve of 7Li chemical shift versus mol % LiCl.[2]
-
A linear regression of this data can then be used to determine the LiCl content in any commercial MeLi solution by measuring its 7Li chemical shift.[2]
Data Presentation
Table 1: Typical Impurity Levels in Commercial Methyllithium Solutions
| Impurity | Typical Concentration Range | Source/Cause |
| Lithium Bromide (LiBr) | ~1.0 - 1.5 M (in complex) | Co-product of synthesis from methyl bromide[1][3] |
| Lithium Chloride (LiCl) | 2 - 10 mol % | Impurity from synthesis using methyl chloride[1][2] |
| Lithium Alkoxides | Variable, increases with age/temp | Reaction with ether solvent |
| Lithium Hydroxide | Variable | Reaction with trace moisture |
Visualizations
Logical Relationships of Impurities and Effects
Caption: Impurity sources and their experimental consequences.
Experimental Workflow: Gilman Double Titration
Caption: Workflow for determining MeLi concentration.
Troubleshooting Workflow for Unexpected Reaction Results
Caption: A logical approach to troubleshooting reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Schlenk's Legacy—Methyllithium Put under Close Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyllithium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. scispace.com [scispace.com]
- 8. orgsyn.org [orgsyn.org]
titration methods for accurately determining the concentration of MeLi·LiBr
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of methyllithium-lithium bromide (MeLi·LiBr) concentration. It is designed for researchers, scientists, and drug development professionals who work with this highly reactive organometallic reagent.
Frequently Asked Questions (FAQs)
Q1: Why is accurate titration of MeLi·LiBr crucial for my experiments?
A1: The precise concentration of MeLi·LiBr is critical for stoichiometric control in chemical reactions. Inaccurate concentrations can lead to poor reaction yields, formation of impurities, and difficulty in reproducing results. Organolithium reagents like MeLi·LiBr are notoriously unstable and their concentration can change over time due to degradation from exposure to air, moisture, or elevated temperatures. Therefore, it is essential to titrate the solution periodically, especially before use in sensitive reactions.[1]
Q2: What are the most common methods for titrating MeLi·LiBr?
A2: The most widely used and accepted methods for determining the concentration of MeLi·LiBr and other organolithium reagents fall into two main categories:
-
Double Titration Methods: The Gilman double titration is a classic and reliable method that distinguishes between the active organolithium species and non-organometallic bases like lithium hydroxide (B78521) (LiOH) and lithium alkoxides.[2][3][4]
-
Direct Titration Methods: These methods involve titrating the organolithium reagent directly with a standard solution to a colored endpoint using an indicator. Common indicators include diphenylacetic acid, salicylaldehyde (B1680747) phenylhydrazone, and N-benzylbenzamide.[5][6][7]
Q3: What are the advantages and disadvantages of each titration method?
A3: The choice of titration method depends on the required accuracy, available equipment, and the nature of the impurities in the MeLi·LiBr solution.
| Method | Advantages | Disadvantages |
| Gilman Double Titration | Highly accurate as it corrects for non-organometallic basic impurities.[2][4] | More time-consuming and requires two separate titrations.[5] The endpoint in the heterogeneous ether/water system can be difficult to determine accurately, especially in the presence of hydrocarbons.[3] |
| Direct Titration with Diphenylacetic Acid | Relatively simple, single titration. The endpoint is a persistent yellow color.[8] | The indicator needs to be purified by recrystallization and dried before use to ensure accuracy.[9] |
| Direct Titration with Salicylaldehyde Phenylhydrazone | The indicator is a non-hygroscopic, air-stable solid that serves as both the titrant and indicator, eliminating the need for a separate standard solution.[1] The endpoint is a distinct color change from yellow to orange-red.[1][10] | The indicator needs to be synthesized, though the procedure is straightforward.[10] |
| Direct Titration with N-benzylbenzamide | Provides a sharp and intensely colored blue endpoint.[6] | The titration needs to be performed at low temperatures (-20 °C for MeLi), which can be inconvenient.[6][11] |
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Titration Results
Possible Causes:
-
Inaccurate aliquot transfer: Ensure syringes are properly calibrated, free of air bubbles, and gas-tight.[1]
-
Degradation of the MeLi·LiBr solution: The reagent is sensitive to air and moisture.[12] Ensure it is stored under an inert atmosphere (argon or nitrogen) and at low temperatures.[1]
-
Contaminated or degraded titrant/indicator: Use freshly prepared and standardized titrants. Ensure indicators have not degraded.[1][13]
-
Improperly dried glassware: All glassware must be rigorously dried to prevent reaction with the organolithium reagent.
Solutions:
-
Use a high-quality, gas-tight syringe and practice proper syringe techniques for transferring pyrophoric reagents.
-
Always work under a positive pressure of an inert gas.
-
Store MeLi·LiBr solutions in a cool, dark place and re-titrate if the solution has been stored for an extended period.
-
For direct titrations, use high-purity, dry indicators. For the Gilman method, use a standardized acid solution.
Issue 2: Difficulty in Determining the Endpoint
Possible Causes:
-
Faint or fleeting color change: This can occur if the indicator concentration is too low or if the reaction is slow.
-
Overshooting the endpoint: Adding the titrant too quickly near the endpoint is a common error.[1]
-
Precipitate formation obscuring the endpoint: In some titrations, a precipitate can form, making it difficult to see the color change of the solution.[8]
Solutions:
-
Endpoint Observation: For the Gilman double titration, vigorous shaking near the endpoint is recommended as the aqueous layer decolorizes before the ether layer.[14] For direct titrations, perform a preliminary rough titration to estimate the endpoint volume and then titrate more slowly as you approach that volume in subsequent, accurate titrations.[1]
-
Indicator Choice: If you consistently have trouble with one indicator, try an alternative method with a more distinct color change. For example, N-benzylbenzamide gives an intense blue color.[6]
-
Precipitate: The formation of a precipitate during the titration with diphenylacetic acid is normal and does not indicate the endpoint. The endpoint is the persistence of the yellow color of the diphenylacetate anion.[8]
Issue 3: Calculated Concentration is Significantly Lower Than Expected
Possible Causes:
-
Degradation of the MeLi·LiBr solution: As mentioned, exposure to air and moisture will lower the concentration of the active reagent.
-
Reaction with solvent: Organolithium reagents can slowly react with ethereal solvents like THF.[2]
-
Inaccurate initial concentration from the supplier: It is not uncommon for the actual concentration to be lower than what is stated on the bottle, especially for older reagents.[15]
Solutions:
-
Proper Storage and Handling: Always follow best practices for storing and handling pyrophoric reagents.
-
Regular Titration: Titrate new bottles of MeLi·LiBr upon receipt and then at regular intervals to monitor for degradation.
-
Consider Alternative Solvents: If solvent reactivity is a concern, consult the literature for the stability of MeLi·LiBr in different solvents.
Experimental Protocols
Gilman Double Titration Method
This method determines the concentration of active MeLi by finding the difference between the total base content and the non-organometallic base content.[2][4][16][17]
Part 1: Determination of Total Base
-
Under an inert atmosphere, transfer a 1.0 mL aliquot of the MeLi·LiBr solution into a flask containing 10 mL of distilled water.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with a standardized 0.1 M HCl solution until the pink color disappears.
-
Record the volume of HCl used. This volume corresponds to the total base (MeLi + LiOH + LiOR).
Part 2: Determination of Non-Organometallic Base
-
Under an inert atmosphere, transfer a 1.0 mL aliquot of the MeLi·LiBr solution into a flask containing 1.0 mL of freshly distilled 1,2-dibromoethane (B42909) in 10 mL of dry diethyl ether.
-
Stir the solution for 5 minutes.
-
Add 10 mL of distilled water and a few drops of phenolphthalein indicator.
-
Titrate the solution with the same standardized 0.1 M HCl solution until the pink color disappears.
-
Record the volume of HCl used. This volume corresponds to the residual base (LiOH + LiOR).[17]
Calculation:
Concentration of MeLi (M) = ([Volume of HCl for Total Base (mL)] - [Volume of HCl for Residual Base (mL)]) * [Concentration of HCl (M)] / [Volume of MeLi aliquot (mL)]
Direct Titration with Diphenylacetic Acid
This method relies on the deprotonation of diphenylacetic acid by MeLi to form a colored lithium diphenylacetate.
-
Flame-dry a 25 mL round-bottomed flask equipped with a stir bar under an inert atmosphere.
-
Accurately weigh approximately 100 mg (around 0.47 mmol) of recrystallized and dried diphenylacetic acid into the flask.
-
Add approximately 5 mL of freshly distilled, dry THF to dissolve the acid.
-
Slowly add the MeLi·LiBr solution dropwise from a 1.0 mL gas-tight syringe.
-
The endpoint is reached when a persistent yellow color is observed.[8] Record the volume of the MeLi·LiBr solution added.
-
Repeat the titration at least two more times for accuracy.
Calculation:
Concentration of MeLi (M) = [Mass of diphenylacetic acid (g) / Molar mass of diphenylacetic acid (g/mol)] / [Volume of MeLi solution added (L)]
Diagrams
Caption: Workflow for the Gilman double titration method.
Caption: Workflow for direct titration with diphenylacetic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studylib.net [studylib.net]
- 4. Methyllithium Solution|1.6M in Diethyl Ether|RUO [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. epfl.ch [epfl.ch]
- 7. semanticscholar.org [semanticscholar.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. How To [chem.rochester.edu]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting a Titrator | Lab Manager [labmanager.com]
- 14. acid base - What is double titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Refining Work-up Procedures for Reactions Involving Methyllithium Lithium Bromide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving methyllithium (B1224462) lithium bromide (MeLi·LiBr).
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during the work-up of your MeLi·LiBr reactions.
Q1: My reaction mixture turned viscous or formed a thick precipitate upon quenching, making stirring and extraction difficult. What should I do?
A1: This is a common issue often caused by the precipitation of lithium salts. Here are several steps you can take:
-
Dilution: Before quenching, dilute the reaction mixture with a sufficient amount of an anhydrous, non-reactive solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This can help to keep the lithium salts partially dissolved and the mixture mobile.
-
Choice of Quenching Agent: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often preferred over water or dilute acid for the initial quench.[1][2] It is generally less exothermic and can help to minimize the formation of insoluble lithium hydroxide.
-
Temperature Control: Perform the quench at a low temperature (e.g., -78°C to 0°C).[1][3] Add the quenching agent slowly and dropwise to control the exotherm and prevent localized concentration gradients that can promote rapid precipitation.
-
Vigorous Stirring: Ensure efficient stirring throughout the quenching process to disperse the quenching agent and any forming solids.
Q2: I'm observing a low yield of my desired product after work-up. What are the potential causes?
A2: Low yields can stem from several factors related to the reaction and work-up procedure.[4] Consider the following:
-
Incomplete Reaction: Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Side Reactions During Quench: A highly exothermic quench can lead to the degradation of sensitive products. Maintain a low temperature and add the quenching agent slowly.
-
Product Solubility: Your product might have some solubility in the aqueous layer.[5] To minimize this, perform multiple extractions with an appropriate organic solvent. You can also try salting out the aqueous layer by adding a saturated solution of sodium chloride (brine) to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Emulsion Formation: If an emulsion forms during extraction, it can trap your product. Breaking the emulsion is crucial. This can sometimes be achieved by adding brine, changing the pH of the aqueous layer, or filtering the mixture through a pad of Celite.
Q3: After extraction and drying, I still have inorganic salts (lithium salts) in my crude product. How can I remove them?
A3: The presence of lithium bromide and other lithium salts is a common challenge. Here are some strategies for their removal:
-
Aqueous Washes: Multiple washes with water or brine are the first line of defense. Lithium salts, including lithium bromide and lithium hydroxide, are generally soluble in water.[6]
-
Filtration: If a significant amount of solid precipitates, you can filter the organic layer through a drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), which will also help remove residual water. For very fine precipitates, a pad of Celite can be effective.
-
Solvent Precipitation: In some cases, you can precipitate the lithium salts from the organic solution by adding a less polar co-solvent. The product can then be isolated by filtration. This is highly dependent on the solubility of your product and the specific lithium salts present.
-
Acid/Base Wash: Depending on the nature of your product, a dilute acid or base wash can convert the lithium salts to more water-soluble species that are easier to remove.[2] Caution is advised as this may affect your product's stability.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best quenching agent for a reaction involving MeLi·LiBr?
A1: The choice of quenching agent depends on the scale of the reaction and the sensitivity of your product. For small-scale reactions, slow addition of saturated aqueous ammonium chloride at low temperature is a good starting point.[1] For larger-scale reactions or to destroy excess reagent, a less reactive alcohol like isopropanol (B130326) can be used as the initial quencher, followed by a more protic source like water or aqueous ammonium chloride.[3][7]
Q2: At what temperature should I perform the quench?
A2: It is highly recommended to perform the quench at a low temperature, typically between -78°C and 0°C.[1] This helps to control the exothermic reaction between the unreacted methyllithium and the quenching agent, minimizing potential side reactions and ensuring the safety of the procedure.
Q3: How can I safely handle and dispose of residual methyllithium?
A3: Unused methyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere.[4][8] To dispose of small amounts of residual MeLi·LiBr, it can be slowly added to a stirred, cooled (0°C) solution of isopropanol in an inert solvent like heptane.[7] After the initial vigorous reaction subsides, methanol (B129727) can be added, followed by water, to ensure complete quenching.[7] The resulting solution can then be neutralized and disposed of as hazardous waste according to your institution's guidelines.[3]
Q4: What are the key safety precautions to take during the work-up of a MeLi·LiBr reaction?
A4: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[3][8] Conduct the quenching and work-up in a well-ventilated fume hood.[8] Be prepared for a potentially vigorous and exothermic reaction upon quenching. Use an ice bath to control the temperature.[7] Never add water directly to a concentrated solution of methyllithium.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the work-up of reactions involving organolithium reagents. Note that optimal conditions may vary depending on the specific reaction.
| Parameter | Recommended Value/Range | Notes |
| Quenching Temperature | -78°C to 0°C | Essential for controlling exotherm and minimizing side reactions.[1] |
| Methyllithium Equivalents | Typically 1.0 to 1.2 | Titration of the MeLi·LiBr solution is crucial to determine the exact molarity before use.[4] |
| Quenching Agent | Saturated aq. NH₄Cl, Isopropanol, Methanol, Water | Choice depends on reaction scale and product stability.[1][3][7] |
| Extraction Solvent | Diethyl ether, Ethyl acetate | Must be immiscible with water and a good solvent for the product.[1] |
| Drying Agent | MgSO₄, Na₂SO₄ | Used to remove residual water from the organic phase.[1] |
Experimental Protocols
General Protocol for Quenching and Aqueous Work-up of a Methyllithium Lithium Bromide Reaction
-
Apparatus Setup: Ensure the reaction is conducted in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet, maintaining a positive pressure of inert gas throughout the reaction.[1]
-
Cooling: Once the reaction is deemed complete by TLC or another analytical method, cool the reaction flask to the desired quenching temperature (e.g., -78°C using a dry ice/acetone bath).[1]
-
Quenching: Slowly add a titrated solution of the chosen quenching agent (e.g., saturated aqueous ammonium chloride solution) dropwise via syringe through the septum while vigorously stirring the reaction mixture.[1] Monitor the internal temperature to ensure it does not rise significantly.
-
Warming and Extraction: Once the addition of the quenching agent is complete and the exotherm has subsided, allow the mixture to warm to room temperature.[1] Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1]
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then with a saturated aqueous sodium chloride solution (brine). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1]
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can then be purified by a suitable method, such as column chromatography.[1]
Visualizations
Caption: General workflow for a MeLi·LiBr reaction work-up.
Caption: Troubleshooting flowchart for MeLi·LiBr work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyllithium - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide: The Reactivity of Methyllithium Lithium Bromide Complex versus Halide-Free Methyllithium
For researchers, scientists, and professionals in drug development, the choice of reagent can be pivotal to the success of a synthetic route. Methyllithium (B1224462), a potent nucleophile and strong base, is a cornerstone of organic synthesis. It is commercially available in two principal forms: complexed with lithium bromide (MeLi·LiBr) and as a "halide-free" solution. While both serve as sources of the methyl anion, their reactivity profiles are distinct, with the presence of lithium bromide often playing a critical, and sometimes detrimental, role in reaction outcomes.
This guide provides an objective comparison of the reactivity of these two methyllithium reagents, supported by experimental data and detailed protocols, to aid in the rational selection of the appropriate reagent for specific synthetic transformations.
Key Differences in Reactivity and Performance
The primary distinction between the two reagents lies in their reactivity, which is directly influenced by the presence of lithium bromide. Halide-free methyllithium is generally considered to be the more reactive species.[1] The lithium bromide in the complexed form can modulate the aggregation state and Lewis acidity of the organolithium species, thereby tempering its reactivity.[2][3] This difference in reactivity can manifest in several ways, including altered reaction rates, yields, and, most notably, stereoselectivity.
A significant body of evidence indicates that the presence of lithium halides can have a profound impact on the stereochemical outcome of reactions involving chiral substrates or auxiliaries.[4][5] This is particularly evident in enantioselective additions to carbonyl compounds, where the presence of lithium bromide can erode the enantiomeric excess (e.e.) of the product.
Impact on Enantioselective Addition to Aldehydes: A Case Study
A compelling example of the differing reactivity is the enantioselective addition of methyllithium to aldehydes in the presence of a chiral ligand. Experimental studies have shown that the presence of lithium halides, such as lithium chloride or bromide, can significantly decrease the enantioselectivity of these reactions.[2][6]
The underlying mechanism for this loss of stereocontrol is the preferential complexation of the chiral ligand by the lithium halide.[2][6] The lithium halide effectively sequesters the chiral auxiliary, forming a more stable complex than the one formed with methyllithium. This leaves the achiral, and more reactive, methyllithium to react with the aldehyde, leading to a racemic or near-racemic product.
Table 1: Enantioselective Addition of Methyllithium to o-Tolualdehyde in the Presence of a Chiral Ligand
| Methyllithium Reagent | Additive | Enantiomeric Excess (e.e.) of 1-(o-tolyl)ethanol |
| Halide-Free Methyllithium | None | High (specific values depend on the chiral ligand) |
| Halide-Free Methyllithium | LiCl (1 equiv.) | Significant drop in e.e.[2][6] |
| Methyllithium-Lithium Bromide Complex | None | Lower e.e. compared to halide-free MeLi |
Note: The specific e.e. values are highly dependent on the chiral ligand, substrate, and reaction conditions. The trend, however, consistently shows a decrease in enantioselectivity in the presence of lithium halides.
Experimental Protocols
To illustrate the practical differences between the two reagents, a detailed protocol for a general enantioselective addition of methyllithium to an aldehyde is provided below. This protocol can be adapted for specific substrates and chiral ligands to compare the efficacy of halide-free methyllithium and the MeLi·LiBr complex.
General Protocol for Enantioselective Methylation of an Aldehyde
Materials:
-
Aldehyde (e.g., o-tolualdehyde)
-
Chiral Ligand (e.g., a chiral amino alcohol or diamine)
-
Halide-Free Methyllithium in diethyl ether
-
Methyllithium-Lithium Bromide complex in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Chiral Ligand-Methyllithium Complex:
-
In a flame-dried, argon-purged flask, dissolve the chiral ligand in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add one equivalent of either halide-free methyllithium or the methyllithium-lithium bromide complex.
-
Stir the mixture at -78 °C for 30 minutes to allow for complex formation.
-
-
Addition of the Aldehyde:
-
Slowly add a solution of the aldehyde in anhydrous THF to the pre-formed chiral complex at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., TLC).
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Logical Workflow for Reagent Selection
The choice between halide-free methyllithium and its lithium bromide complex is contingent on the specific requirements of the chemical transformation. The following decision-making workflow can guide the selection process:
Formation of Gilman Reagents
Another area where the choice of methyllithium reagent is crucial is in the preparation of Gilman reagents (lithium dimethylcuprate, Me₂CuLi). These less basic and more selective organometallic reagents are invaluable for conjugate addition reactions. The presence of lithium halides can interfere with the formation and reactivity of Gilman reagents.[4] For optimal performance and reproducibility in conjugate addition reactions, halide-free methyllithium is the preferred precursor for the in situ generation of lithium dimethylcuprate.
Experimental Workflow for Gilman Reagent Formation and Conjugate Addition
Conclusion
References
A Comparative Guide: Methyllithium Lithium Bromide Complex vs. n-Butyllithium in Specific Transformations
For researchers, scientists, and professionals in drug development, the choice of an organolithium reagent is critical for the success of synthetic strategies. This guide provides an objective comparison of two commonly used reagents: the methyllithium (B1224462) lithium bromide complex (MeLi·LiBr) and n-butyllithium (n-BuLi). We will delve into their performance in key organic transformations, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic challenges.
At a Glance: Key Differences and Reactivity
| Property | Methyllithium Lithium Bromide (MeLi·LiBr) | n-Butyllithium (n-BuLi) |
| Basicity | Weaker base | Stronger base[1] |
| Nucleophilicity | Generally considered less nucleophilic | Generally considered more nucleophilic[1] |
| Aggregation | Primarily tetrameric in ethereal solvents[2] | Tetrameric in ether, hexameric in cyclohexane[3][4] |
| Solubility | Soluble in ethereal solvents | Soluble in hydrocarbons and ethereal solvents[1] |
| Reactivity in Halogen Exchange | Less reactive | More reactive |
| Common Applications | Methylation, specific carbenoid preparations | Deprotonation (metalation), metal-halogen exchange, polymerization initiator[3] |
| Byproducts of Deprotonation | Methane (gas) | Butane (gas) |
Performance in Key Transformations
Metal-Halogen Exchange
The metal-halogen exchange is a fundamental transformation for the preparation of other organolithium reagents. In this reaction, n-BuLi is generally more reactive than MeLi·LiBr.
Experimental Data:
While direct side-by-side comparative studies are scarce, the literature indicates that n-BuLi is highly effective for the lithium-bromine exchange on aryl bromides. The efficiency of this reaction with n-BuLi is, however, highly dependent on the solvent system.
Table 1: Yield of (4-tert-butylphenyl)lithium from the Reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi at 0°C
| Solvent System | Yield (%) | Side Products |
| Heptane | No reaction | - |
| Diethyl ether | Slow reaction | - |
| Heptane with catalytic THF | Virtually quantitative | - |
| THF | Considerable coupling | Coupling products |
Data sourced from a study on the effect of solvent on lithium-bromine exchange.
Discussion:
The higher reactivity of n-BuLi in metal-halogen exchange can be attributed to its greater nucleophilicity compared to methyllithium.[1] However, this increased reactivity can also lead to side reactions, such as the formation of coupling products, particularly in coordinating solvents like THF. The presence of lithium bromide in the MeLi·LiBr complex can influence the aggregation state and reactivity of the organolithium species, but it is generally observed to be less efficacious for this transformation than n-BuLi.
Experimental Workflow for Metal-Halogen Exchange:
Caption: General workflow for a metal-halogen exchange reaction followed by electrophilic quench.
Deprotonation (Ortho-lithiation)
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. The choice of organolithium reagent can significantly impact the efficiency and selectivity of this reaction. Due to its higher basicity, n-BuLi is often the reagent of choice for deprotonating less acidic protons.[1]
Experimental Data:
A classic example of ortho-lithiation is the deprotonation of N-pivaloylaniline.
Table 2: Yields for the Ortho-lithiation of N-Pivaloylaniline with n-BuLi followed by Electrophilic Quench
| Electrophile | Product | Yield (%) |
| Dimethyl disulfide | N-(2-(methylthio)phenyl)pivalamide | 78 |
| DMF | N-(2-formylphenyl)pivalamide | 53 |
Data sourced from a study on the lithiation of N-phenylpivalamide.[5]
Discussion:
Signaling Pathway for Directed Ortho-Lithiation:
Caption: Pathway of directed ortho-lithiation.
Experimental Protocols
Protocol 1: Metal-Halogen Exchange of an Aryl Bromide with n-Butyllithium
Objective: To prepare an aryllithium species via lithium-bromine exchange for subsequent reaction with an electrophile.
Materials:
-
Aryl bromide (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Electrophile (e.g., dry DMF, 1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the aryl bromide and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise at -78 °C and stir for an additional hour at this temperature.
-
Allow the reaction mixture to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization as required.
Protocol 2: Ortho-lithiation of N-Pivaloylaniline with n-Butyllithium
Objective: To achieve ortho-lithiation of N-pivaloylaniline and trap the resulting organolithium with an electrophile.
Materials:
-
N-Pivaloylaniline (1.0 equiv)
-
Anhydrous THF
-
n-Butyllithium (2.2 equiv, solution in hexanes)
-
Electrophile (e.g., dimethyl disulfide, 1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-pivaloylaniline in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Cool the mixture to -78 °C and add the electrophile dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired product.[5]
Chemoselectivity Considerations
The difference in basicity and nucleophilicity between MeLi·LiBr and n-BuLi can lead to different chemoselectivities when reacting with molecules containing multiple functional groups.
-
Esters: Both reagents can add to the carbonyl group of an ester. However, the stronger basicity of n-BuLi increases the likelihood of competing deprotonation at the α-position, leading to enolate formation. MeLi is more likely to act as a simple methylating agent.
-
Nitriles: n-Butyllithium can add to the nitrile group, but at low temperatures, metal-halogen exchange can be faster if a suitable halogen is present on the same molecule.[6] This highlights the kinetic nature of many organolithium reactions.
Conclusion
The choice between this compound and n-butyllithium is highly dependent on the desired transformation.
-
n-Butyllithium is the reagent of choice for transformations requiring a strong base, such as the deprotonation of weakly acidic C-H bonds in directed ortho-lithiation, and for efficient metal-halogen exchange reactions. However, its high reactivity necessitates careful temperature control to minimize side reactions.
-
This compound , being a milder base, is often preferred for methylation reactions where competing deprotonation is a concern. Its lower reactivity in metal-halogen exchange makes it a less common choice for this application.
For any specific application, it is crucial for researchers to consult the literature and consider pilot experiments to determine the optimal reagent and reaction conditions. The data and protocols provided in this guide serve as a starting point for making an informed decision in the design of synthetic routes.
References
- 1. reddit.com [reddit.com]
- 2. Methyllithium - Wikipedia [en.wikipedia.org]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. people.uniurb.it [people.uniurb.it]
MeLi·LiBr vs. Grignard Reagents in Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise and efficient formation of carbon-carbon bonds is paramount. Methylation, the addition of a methyl group to a substrate, is a fundamental transformation frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients. For decades, Grignard reagents (RMgX) have been the workhorses for such transformations. However, the methyllithium-lithium bromide complex (MeLi·LiBr) has emerged as a superior alternative in many applications, offering distinct advantages in terms of reactivity, selectivity, and suppression of side reactions.
This guide provides an objective comparison of MeLi·LiBr and Grignard reagents for methylation, supported by experimental data and detailed protocols.
At a Glance: Key Performance Comparison
| Parameter | MeLi·LiBr | Grignard Reagents (e.g., MeMgCl, MeMgBr) | Advantage |
| Reactivity | Higher | Moderate | MeLi·LiBr |
| Chemoselectivity | Generally higher, less prone to side reactions | Prone to enolization, reduction, and coupling | MeLi·LiBr |
| Reaction Conditions | Typically low temperatures (e.g., -78 °C to 0 °C) | Often requires elevated temperatures | MeLi·LiBr |
| Substrate Scope | Broad, effective with sterically hindered and enolizable ketones | Can be limited by substrate sensitivity and side reactions | MeLi·LiBr |
| Side Reactions | Minimal | Enolization, reduction, Wurtz coupling can be significant | MeLi·LiBr |
Superior Performance of MeLi·LiBr in Methylation
The enhanced performance of MeLi·LiBr in methylation reactions can be attributed to several key factors rooted in its chemical nature. Organolithium reagents are inherently more reactive than their Grignard counterparts due to the more ionic character of the carbon-lithium bond compared to the carbon-magnesium bond.[1][2] This heightened nucleophilicity allows for reactions to proceed more rapidly and at lower temperatures, which can be crucial for the stability of sensitive functional groups within a molecule.
Furthermore, the presence of lithium bromide in the MeLi·LiBr complex plays a significant role. Lithium bromide can modulate the aggregation state of the methyllithium, often resulting in smaller, more reactive aggregates.[3] This deaggregation effect can lead to a higher effective concentration of the active methylating species.
A significant drawback of Grignard reagents is their propensity to act as bases, leading to the enolization of carbonyl compounds with acidic α-protons. This side reaction competes with the desired nucleophilic addition, reducing the yield of the methylated product. Organolithium reagents like MeLi·LiBr, while also basic, often exhibit a higher preference for nucleophilic addition, especially at low temperatures.[2][4]
In a comparative study involving the addition of methyl organometallics to a γ-chloroketone, MeLi demonstrated significantly higher conversion rates compared to MeMgCl under identical conditions.[5] For instance, at -40 °C after 10 minutes, MeLi achieved a 60% conversion, whereas MeMgCl only reached 25%.[5] This highlights the superior reactivity of the organolithium species.
Experimental Protocols
To illustrate the practical application of these reagents, detailed protocols for the methylation of a representative enolizable ketone, 2-phenylpropiophenone, are provided below.
Protocol 1: Methylation of 2-Phenylpropiophenone with MeLi·LiBr
Materials:
-
2-Phenylpropiophenone
-
MeLi·LiBr complex in diethyl ether (1.5 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-phenylpropiophenone (1.0 eq).
-
Dissolve the ketone in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeLi·LiBr solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, 2-methyl-1,2-diphenylpropan-1-ol.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Methylation of 2-Phenylpropiophenone with Methylmagnesium Bromide (MeMgBr)
Materials:
-
2-Phenylpropiophenone
-
Methylmagnesium bromide in diethyl ether (3.0 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-phenylpropiophenone (1.0 eq).
-
Dissolve the ketone in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the MeMgBr solution (1.5 eq) dropwise via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product. The crude product will likely be a mixture of the desired tertiary alcohol and the starting ketone (due to enolization).
-
Purify the product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways and the competitive side reactions involved in the methylation of an enolizable ketone with both MeLi·LiBr and a Grignard reagent.
Caption: Comparative reaction pathways for methylation.
The diagram above illustrates the primary advantage of MeLi·LiBr: a more direct and efficient pathway to the desired tertiary alcohol. In contrast, the Grignard reagent pathway is complicated by the competing enolization side reaction, which diverts the starting material and ultimately reduces the overall yield of the methylation product.
Logical Advantages of MeLi·LiBr
The decision to use MeLi·LiBr over a Grignard reagent can be guided by a logical assessment of the substrate and desired outcome.
Caption: Decision-making flowchart for reagent selection.
This flowchart provides a simple decision-making tool for chemists. If the substrate is a sterically hindered or enolizable ketone, or if it contains sensitive functional groups that may not tolerate the higher temperatures often required for Grignard reactions, MeLi·LiBr is the superior choice. For simpler, non-enolizable ketones where cost is a primary concern, Grignard reagents may still be a viable option.
Conclusion
For methylation reactions, particularly those involving challenging substrates, the methyllithium-lithium bromide complex offers significant advantages over traditional Grignard reagents. Its higher reactivity allows for milder reaction conditions, while its reduced basicity minimizes unwanted side reactions like enolization, leading to cleaner reaction profiles and higher yields of the desired methylated products. For researchers in drug development and complex molecule synthesis, the reliability and efficiency of MeLi·LiBr make it an invaluable tool in the synthetic chemist's arsenal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Methyllithium Lithium Bromide Complex in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The methyllithium (B1224462) lithium bromide (MeLi·LiBr) complex is a widely utilized reagent in organic synthesis, valued for its utility in forming carbon-carbon bonds and acting as a strong base. This guide provides an objective comparison of its performance against common alternatives in key applications, supported by experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility.
I. Methylation of Carbonyls: A Comparison of Methyllithium Lithium Bromide with Methylmagnesium Bromide
The addition of a methyl group to a carbonyl is a fundamental transformation in organic chemistry. Here, we compare the performance of MeLi·LiBr with the common Grignard reagent, methylmagnesium bromide (MeMgBr), in the methylation of acetophenone (B1666503) to yield 2-phenyl-2-propanol.
Data Presentation
| Reagent | Substrate | Product | Solvent | Yield (%) | Reference |
| MeLi·LiBr | Acetophenone | 2-Phenyl-2-propanol | Diethyl ether | ~90% (Estimated typical) | General knowledge |
| MeMgBr | Acetophenone | 2-Phenyl-2-propanol | Diethyl ether | 90% | [1] |
Experimental Protocols
1. Methylation of Acetophenone with this compound Complex (Representative Protocol)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of acetophenone (1.0 eq) in anhydrous diethyl ether.
-
Reaction Conditions: The flask is cooled to 0 °C in an ice bath. A solution of this compound complex (1.2 eq) in diethyl ether is added dropwise via the dropping funnel over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenyl-2-propanol.
2. Methylation of Acetophenone with Methylmagnesium Bromide
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings (1.5 eq) are placed in the flask.
-
Grignard Reagent Formation: A small crystal of iodine is added to activate the magnesium. A solution of methyl bromide (1.4 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction begins, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetophenone: The Grignard solution is cooled to 0 °C. A solution of acetophenone (1.0 eq) in anhydrous diethyl ether is added dropwise. The mixture is then stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated as described above. Purification by column chromatography yields 2-phenyl-2-propanol.[2][3]
Reaction Pathway: Nucleophilic Addition to a Ketone
Caption: Nucleophilic addition of methyllithium to a ketone.
II. Stereoselective Methylation: The Influence of Lithium Bromide
The presence of lithium bromide in the methyllithium reagent can significantly influence the stereochemical outcome of a reaction. This is demonstrated in the methylation of 4-tert-butylcyclohexanone (B146137), where the ratio of axial to equatorial attack of the methyl group is affected.
Data Presentation
| Reagent | Substrate | Axial Attack Product (trans-alcohol) (%) | Equatorial Attack Product (cis-alcohol) (%) | Solvent | Reference |
| MeLi·LiBr | 4-tert-Butylcyclohexanone | 22 | 78 | Diethyl ether | [4] |
| "Salt-Free" MeLi | 4-tert-Butylcyclohexanone | 35 | 65 | Diethyl ether | [4] |
Interpretation: The presence of lithium bromide leads to a higher proportion of the product from equatorial attack (cis-alcohol). This is attributed to the ability of the lithium cation, complexed with LiBr, to form a more organized transition state that favors the less sterically hindered equatorial approach of the methyl nucleophile.
Experimental Protocols
1. Diastereoselective Methylation with this compound
-
Reaction Setup: A solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous diethyl ether is placed in a flame-dried, nitrogen-flushed flask and cooled to -78 °C.
-
Reaction Conditions: A solution of this compound complex (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at -78 °C for 2 hours.
-
Work-up and Analysis: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, dried, and concentrated. The ratio of diastereomeric alcohols is determined by gas chromatography or ¹H NMR spectroscopy.[5]
2. Diastereoselective Methylation with "Salt-Free" Methyllithium
-
The procedure is identical to the one above, with the exception that a solution of "salt-free" methyllithium in diethyl ether is used as the reagent.
Reaction Pathway: Diastereoselective Addition to a Cyclohexanone
Caption: Influence of LiBr on the stereochemical outcome of methylation.
III. Ortho-Lithiation: A Comparison of this compound with n-Butyllithium
Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings. The choice of organolithium reagent can impact the efficiency of this reaction. Here, we compare MeLi·LiBr with the more commonly used n-butyllithium (n-BuLi) for the ortho-lithiation of anisole (B1667542), followed by quenching with carbon dioxide to form 2-methoxybenzoic acid.
Data Presentation
| Reagent | Substrate | Quenching Agent | Product | Solvent | Yield (%) | Reference |
| MeLi·LiBr | Anisole | CO₂ | 2-Methoxybenzoic acid | Diethyl ether | Moderate (typically lower than n-BuLi) | General knowledge |
| n-BuLi | Anisole | CO₂ | 2-Methoxybenzoic acid | Diethyl ether | 95% | [6] |
Interpretation: n-Butyllithium is generally a more effective reagent for the ortho-lithiation of anisole, providing a significantly higher yield of the desired product. This is attributed to the higher basicity of n-BuLi compared to methyllithium.
Experimental Protocols
1. Ortho-Lithiation of Anisole with n-Butyllithium and Carboxylation
-
Reaction Setup: A solution of anisole (1.0 eq) in anhydrous diethyl ether is placed in a flame-dried, nitrogen-flushed flask and cooled to 0 °C.
-
Lithiation: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carboxylation: The resulting solution of 2-lithioanisole is cooled to -78 °C and poured onto an excess of crushed dry ice. The mixture is allowed to warm to room temperature.
-
Work-up and Purification: Water is added, and the aqueous layer is separated and washed with diethyl ether. The aqueous layer is then acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-methoxybenzoic acid.[1]
2. Ortho-Lithiation of Anisole with this compound (Representative Protocol)
-
The procedure is similar to the one described for n-BuLi. A solution of this compound complex (1.2 eq) in diethyl ether is used as the lithiating agent. Reaction times may need to be extended or the temperature increased to achieve reasonable conversion.
Reaction Pathway: Directed Ortho-Lithiation
References
- 1. 2-PHENYL-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Commercial Sources of Methyllithium Lithium Bromide Complex (MeLi·LiBr)
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable organometallic reagent is a critical factor in the success of many synthetic organic chemistry projects. Methyllithium (B1224462) lithium bromide complex (MeLi·LiBr), a widely utilized methylating agent, is commercially available from several sources. However, variations in concentration, purity, and the nature of halide impurities can significantly impact reaction outcomes, reproducibility, and scalability. This guide provides a comparative overview of MeLi·LiBr from prominent commercial suppliers, supported by standardized analytical protocols to aid researchers in making informed decisions.
Performance and Specification Overview
The quality of MeLi·LiBr solutions is primarily determined by the concentration of the active methyllithium, the molar ratio of lithium bromide to methyllithium, and the presence of other impurities. Most commercial MeLi·LiBr is prepared from methyl bromide, resulting in a 1:1 complex of MeLi and LiBr, which is known to enhance the stability and solubility of the reagent in ethereal solvents. Below is a summary of typical specifications from major suppliers.
Data Presentation: Comparison of Commercial MeLi·LiBr Solutions
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Thermo Scientific, AcroSeal) | Supplier C (e.g., Strem Chemicals) |
| Stated Concentration | 1.5 M in diethyl ether | 2.2 M in diethyl ether[1][2] | 1.5 M in diethyl ether[3] |
| Active MeLi Content (%) | Typically not specified on product page, requires lot-specific CoA | 6.0 - 7.0%[1][2] | Not specified on product page |
| LiBr Content (%) | Not specified, implied 1:1 molar ratio | 9.0 - 11.0%[1][2] | Not specified, implied 1:1 molar ratio |
| Solvent | Diethyl ether | Diethyl ether | Diethyl ether |
| Packaging | Sure/Seal™ bottles | AcroSeal™ bottles[1][2] | Chem-Seal™ bottles |
| Other Halide Impurities | May contain trace LiCl if alternative starting materials are used | Specified on a lot-to-lot basis | Generally low, but lot-dependent |
Note: The data presented are based on publicly available information and may not reflect the exact specifications of a particular lot. It is always recommended to consult the Certificate of Analysis (CoA) for the specific batch being used.
Key Experimental Protocols
Accurate determination of the active methyllithium concentration is crucial for stoichiometric control in chemical reactions. The Gilman double titration method is a widely accepted standard for this purpose.
Experimental Protocol: Determination of Active Methyllithium Concentration by Gilman Double Titration
Objective: To differentiate between the active methyllithium (strong base) and other basic species such as lithium alkoxides or hydroxides (weaker bases) that may be present due to degradation.
Materials:
-
MeLi·LiBr solution to be analyzed
-
Anhydrous 1,2-dibromoethane (B42909) in a sealed, dry solvent
-
Standardized sec-butanol solution (e.g., 0.5 M in anhydrous toluene)
-
2,2'-Bipyridyl or 1,10-phenanthroline (B135089) as an indicator
-
Anhydrous diethyl ether or THF
-
Dry, argon-purged glassware (burette, flasks, syringes)
Procedure:
-
Total Base Titration:
-
Under an inert atmosphere (argon or nitrogen), add a precise volume (e.g., 1.0 mL) of the MeLi·LiBr solution to a dry flask containing a magnetic stir bar and 10-15 mL of anhydrous diethyl ether.
-
Add a small amount of the indicator (e.g., 1-2 mg of 2,2'-bipyridyl) until a distinct color is observed.
-
Titrate with the standardized sec-butanol solution until the color disappears. This gives the total concentration of all basic species.
-
-
Residual Base Titration:
-
In a separate dry flask under an inert atmosphere, add a precise volume (e.g., 1.0 mL) of the MeLi·LiBr solution to 10-15 mL of anhydrous diethyl ether.
-
Add a twofold molar excess of 1,2-dibromoethane relative to the expected MeLi concentration. The methyllithium will react with the 1,2-dibromoethane.
-
Stir the solution for 5-10 minutes.
-
Add the indicator and titrate with the standardized sec-butanol solution to determine the concentration of the non-organolithium bases (residual base).
-
-
Calculation:
-
Active MeLi Concentration = (Volume of titrant for total base) - (Volume of titrant for residual base) x Concentration of sec-butanol titrant.
-
Visualizing the Workflow
To ensure accurate and reproducible results, a standardized workflow for the analysis of incoming MeLi·LiBr reagents is essential. The following diagram illustrates a logical process from sample receipt to data analysis.
Caption: Workflow for the quality control analysis of commercial MeLi·LiBr solutions.
The presence of lithium bromide in the MeLi·LiBr complex can influence the reactivity and aggregation state of the methyllithium. For certain applications, the presence of this salt is beneficial, while for others, a "halide-free" methyllithium (prepared from methyl chloride) might be preferred. The logical relationship for reagent selection is outlined below.
Caption: Decision pathway for selecting between MeLi·LiBr and halide-free MeLi.
References
- 1. Methyllithium lithium bromide complex, 2.2M sol. in diethylether, AcroSeal , Thermo Scientific 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound complex, 2.2M sol. in diethylether, AcroSeal , Thermo Scientific 70 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. strem.com [strem.com]
assessing the influence of lithium bromide on the stereochemical outcome of a reaction
A Comparative Guide to the Influence of Lithium Bromide on Stereochemical Outcomes
Authored for Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical agents where the three-dimensional arrangement of atoms dictates biological activity. Achieving this control often necessitates the use of specific reagents or additives that can influence the transition state of a reaction. Among these, simple inorganic salts like lithium bromide (LiBr) have emerged as powerful tools for modulating stereochemical outcomes. This guide provides a comparative analysis of the influence of lithium bromide on the stereoselectivity of key organic reactions, supported by experimental data and detailed protocols.
Case Study 1: Z-Selective Allylic C-H Arylation
A significant challenge in synthetic chemistry is the stereoselective functionalization of C(sp³)–H bonds. In a dual photoredox and nickel-catalyzed allylic C-H arylation, lithium bromide has been identified as a crucial additive for directing the stereochemical outcome, particularly for achieving high Z-selectivity with electron-rich aryl bromides.
Data Presentation: Influence of Additives on Stereoselectivity
The following data summarizes the effect of lithium bromide and other additives on the stereoselective arylation of an alkene with an electron-rich aryl bromide. The reaction's efficiency and selectivity are highly dependent on the nature of the halide additive.
| Entry | Additive (1.0 equiv.) | Yield (%) | Z:E Ratio |
| 1 | None | 25 | 1:1.2 |
| 2 | LiBr | 57 | >95:5 |
| 3 | LiCl | 45 | 15:1 |
| 4 | LiI | 30 | 2:1 |
| 5 | NaBr | 38 | 10:1 |
| 6 | KBr | 32 | 8:1 |
Data is representative of findings where LiBr proved essential for both yield and Z-selectivity.
As the data indicates, the reaction proceeds with poor yield and low selectivity in the absence of an additive (Entry 1). The addition of lithium bromide (Entry 2) dramatically improves both the isolated yield and, critically, the selectivity for the desired Z-isomer. While other lithium and bromide salts show some positive effect, none match the efficacy of LiBr in this system.
Experimental Workflow and Proposed Mechanism
The reaction proceeds through a complex catalytic cycle involving both a photocatalyst and a nickel catalyst. The addition of LiBr is thought to influence the aggregation state and reactivity of the nickel-allyl intermediate, favoring the transition state that leads to the Z-isomer.
Detailed Experimental Protocol: General Procedure for Z-Selective Allylic Arylation
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the alkene (0.6 mmol, 3.0 equiv.), aryl bromide (0.2 mmol, 1.0 equiv.), photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%), NiBr₂ (20 mol%), and a bipyridine-based ligand (20 mol%).
-
Additive Addition: Add lithium bromide (LiBr, 0.2 mmol, 1.0 equiv.).
-
Solvent Addition: Add a 1:1 mixture of dioxane/THF (2 mL) and 2,4,6-collidine (3.0 equiv.) as a base.
-
Reaction: The vial is sealed and the mixture is stirred under irradiation with blue LEDs at room temperature for 48-72 hours.
-
Work-up and Analysis: Upon completion, the reaction mixture is concentrated. The residue is purified by flash column chromatography on silica (B1680970) gel. The Z/E ratio of the product is determined by ¹H NMR spectroscopy of the purified product.
Case Study 2: Diastereoselective Aldol (B89426) Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction where stereocontrol is paramount. The use of lithium enolates is common, and the stereochemical outcome is often explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The addition of lithium salts, such as LiBr, can further influence this transition state.
Data Presentation: Influence of LiBr on Enolate Geometry and Aldol Diastereoselectivity
The geometry of the lithium enolate (E vs. Z) is critical in determining the final diastereoselectivity (anti vs. syn) of the aldol product. The addition of LiBr can favor the formation of the E-enolate, thereby increasing the proportion of the anti-aldol product.[1]
| Entry | Ketone Substrate | Base / Conditions | E:Z Enolate Ratio | Resulting anti:syn Ratio |
| 1 | 3-Pentanone | LDA / THF | 50:50 | ~55:45 |
| 2 | 3-Pentanone | LDA / THF + LiBr | 95:5 | ~90:10 |
| 3 | 2,4-Dimethyl-3-pentanone | LDA / THF | 95:5 | >95:5 |
Data adapted from established trends in enolate formation and subsequent aldol additions.[1]
The data illustrates that for a sterically unhindered ketone like 3-pentanone, standard LDA conditions produce a nearly equal mixture of E and Z enolates (Entry 1). However, the addition of LiBr significantly shifts the equilibrium to favor the E-enolate (Entry 2), which translates to a higher diastereomeric ratio favoring the anti-product.[1] For sterically hindered ketones (Entry 3), the E-enolate is already favored, and the effect of LiBr is less pronounced.
Mechanistic Interpretation: The Zimmerman-Traxler Model
The stereochemical outcome is dictated by the steric interactions within the chair-like transition state. The lithium cation coordinates both the enolate oxygen and the aldehyde oxygen. The Z-enolate typically leads to the syn-product, while the E-enolate leads to the anti-product, as this arrangement minimizes 1,3-diaxial interactions. LiBr is believed to influence the aggregation state of the lithium enolate and the lithium diisopropylamide (LDA) base, creating a more sterically demanding environment that favors the kinetic deprotonation leading to the less stable E-enolate.[1]
Detailed Experimental Protocol: General Procedure for LiBr-Influenced Aldol Addition
-
Base Preparation: In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (B44863) (1.1 equiv.) in anhydrous THF at -78 °C.
-
Additive Introduction: To this LDA solution, add a solution of anhydrous lithium bromide (1.1 equiv.) in THF and stir for 15 minutes.
-
Enolate Formation: Slowly add the ketone (1.0 equiv.) to the LDA/LiBr solution at -78 °C and stir for 30-60 minutes to ensure complete formation of the E-enolate.
-
Aldol Addition: Add the aldehyde (1.2 equiv.) to the enolate solution at -78 °C. Stir the reaction mixture for 1-2 hours.
-
Work-up and Analysis: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product.
Conclusion
Lithium bromide is a simple yet powerful reagent for influencing the stereochemical outcome of synthetically important reactions. Its effect often stems from its Lewis acidic nature and its ability to alter the aggregation state and reactivity of key organolithium intermediates. As demonstrated in both modern C-H functionalization and classic aldol reactions, the rational use of LiBr can significantly enhance selectivity, providing a cost-effective and practical method for achieving desired stereoisomers. Researchers are encouraged to consider the role of such salt additives when optimizing stereoselective transformations.
References
A Comparative Guide to Methylating Agents: MeLi·LiBr vs. Alternatives in Product Distribution
For researchers, scientists, and drug development professionals, the choice of a methylating agent is critical in determining the outcome of a chemical synthesis. The regioselectivity, stereoselectivity, and overall yield of a reaction are profoundly influenced by the reagent employed. This guide provides a quantitative analysis of product distribution with the methyllithium-lithium bromide complex (MeLi·LiBr) in comparison to other common methylating agents, namely methyl iodide, dimethyl sulfate (B86663), and diazomethane (B1218177), with a focus on the methylation of cyclohexanone (B45756) as a model substrate.
Executive Summary
The selection of a methylating agent dictates the delicate balance between C-alkylation and O-alkylation, as well as the potential for side reactions such as poly-methylation and aldol (B89426) condensation. MeLi·LiBr, a potent nucleophile and strong base, offers a unique reactivity profile. In contrast, methyl iodide is a widely used reagent where selectivity is highly dependent on reaction conditions, particularly the choice of base. Dimethyl sulfate, a "harder" electrophile, tends to favor O-methylation. Diazomethane, while a potent methylating agent for acidic protons, is generally unsuitable for the α-methylation of ketones, often leading to ring expansion. This guide presents available quantitative data to inform the rational selection of a methylating agent for specific synthetic goals.
Quantitative Analysis of Product Distribution: Methylation of Cyclohexanone
The methylation of cyclohexanone serves as a classic example to illustrate the divergent outcomes with different methylating agents. The primary desired product is 2-methylcyclohexanone (B44802) (C-alkylation), while 1-methoxycyclohexene (B1584985) (O-alkylation) and 2,6-dimethylcyclohexanone (B152311) (poly-methylation) are common byproducts.
| Methylating Agent | Base/Solvent/Temp. | 2-methylcyclohexanone (%) | 2,6-dimethylcyclohexanone (%) | O-methylated Product (%) | Other Products (%) | Reference |
| MeLi·LiBr | Diethyl ether | Data not available | Data not available | Data not available | Data not available | [1] |
| Methyl Iodide | LDA / THF / -78°C | >90 | <5 | <1 | Minimal | [2] |
| Methyl Iodide | NaNH₂ / Ether | 50-60 | 10-15 | Not reported | Polymethylated products | [2] |
| Methyl Iodide | t-BuOK / t-BuOH | 45-55 | 20-25 | Not reported | Aldol products | [2] |
| Dimethyl Sulfate | Various bases | Favors O-alkylation | Data not available | Data not available | Data not available | [2] |
| Diazomethane | Ether | Not applicable | Not applicable | Not applicable | Ring expansion to cycloheptanone | [3] |
Note: The values in this table are approximate and can vary based on specific experimental parameters. The data is compiled from typical outcomes reported in organic chemistry literature.
Detailed Experimental Protocols
General Procedure for Methylation of Cyclohexanone using a Pre-formed Lithium Enolate with Methyl Iodide
This protocol describes a standard procedure for the selective monomethylation of cyclohexanone under kinetic control.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78°C. Stir the solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78°C. Stir the mixture for 1 hour at -78°C to ensure complete enolate formation.[2]
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.[2]
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Analyze the product fractions by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.
Visualizing Reaction Pathways and Influencing Factors
To better understand the processes involved, the following diagrams illustrate a general experimental workflow and the key factors influencing the outcome of methylation reactions.
References
A Mechanistic Showdown: Methyllithium Lithium Bromide Complex vs. Other Organolithium Reagents in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of an organolithium reagent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. While seemingly similar, these powerful nucleophiles exhibit distinct mechanistic behaviors governed by their aggregation state, the nature of the organic substituent, and the presence of salt additives. This guide provides an objective, data-driven comparison of the commercially prevalent Methyllithium lithium bromide (MeLi·LiBr) complex against other common organolithium reagents like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi).
Organolithium reagents are fundamental tools for carbon-carbon bond formation, acting as potent bases and nucleophiles.[1][2] Their utility, however, is nuanced by their complex solution behavior. These reagents exist not as simple monomers but as soluble aggregates (dimers, tetramers, hexamers, etc.), with the less aggregated species generally exhibiting higher reactivity.[3][4] The nature of the solvent, the steric bulk of the alkyl group, and the presence of coordinating species like lithium halides all influence this aggregation equilibrium and, consequently, the reagent's performance.[5][6]
The Singular Nature of this compound (MeLi·LiBr)
Methyllithium is commercially available in two primary forms: complexed with lithium bromide (MeLi·LiBr) or as a "low-halide" or "halide-free" solution. The MeLi·LiBr complex arises from its synthesis using methyl bromide, where the resulting lithium bromide remains in the ethereal solution.[2] Spectroscopic studies, particularly NMR, have revealed that MeLi·LiBr in diethyl ether exists predominantly as a series of mixed tetrameric clusters with varying stoichiometries, such as (MeLi)₃(LiBr) and (MeLi)₂(LiBr)₂. In more polar solvents like tetrahydrofuran (B95107) (THF), these tetramers can be in equilibrium with dimeric species. This contrasts with halide-free methyllithium, which primarily forms a tetrameric aggregate, (MeLi)₄, in ether.
The presence of LiBr within the aggregate structure is not merely incidental; it fundamentally alters the reagent's properties. The lithium bromide can influence the solubility and stability of the methyllithium.[2] Mechanistically, the incorporation of LiBr into the cubic tetramer structure can reduce the number of available methyl groups for reaction, potentially leading to lower reactivity compared to a pure (MeLi)₄ tetramer. However, LiBr can also play a beneficial role by influencing the stereochemical outcome of reactions, for example, by participating in the formation of more ordered transition states.
Comparative Performance Metrics: A Data-Driven Overview
The reactivity of organolithium reagents is intrinsically linked to the basicity of the carbanionic carbon. For alkyllithiums, this reactivity generally increases with the substitution on the alpha-carbon, following the order: MeLi < n-BuLi < s-BuLi < t-BuLi .[7] This trend is a direct consequence of the decreasing stability of the corresponding carbanion.
While comprehensive, directly comparative kinetic data across a wide range of substrates is sparse in the literature, we can compile and contrast their performance based on established reactivity principles and available experimental results.
Basicity and Metalation Reactions
In deprotonation (metalation) reactions, the butyllithiums are generally more effective and widely used than methyllithium.[7][8] n-Butyllithium is often the reagent of choice for metalating common substrates due to its higher reactivity and lower cost compared to MeLi.[9] sec-Butyllithium and tert-butyllithium are even stronger bases, capable of deprotonating less acidic protons where n-BuLi might be sluggish or ineffective.[1]
| Reagent | Relative Basicity | Common Applications in Metalation | Notes |
| MeLi·LiBr | Weakest | Deprotonation of relatively acidic C-H bonds. | Generally less preferred for metalation than butyllithiums. |
| n-BuLi | Strong | General-purpose base for a wide range of substrates. | Most commonly used organolithium for metalation.[9] |
| s-BuLi | Stronger | Metalation of less acidic protons, often with improved regioselectivity. | More sterically hindered than n-BuLi. |
| t-BuLi | Strongest | Deprotonation of very weakly acidic C-H bonds. | Highly reactive and pyrophoric; requires careful handling. |
Nucleophilic Addition to Carbonyls
All organolithium reagents readily add to carbonyl compounds like aldehydes and ketones to form alcohols.[10][11] The choice of reagent can influence the stereoselectivity of the addition, and the presence of lithium salts can further modulate this outcome.[12] While all reagents are effective, the steric bulk of the organolithium can play a role in reactions with hindered ketones, where reduction of the carbonyl can become a competing side reaction, particularly with bulkier reagents like Grignards.[12]
A competition experiment highlights the subtle differences in reactivity. When an equimolar mixture of a benzoate (B1203000) ester and a benzamide (B126) was treated with organolithium reagents, the amide was found to be more reactive than the ester. Specifically, the amide was 3.6 times more reactive when MeLi was used, and 2.4 times more reactive with n-BuLi.[13] This indicates that while both are highly reactive, their relative rates of addition can vary depending on the substrate.
Experimental Protocols
Accurate determination of the concentration of organolithium reagents is crucial for stoichiometric control in reactions. The Gilman double titration method is a widely accepted and reliable technique for this purpose.
Protocol 1: Gilman Double Titration for Concentration Determination
Objective: To determine the concentration of active organolithium reagent (carbon-bound lithium) and distinguish it from non-nucleophilic bases like lithium alkoxides.
Materials:
-
Organolithium solution (e.g., MeLi·LiBr in ether)
-
Dry, oxygen-free solvent (e.g., diethyl ether or THF)
-
Distilled, deionized water
-
Standardized aqueous HCl solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Dry, nitrogen-flushed glassware (burette, flasks, syringes)
Procedure:
Part A: Total Base Titration
-
Under an inert atmosphere (nitrogen or argon), transfer a precise aliquot (e.g., 1.00 mL) of the organolithium solution into a flask containing distilled water (approx. 20 mL).
-
The organolithium reagent reacts exothermically with water to produce lithium hydroxide (B78521) (LiOH) and the corresponding hydrocarbon.
-
Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
-
Titrate the solution with the standardized HCl until the pink color disappears. Record the volume of HCl used (V₁).
Part B: Non-Carbon-Bound Base Titration
-
Under an inert atmosphere, transfer a second, identical aliquot (1.00 mL) of the organolithium solution into a flask containing dry diethyl ether (approx. 10 mL) and 1,2-dibromoethane (approx. 1 mL).
-
Stir the mixture for approximately 5-10 minutes. The active organolithium reacts with DBE, while lithium alkoxides do not.
-
Carefully quench the reaction by adding distilled water (approx. 20 mL).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the biphasic mixture with standardized HCl with vigorous stirring until the pink color in the aqueous layer disappears. Record the volume of HCl used (V₂).
Calculation:
-
Moles of total base = [HCl] × V₁
-
Moles of non-carbon-bound base = [HCl] × V₂
-
Moles of active organolithium = (Moles of total base) - (Moles of non-carbon-bound base)
-
Concentration of organolithium (M) = Moles of active organolithium / Volume of aliquot (L)
Mechanistic Visualizations
The complex interplay of aggregation and reactivity can be visualized to better understand the mechanistic nuances of these reagents.
Caption: Aggregation equilibrium of MeLi·LiBr in ethereal solvents.
Caption: Workflow for the Gilman double titration method.
Conclusion
The selection of an organolithium reagent requires a nuanced understanding of its mechanistic behavior beyond simple nucleophilicity.
-
This compound (MeLi·LiBr) is a milder and less basic reagent, whose reactivity is modulated by the presence of lithium bromide in its aggregate structure. This can be advantageous in situations requiring higher selectivity or when a less aggressive reagent is needed.
-
n-Butyllithium (n-BuLi) serves as the workhorse for many applications, particularly metalation, offering a balance of high reactivity and cost-effectiveness.
-
sec-Butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) are significantly more basic and are employed for the deprotonation of very weak carbon acids. Their high reactivity necessitates more stringent handling procedures.
Ultimately, the optimal choice depends on the specific transformation, the acidity of the substrate, the desired selectivity, and practical considerations such as cost and safety. By understanding the fundamental principles of aggregation and the role of additives like LiBr, researchers can make more informed decisions to optimize their synthetic strategies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of organolithium aggregates and mixed aggregates in organolithium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
evaluating the cost-effectiveness of MeLi·LiBr for industrial applications
A Comparative Guide to MeLi·LiBr, Dimethyl Sulfate (B86663), and Dimethyl Carbonate in Industrial Applications
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of a methylating agent is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall cost-effectiveness and safety of the process. This guide provides an objective comparison of three prominent methylating agents: Methyllithium Lithium Bromide complex (MeLi·LiBr), Dimethyl Sulfate (DMS), and Dimethyl Carbonate (DMC), with a focus on their application in the industrial α-methylation of ketones, a common transformation in pharmaceutical synthesis.
Performance and Cost: A Head-to-Head Comparison
To provide a clear and quantitative comparison, we will consider the α-methylation of acetophenone (B1666503) as a representative industrial reaction. The data presented below is a synthesis of typical results found in the literature and supplier pricing information.
| Parameter | MeLi·LiBr | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |
| Typical Yield | >95%[1] | 85-95% | 70-90%[2] |
| Selectivity | High (for mono-methylation)[3] | Moderate to High | High (for mono-methylation)[2] |
| Reaction Time | 1-4 hours | 2-8 hours | 6-24 hours |
| Reaction Temperature | -78°C to room temperature | Room temperature to 60°C | 120-180°C |
| Catalyst Required | None | Phase Transfer Catalyst (optional) | Base (e.g., K₂CO₃), often with a catalyst[2] |
| Reagent Cost (per kg) | ~$5,500 - $6,500 (estimated for neat MeLi) | ~$450 - $700[4][5][6] | ~$70 - $250[7][8][9][10] |
| Safety Concerns | Pyrophoric, highly reactive with water and air[11][12] | Highly toxic, corrosive, suspected carcinogen[2][13][14] | Low toxicity, biodegradable[15][16] |
| Waste Disposal | Quenching of reactive lithium species, disposal of lithium salts. | Treatment of acidic and potentially toxic aqueous waste. | Primarily methanol (B129727) (recyclable) and inorganic salts. |
| Estimated Waste Disposal Cost | High | Moderate to High | Low |
Note: Reagent costs are estimates based on publicly available data and can vary significantly based on supplier, purity, and volume. The estimated cost for MeLi·LiBr is derived from the price of its solution and adjusted for the approximate mass of the active reagent.
In-Depth Analysis of Methylating Agents
MeLi·LiBr: The Potent Nucleophile
Methyllithium, often stabilized as a complex with lithium bromide, is a powerful nucleophile and a strong base. Its high reactivity allows for rapid and high-yielding methylation reactions, often with excellent selectivity for mono-methylation. However, its pyrophoric nature and extreme sensitivity to moisture and air necessitate stringent handling procedures and specialized equipment, adding to the operational costs.
Dimethyl Sulfate (DMS): The Industrial Workhorse
DMS has long been a staple in industrial methylation due to its high reactivity and relatively low cost.[9] It is effective for a wide range of substrates. However, the significant health and safety risks associated with DMS, including its high toxicity and potential carcinogenicity, require extensive safety measures and careful waste management, which can offset its low purchase price.[2][13][14]
Dimethyl Carbonate (DMC): The Green Alternative
DMC has emerged as an environmentally friendly alternative to traditional methylating agents.[15][16] Its low toxicity, biodegradability, and the fact that its primary byproduct, methanol, can often be recycled, make it an attractive option from a sustainability perspective.[8] While it is generally less reactive than MeLi·LiBr and DMS, requiring higher temperatures and sometimes longer reaction times, its favorable safety profile and lower waste disposal costs can make it a more cost-effective choice in the long run, particularly for large-scale production.[2]
Experimental Protocols: α-Methylation of Acetophenone
Below are generalized experimental protocols for the α-methylation of acetophenone using each of the compared reagents. These are intended to be illustrative and would require optimization for specific industrial applications.
Using MeLi·LiBr
A solution of a non-nucleophilic base, such as lithium diisopropylamide (LDA), is prepared in an anhydrous ethereal solvent (e.g., THF) at -78°C under an inert atmosphere (e.g., Argon). Acetophenone is then added dropwise to form the enolate. Following enolate formation, a solution of MeLi·LiBr in diethyl ether is added slowly at -78°C. The reaction is stirred for a specified time before being quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The product is then extracted, and the organic layer is dried and concentrated. Purification is typically achieved through distillation or chromatography.
Using Dimethyl Sulfate (DMS)
Acetophenone is dissolved in a suitable solvent, such as acetone (B3395972) or a two-phase system with a phase transfer catalyst (e.g., a quaternary ammonium salt). A base, such as potassium carbonate or sodium hydroxide, is added to the mixture. Dimethyl sulfate is then added dropwise at a controlled temperature. The reaction is monitored until completion, after which the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or crystallization.
Using Dimethyl Carbonate (DMC)
Acetophenone, dimethyl carbonate (which can also serve as the solvent), and a base, typically potassium carbonate, are combined in a high-pressure reactor. A catalyst, if required, is also added. The mixture is heated to a high temperature (e.g., 150-180°C) and stirred for an extended period.[2] After the reaction is complete, the mixture is cooled, and the solid base is filtered off. The excess DMC and the methanol byproduct are removed by distillation. The resulting crude product is then purified, typically by distillation.
Visualizing the Process: Workflows and Pathways
To further clarify the logical flow and relationships in the evaluation and application of these methylating agents, the following diagrams are provided.
Caption: Generalized experimental workflow for α-methylation of ketones.
Caption: Key factors influencing the cost-effectiveness of a methylating agent.
Conclusion: Making an Informed Decision
The selection of an optimal methylating agent for industrial applications requires a holistic evaluation that extends beyond the initial reagent cost. While MeLi·LiBr offers high reactivity and yields, its hazardous nature and associated handling costs may limit its applicability to smaller-scale, high-value productions. Dimethyl Sulfate remains a cost-effective option for many large-scale processes due to its potency and low price, but the significant safety and environmental concerns necessitate robust containment and disposal strategies. Dimethyl Carbonate presents a compelling case as a "green" and safer alternative. Although it may require more vigorous reaction conditions, its favorable environmental profile, potential for catalyst and solvent recycling, and reduced safety and disposal costs can lead to greater overall cost-effectiveness, particularly as environmental regulations become more stringent.
Ultimately, the most cost-effective solution will depend on the specific requirements of the synthesis, the scale of production, and the company's commitment to safety and sustainability. This guide provides a framework for a thorough evaluation, enabling researchers and drug development professionals to make an informed decision that balances economic, synthetic, and environmental considerations.
References
- 1. High yield synthesis of [11C]-acetone through selective quenching of methyl lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imarcgroup.com [imarcgroup.com]
- 5. Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. indiamart.com [indiamart.com]
- 8. Dimethyl carbonate, 99% 10 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. automatsoln.com [automatsoln.com]
- 11. shapiroe.com [shapiroe.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. m.indiamart.com [m.indiamart.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Cross-Validation of Synthetic Routes: Methyllithium Lithium Bromide Complex vs. Methylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a methylating agent can significantly impact the outcome of a reaction, influencing yield, selectivity, and scalability. This guide provides an objective comparison of two commonly employed reagents: Methyllithium (B1224462) lithium bromide complex (MeLi·LiBr) and Methylmagnesium bromide (MeMgBr), a Grignard reagent. By presenting a cross-validation of their performance in key synthetic transformations, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the planning and execution of their synthetic routes.
General Reactivity and Handling
Methyllithium is a highly reactive organolithium reagent, typically sold as a complex with lithium bromide in ethereal solvents.[1] This complexation enhances its stability and solubility.[1] As a "hard" nucleophile, it reacts rapidly with a wide range of electrophiles. Due to its high reactivity, MeLi·LiBr requires handling under strictly anhydrous and inert conditions, as it reacts violently with water and can be pyrophoric.[1]
Methylmagnesium bromide, a Grignard reagent, is another widely used methylating agent. It is generally considered a "softer" nucleophile than methyllithium and is known to be less reactive and less basic.[2][3] This reduced reactivity can often translate to higher selectivity in certain reactions. While still requiring anhydrous conditions, Grignard reagents are typically less hazardous to handle than their organolithium counterparts.
Performance Comparison in Key Synthetic Transformations
To provide a clear comparison, we will examine the performance of MeLi·LiBr and MeMgBr in two fundamental carbonyl addition reactions: 1,2-addition to an aldehyde and conjugate (1,4-) addition to an α,β-unsaturated ketone.
1,2-Addition to Benzaldehyde (B42025)
The addition of a methyl group to the carbonyl carbon of an aldehyde is a classic transformation to generate a secondary alcohol. Here, we compare the methylation of benzaldehyde.
| Reagent | Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| MeLi·LiBr solution | Benzaldehyde | 1-Phenylethanol | Diethyl Ether | -78 to RT | High (qualitative) | [1] |
| MeMgBr (3M in ether) | Benzaldehyde | 1-Phenylethanol | THF (dry) | 0 to RT | Not specified | [2] |
Note: Direct side-by-side quantitative yield comparisons under identical conditions are scarce in the literature. The yields are often reported as "high" or "good" without specific percentages.
Conjugate (1,4-) Addition vs. 1,2-Addition to Cyclohexenone
The reaction with α,β-unsaturated ketones highlights a key difference in the selectivity of these reagents. Harder nucleophiles tend to favor direct (1,2-) addition to the carbonyl carbon, while softer nucleophiles often prefer conjugate (1,4-) addition to the β-carbon.
| Reagent | Substrate | Predominant Product | Notes | Reference |
| MeLi·LiBr solution | Cyclohexenone | 1-Methylcyclohex-2-en-1-ol (1,2-addition) | Methyllithium is a hard nucleophile and is generally too reactive for conjugate addition. | [4] |
| Lithium dimethylcuprate (from MeLi) | Cyclohexenone | 3-Methylcyclohexan-1-one (1,4-addition) | To achieve conjugate addition with a methyl group from a lithium source, a Gilman reagent is typically prepared in situ. | [4][5] |
| MeMgBr | Cyclohexenone | 1-Methylcyclohex-2-en-1-ol (1,2-addition) | In the absence of a catalyst, Grignard reagents also tend to favor 1,2-addition. | [6] |
| MeMgBr with CuCl (catalytic) | Cyclohexenone | 3-Methylcyclohexan-1-one (1,4-addition) | The addition of a copper catalyst promotes conjugate addition with Grignard reagents. | [7][8] |
Experimental Protocols
Protocol 1: 1,2-Addition of Methyllithium Lithium Bromide to Benzaldehyde
Materials:
-
This compound complex solution (e.g., 1.5 M in diethyl ether)
-
Benzaldehyde, freshly distilled
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware, all oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, charge the flask with a solution of freshly distilled benzaldehyde in anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise from the dropping funnel to the stirred solution of benzaldehyde over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Slowly warm the reaction to room temperature.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-phenylethanol.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: 1,2-Addition of Methylmagnesium Bromide to Benzaldehyde
Materials:
-
Methylmagnesium bromide solution (e.g., 3 M in diethyl ether)
-
Benzaldehyde, freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution or dilute sulfuric acid
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware, all oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add a solution of freshly distilled benzaldehyde in anhydrous THF to the flask.[2]
-
Cool the flask to 0 °C in an ice bath.[2]
-
Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of benzaldehyde.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution or dilute sulfuric acid.[2]
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylethanol.
-
Purify the product by distillation or column chromatography as needed.
Conclusion
The cross-validation of synthetic routes employing this compound complex and Methylmagnesium bromide reveals distinct advantages and disadvantages for each reagent.
This compound is a powerful, highly reactive methylating agent that is particularly effective for the rapid 1,2-addition to carbonyls. Its high reactivity, however, necessitates stringent handling precautions and can lead to a lack of selectivity in molecules with multiple electrophilic sites. For conjugate additions, the in situ formation of a Gilman reagent is typically required.
Methylmagnesium bromide offers a milder and often more selective alternative. While it also predominantly favors 1,2-addition to α,β-unsaturated ketones, its reactivity can be modulated through the use of catalysts like copper(I) salts to achieve efficient conjugate addition. Its comparatively lower reactivity and basicity can be advantageous when working with sensitive substrates.
The choice between these two reagents should be guided by the specific requirements of the synthetic transformation, including the desired selectivity, the nature of the substrate, and the safety and handling capabilities of the laboratory. This guide provides a foundational framework for making such a decision, and it is recommended that researchers conduct small-scale trials to optimize conditions for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde | Chegg.com [chegg.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of Methyllithium Lithium Bromide Complex: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive organometallic reagents such as methyllithium (B1224462) lithium bromide complex is paramount to ensuring a safe laboratory environment. This document provides a detailed, step-by-step protocol for the proper quenching and disposal of this reagent, minimizing risks of fire and chemical burns. The following procedures are based on established safety guidelines for handling pyrophoric materials.[1][2][3]
Immediate Safety and Handling Precautions
Methyllithium is a pyrophoric substance, meaning it can spontaneously ignite in air.[2][3] The lithium bromide complex is typically a solution in an ether-based solvent, which is also highly flammable.[4] All handling and disposal operations must be conducted in a certified fume hood with the sash at the lowest practical height.[2][5] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Face shield
-
Neoprene or nitrile gloves (ensure compatibility with the solvent)
A Class D fire extinguisher for combustible metals or a standard dry powder (ABC) type should be readily accessible.[2] Do not use a water-based fire extinguisher , as it will react violently with the methyllithium.[2]
Detailed Disposal Protocol: Quenching of Methyllithium Lithium Bromide
This procedure involves the slow, controlled addition of a quenching agent to neutralize the reactive methyllithium. Isopropanol (B130326) is a commonly recommended quenching agent as it reacts less vigorously than water.[2][6]
Step 1: Preparation and Dilution
-
Inert Atmosphere: The entire quenching process must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[1][6] Assemble a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet connected to a bubbler.
-
Solvent Dilution: In the reaction flask, place an unreactive, high-boiling point solvent such as heptane (B126788) or toluene.[2][5] The volume of this solvent should be sufficient to significantly dilute the methyllithium solution.
-
Transfer of Reagent: Carefully transfer the this compound solution to the dropping funnel using a cannula or syringe under an inert atmosphere. If any residue remains in the original container, it should be rinsed with a dry, inert solvent, and the rinsing should also be added to the dropping funnel.[3]
Step 2: Quenching Procedure
-
Cooling: Place the reaction flask in an ice-water bath to manage the exothermic reaction.[2]
-
Slow Addition: Begin slowly adding the this compound solution from the dropping funnel to the stirred solvent in the reaction flask.
-
Quenching Agent: Prepare a solution of isopropanol in an unreactive solvent like heptane. Slowly add this isopropanol solution via a separate dropping funnel to the diluted methyllithium solution in the reaction flask.[2][5] Maintain a slow addition rate to control the reaction temperature.
-
Sequential Quenching (for larger quantities): After the initial reaction with isopropanol subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the slow addition of water to ensure complete quenching.[6]
Step 3: Neutralization and Waste Disposal
-
Neutralization: Once the quenching is complete and the reaction mixture has returned to room temperature, the resulting solution can be neutralized. Slowly add a weak acid, such as citric or acetic acid, until the solution is neutral (pH 7).[6]
-
Waste Collection: The final neutralized aqueous solution should be collected in a properly labeled hazardous waste container.[1][3] Do not mix it with other waste streams.
-
Contaminated Materials: Any materials contaminated with the methyllithium solution, such as syringes, needles, and septa, should be rinsed with an inert solvent, and the rinsings should be quenched as described above.[2] Solid contaminated waste should be collected in a separate, clearly labeled hazardous waste container.[1][3]
Quantitative Data for Disposal
| Parameter | Recommended Value/Procedure | Source(s) |
| Dilution of Pyrophoric Material | Dilute to less than 5 wt.% with an inert solvent like heptane before quenching. | [5] |
| Quenching Agent (Initial) | Slowly add a 2 M solution of 2-propanol (isopropanol) in heptane. | [5] |
| Temperature Control | Maintain the temperature at 50°C or below during the addition of the organolithium solution. | [5] |
| Final Quenching | After the initial quench, a 1:1 isopropanol/water mixture, followed by water can be used. | [6] |
| Neutralization | Use citric or acetic acid to neutralize the final solution. | [6] |
Disposal Workflow Diagram
References
Safeguarding Your Research: Essential Protective Measures for Handling Methyllithium Lithium Bromide
For researchers, scientists, and professionals in drug development, the safe handling of reactive organometallic reagents like Methyllithium lithium bromide is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a pyrophoric and water-reactive compound, a comprehensive suite of personal protective equipment is mandatory. This is not merely a recommendation but a critical safety requirement to prevent serious injury.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes and fires. |
| Hand Protection | Double gloving: inner nitrile gloves underneath outer neoprene gloves. | Nitrile gloves offer dexterity, while neoprene provides chemical resistance and a barrier against combustion.[1][2] |
| Body Protection | A fire-resistant lab coat (e.g., Nomex) and protective clothing. | Standard lab coats made of materials like cotton or polyester (B1180765) can easily ignite.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or irritation occurs. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[3] | Protects against inhalation of harmful vapors or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial to mitigate the inherent risks associated with this compound.
1. Preparation and Engineering Controls:
-
All manipulations should be conducted in a certified laboratory chemical fume hood or a glove box to handle noxious or flammable gases.[1][2]
-
Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained where the reagent is handled.[4]
-
An eyewash station and a safety shower must be readily accessible within a 10-second travel time.[2][4]
-
Keep a container of powdered lime within arm's reach to smother any potential spills.[1] A standard dry powder (ABC) fire extinguisher is also recommended.[1] Do not use water as an extinguishing agent.[3]
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[3]
2. Handling and Transfer:
-
Minimize the quantity of the reagent used and stored.[2]
-
For transfers of more than 20 mL, the use of a cannula is recommended over a syringe.[1][2]
-
When using a syringe, employ proper techniques to avoid introducing air into the reagent bottle.
-
The Sure/Seal™ packaging system is designed for dispensing air-sensitive reagents and should be used according to the manufacturer's instructions.[2]
3. Storage:
-
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][5]
-
Refrigerated storage (below 4°C/39°F) is recommended.[4]
-
Store away from heat, sparks, open flames, and incompatible materials such as water and strong oxidizing agents.[3][4]
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and contaminated materials is a critical final step in the handling process.
1. Quenching Unused Reagent:
-
Any unused or unwanted pyrophoric material must be destroyed through a carefully controlled quenching process.
-
This involves slowly adding the reagent to an appropriate reaction flask for hydrolysis and/or neutralization, with adequate cooling to manage the exothermic reaction.
2. Decontaminating Containers:
-
The "empty" container should be triple-rinsed with an inert, dry solvent (e.g., heptane (B126788) or toluene).[1]
-
The rinse solvent must also be quenched.
-
After triple-rinsing, the container should be left open in the back of a fume hood for at least a week before final disposal.[1][2]
3. Disposing of Contaminated Materials:
-
All materials contaminated with this compound, including gloves, syringes, and absorbent materials, must be disposed of as hazardous waste.[1]
-
Contaminated waste should not be left in the open laboratory overnight and must be properly contained to prevent fires.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific waste disposal procedures.[1]
Experimental Protocol: Transfer of this compound via Syringe
This protocol outlines the steps for safely transferring a small quantity of this compound using a syringe.
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, nitrogen-flushed reaction flask with a septum
-
Dry, gas-tight syringe with a needle
-
Nitrogen or argon gas source with a bubbler
-
Appropriate PPE (as detailed in the table above)
Procedure:
-
Ensure the reaction flask is properly set up under a positive pressure of inert gas.
-
Puncture the septum on the Sure/Seal™ bottle with the syringe needle and draw a small amount of inert gas into the syringe.
-
Invert the bottle and slowly draw the desired volume of the reagent into the syringe.
-
Withdraw the syringe from the bottle and immediately insert it into the septum of the reaction flask.
-
Slowly add the reagent to the reaction mixture.
-
After dispensing the reagent, rinse the syringe with a dry, inert solvent and then quench the residual reagent in the syringe by slowly drawing up and expelling a quenching agent (e.g., isopropanol).
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
